2-(4-Cyclohexylbutyryl)oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12(13-14-9-10-16-13)8-4-7-11-5-2-1-3-6-11/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRICOQWCVCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642052 | |
| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-08-5 | |
| Record name | 4-Cyclohexyl-1-(2-oxazolyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(4-Cyclohexylbutyryl)oxazole
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 2-(4-Cyclohexylbutyryl)oxazole, a novel compound featuring a 2-acyl-oxazole moiety. This structure is of interest to drug development professionals for its potential as an intermediate or a final active pharmaceutical ingredient. We present a robust synthetic strategy, a detailed step-by-step experimental protocol, and a thorough analytical workflow for structural elucidation and purity assessment. The causality behind critical experimental choices is explained, providing researchers with the foundational knowledge to adapt and troubleshoot the synthesis. This document is designed to serve as a practical and authoritative resource for organic chemists, medicinal chemists, and process development scientists.
Introduction and Strategic Rationale
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities have made it a cornerstone in the design of modern pharmaceuticals.[2] Compounds incorporating this ring system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
The target molecule, this compound, combines the oxazole core with a flexible lipophilic side chain via a ketone linker. The 4-cyclohexylbutyryl group can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets, a common strategy in drug design to improve pharmacokinetic profiles.
This guide moves beyond a simple recitation of steps to provide a holistic understanding of the synthetic process. The chosen strategy is based on the classical and reliable Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[3][4] This method was selected for its versatility, high yields, and the commercial availability of the required precursors.
Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic analysis is paramount for designing an efficient synthetic route. The target molecule is disconnected to reveal commercially available or easily accessible starting materials.
Caption: Retrosynthetic analysis of this compound.
The overall workflow is designed as a three-step sequence starting from 4-cyclohexylbutyric acid. This involves the activation of the carboxylic acid, coupling with an aminoacetaldehyde equivalent to form the key α-acylamino aldehyde intermediate, and a final cyclodehydration to yield the target oxazole.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the synthesis.
Step 1: Synthesis of 4-Cyclohexylbutyryl Chloride
Rationale: Conversion of the carboxylic acid to an acid chloride is a classic activation method. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction is performed neat or in a non-protic solvent like dichloromethane (DCM) to prevent hydrolysis of the acid chloride.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclohexylbutyric Acid | 170.25 | 10.0 g | 58.7 mmol |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL (13.1 g) | 110.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclohexylbutyric acid (10.0 g, 58.7 mmol).
-
Carefully add thionyl chloride (8.0 mL, 110.0 mmol) to the flask at room temperature.
-
Add two drops of DMF as a catalyst. (Note: This accelerates the reaction via the Vilsmeier-Haack mechanism) .
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-cyclohexylbutyryl chloride (a pale yellow oil) is used directly in the next step without further purification.
Step 2: Synthesis of N-(2,2-dimethoxyethyl)-4-cyclohexylbutanamide
Rationale: The acid chloride is highly reactive and readily couples with the primary amine of 2-aminoacetaldehyde dimethyl acetal. Triethylamine (TEA) is used as a base to scavenge the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive. The acetal group serves as a protecting group for the aldehyde, which would otherwise be unstable or undergo self-condensation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclohexylbutyryl Chloride | 188.70 | ~58.7 mmol | 1.0 equiv |
| 2-Aminoacetaldehyde Dimethyl Acetal | 105.14 | 6.8 g (7.0 mL) | 64.6 mmol |
| Triethylamine (TEA) | 101.19 | 9.8 mL (7.1 g) | 70.4 mmol |
| Dichloromethane (DCM) | 84.93 | 150 mL | Solvent |
Procedure:
-
In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-aminoacetaldehyde dimethyl acetal (6.8 g, 64.6 mmol) and triethylamine (9.8 mL, 70.4 mmol) in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 4-cyclohexylbutyryl chloride from Step 1 in 50 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexane) to afford the pure amide as a colorless oil.
Step 3: Cyclodehydration to this compound
Rationale: This step combines the deprotection of the acetal and the cyclodehydration of the resulting α-acylamino aldehyde. While classic methods use strong dehydrating agents like H₂SO₄ or P₂O₅, a milder and highly effective modern alternative is the combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆).[5] This reagent system, known as the Appel reaction conditions for dehydration, operates under neutral conditions, which is beneficial for sensitive substrates.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,2-dimethoxyethyl)-4-cyclohexylbutanamide | 257.38 | 5.0 g | 19.4 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 7.6 g | 29.1 mmol |
| Hexachloroethane (C₂Cl₆) | 236.74 | 6.9 g | 29.1 mmol |
| Triethylamine (TEA) | 101.19 | 4.1 mL | 29.1 mmol |
| Acetonitrile (MeCN) | 41.05 | 100 mL | Solvent |
Procedure:
-
To a 250 mL round-bottom flask, add the amide from Step 2 (5.0 g, 19.4 mmol), triphenylphosphine (7.6 g, 29.1 mmol), hexachloroethane (6.9 g, 29.1 mmol), and triethylamine (4.1 mL, 29.1 mmol).
-
Add 100 mL of anhydrous acetonitrile and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and filter to remove the precipitated triphenylphosphine oxide and other salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography (Silica gel, gradient elution from 5% to 20% Ethyl Acetate in Hexane) to yield this compound as a pale yellow oil.
Characterization and Structural Elucidation
Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Logical workflow for analytical characterization.
Expected Spectroscopic Data
The following tables summarize the predicted data for this compound (C₁₃H₁₉NO₂), which serves as a benchmark for experimental verification.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | s | 1H | Oxazole H-5 |
| ~7.15 | s | 1H | Oxazole H-4 |
| ~2.95 | t | 2H | -CH ₂-C=O |
| ~1.70 | m | 2H | -CH₂-CH ₂-C=O |
| ~1.65 | m | 5H | Cyclohexyl protons |
| ~1.40 | m | 2H | Cyclohexyl-CH ₂- |
| ~1.20 | m | 5H | Cyclohexyl protons |
| ~0.90 | m | 2H | Cyclohexyl protons |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Ketone C =O |
| ~161.5 | Oxazole C -2 |
| ~142.0 | Oxazole C -5 |
| ~128.0 | Oxazole C -4 |
| ~37.0 | Cyclohexyl-C H- |
| ~36.5 | -C H₂-C=O |
| ~35.0 | Cyclohexyl-C H₂- |
| ~33.0 | Cyclohexyl C H₂ |
| ~26.5 | Cyclohexyl C H₂ |
| ~26.0 | Cyclohexyl C H₂ |
| ~24.0 | -CH₂-C H₂-C=O |
Table 3: Key IR and MS Data
| Technique | Expected Value | Functional Group / Fragment |
| IR (Infrared) | ~1710 cm⁻¹ | C=O stretch (ketone) |
| ~1580 cm⁻¹ | C=N stretch (oxazole) | |
| ~1100 cm⁻¹ | C-O-C stretch (oxazole) | |
| HRMS (High-Res MS) | m/z ~222.1494 | [M+H]⁺ (Calculated for C₁₃H₂₀NO₂⁺) |
Conclusion
This technical guide details a reliable and well-rationalized synthetic route to this compound, a compound of significant interest for drug discovery and development. By leveraging a modified Robinson-Gabriel approach, the target molecule can be synthesized in three steps from readily available starting materials. The comprehensive characterization workflow provides a robust framework for structural verification and purity assessment, ensuring the generation of high-quality material for further research. This document provides scientists with both the practical steps and the underlying chemical principles necessary to successfully synthesize and validate this and similar 2-acyl-oxazole derivatives.
References
-
Reddy, M. R., Reddy, G. N., Mehmood, U., et al. Copper (II) TriflateCatalyzed Synthesis of 2, 4-. Disubstituted Oxazoles from α-Diazoketones. Semantic Scholar. Available at: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]
-
Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. Available at: [Link]
-
OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]
-
[8][9]-oxadiazoles: synthesis and biological applications. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. Available at: [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]
-
3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Cyclohexylbutyryl)oxazole
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel compound, 2-(4-Cyclohexylbutyryl)oxazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It establishes a logical, causality-driven narrative for each experimental choice and analytical technique. The protocols herein are presented as self-validating systems, ensuring scientific integrity and reproducibility. We will explore the theoretical underpinnings of its structure, propose a robust synthetic route, and detail a suite of analytical methodologies for its complete characterization, from basic properties to critical drug-like attributes. All claims and protocols are grounded in authoritative scientific literature to ensure trustworthiness and provide a solid foundation for further research.
Introduction: The Rationale for Investigating this compound
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds, including antibiotics and anti-inflammatory agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of new therapeutic agents. The subject of this guide, this compound, combines this heterocyclic core with a lipophilic cyclohexyl moiety via a flexible butyryl linker. This design strategy is often employed in drug discovery to modulate properties such as solubility, metabolic stability, and target engagement.
The cyclohexyl group, a common bioisostere for a phenyl ring, can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. However, unlike an aromatic ring, it provides a three-dimensional structure that can influence binding to biological targets. Understanding the precise physicochemical properties of this molecule is, therefore, a critical first step in evaluating its potential as a drug candidate or a chemical probe.
This guide will provide the necessary theoretical background and detailed experimental protocols to enable a thorough investigation of this promising compound.
Proposed Synthesis Pathway
A robust and scalable synthesis is paramount for the thorough investigation of any new chemical entity. For this compound, we propose a highly efficient, one-pot method starting directly from the commercially available 4-cyclohexylbutanoic acid. This approach is advantageous as it avoids the need to pre-activate the carboxylic acid, streamlining the process and often improving overall yield.[2]
One-Pot Synthesis from 4-Cyclohexylbutanoic Acid
This method utilizes an in-situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with an isocyanide reagent.[2]
Reaction Scheme:
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol:
-
To a solution of 4-cyclohexylbutanoic acid (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine triflate (DMAP-Tf) (1.3 equivalents) and a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes to ensure the formation of the acylpyridinium salt intermediate.
-
Add tosylmethyl isocyanide (TosMIC) (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the desired this compound.[2]
Causality: This method is chosen for its efficiency and broad functional group tolerance. The in-situ activation of the carboxylic acid with DMAP-Tf forms a highly reactive acylpyridinium salt, which readily reacts with the deprotonated isocyanide.[2] This circumvents the need for harsh conditions often required to form acid chlorides or other activated derivatives.
Physicochemical Property Characterization
A thorough understanding of a compound's physicochemical properties is essential in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted and Fundamental Properties
The following table summarizes the predicted and fundamental physicochemical properties for this compound. These values provide a baseline for experimental verification.
| Property | Predicted/Calculated Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉NO₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 221.30 g/mol | Influences diffusion, bioavailability, and formulation. |
| cLogP (Octanol/Water) | ~3.5 - 4.0 | A key indicator of lipophilicity, affecting solubility, permeability, and metabolism.[3] |
| Boiling Point | >300 °C (Predicted) | Relevant for purification (distillation) and stability at high temperatures. |
| Aqueous Solubility | Low | Crucial for bioavailability; poor solubility can hinder absorption.[4] |
Structural and Purity Verification
The identity and purity of the synthesized compound must be unequivocally established. This is achieved through a combination of spectroscopic and chromatographic techniques.
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[5]
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Features:
-
Oxazole Ring Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), characteristic of the C4-H and C5-H of the oxazole ring.[6]
-
Aliphatic Protons: A complex set of signals in the upfield region (δ 0.8-3.0 ppm) corresponding to the cyclohexyl and butyryl chain protons. The protons alpha to the carbonyl group are expected to be the most downfield in this region.
-
Integration: The relative integrals of the signal groups should correspond to the number of protons in each part of the molecule.
¹³C NMR Spectroscopy Protocol:
-
Prepare the sample as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically requiring a longer acquisition time.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
-
Oxazole Ring Carbons: Signals in the range of δ 120-160 ppm.[7]
-
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) corresponding to the cyclohexyl and butyryl carbons.
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.[8]
FTIR Spectroscopy Protocol:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample or a salt plate for a neat liquid.
-
Scan over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band around 1700-1720 cm⁻¹.
-
C=N Stretch (Oxazole): An absorption band around 1600-1650 cm⁻¹.[9]
-
C-O Stretch (Oxazole): An absorption band in the region of 1050-1250 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and offering structural clues.[10][11]
Mass Spectrometry Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
Expected Mass Spectrum:
-
Molecular Ion Peak [M+H]⁺: A prominent peak at m/z corresponding to the molecular weight plus a proton (approx. 222.14).
-
Fragmentation: Fragmentation patterns may include cleavage of the butyryl chain, providing further structural confirmation.[12]
HPLC is the gold standard for determining the purity of a compound.
HPLC Protocol:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the eluting compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
Purity is calculated based on the area percentage of the main peak.
Lipophilicity and Solubility
These properties are critical determinants of a drug's pharmacokinetic behavior.
LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[13][14]
Shake-Flask Method Protocol:
-
Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.
-
Add a known volume of this solution to a flask containing the other immiscible solvent.
-
Shake the flask vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous solubility is a critical factor for oral absorption. The equilibrium solubility assay is a reliable method.[15][16]
Equilibrium Solubility Protocol:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[17]
-
The solubility is reported in µg/mL or µM.
Causality: Determining solubility at different pH values is crucial because the ionization state of a molecule can significantly impact its solubility. For a weakly basic compound like an oxazole, solubility is expected to be higher at lower pH.
Conclusion and Future Directions
This guide has outlined a comprehensive, evidence-based strategy for the synthesis and physicochemical characterization of this compound. By following the detailed protocols for synthesis, structural verification, and the determination of key drug-like properties such as lipophilicity and solubility, researchers can generate a robust and reliable data package for this novel compound. The insights gained from these studies will be invaluable in assessing its potential for further development in medicinal chemistry and related fields. Future work should focus on in vitro ADME assays and preliminary biological screening to fully elucidate the therapeutic potential of this and related molecules.
References
-
AxisPharm. (n.d.). Solubility Test. Retrieved January 18, 2026, from [Link]
- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246.
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved January 18, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved January 18, 2026, from [Link]
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved January 18, 2026, from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 18, 2026, from [Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved January 18, 2026, from [Link]
-
NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved January 18, 2026, from [Link]
-
NIH. (2025, August 7). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved January 18, 2026, from [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved January 18, 2026, from [Link]
-
SpringerLink. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (1988, May 17). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved January 18, 2026, from [Link]
-
SpringerLink. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved January 18, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane (CAS 110-82-7). Retrieved January 18, 2026, from [Link]
-
NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
ResearchGate. (2025, August 6). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved January 18, 2026, from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. Retrieved January 18, 2026, from [Link]
-
PubMed. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Retrieved January 18, 2026, from [Link]
-
STM Journals. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved January 18, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, hexyl- (CAS 4292-75-5). Retrieved January 18, 2026, from [Link]
-
YouTube. (2019, March 5). Physical properties of cycloalkanes - Boiling point and melting point - Organic chemistry. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexane. Retrieved January 18, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 18, 2026, from [Link]
-
PubMed. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Physico-chemical properties and stability of cilostazol. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. ijpbs.com [ijpbs.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
- 13. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Solubility Test | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2-(4-Cyclohexylbutyryl)oxazole (FIN56)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the molecular mechanism of 2-(4-Cyclohexylbutyryl)oxazole, a compound widely recognized in scientific literature as FIN56 . FIN56 is a potent and specific small molecule inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. Unlike other ferroptosis-inducing agents (FINs), FIN56 exhibits a unique dual mechanism of action that involves both the degradation of a critical lipid repair enzyme and the modulation of the mevalonate metabolic pathway. This document synthesizes current research to explain its molecular targets, the downstream signaling consequences, and the experimental methodologies used to validate its mode of action, offering a comprehensive resource for professionals in oncology, cell biology, and drug discovery.
Introduction: From Obscure Oxazole to Potent Ferroptosis Inducer
This compound, while structurally defined, is primarily known by its research designation, FIN56. It was identified through systematic screening for novel inducers of non-apoptotic cell death and has since become a cornerstone tool for studying ferroptosis.[1] Ferroptosis is distinct from other cell death modalities like apoptosis or necroptosis due to its reliance on intracellular iron and the accumulation of lipid reactive oxygen species (ROS).[2]
FIN56 is classified as a Type 3 (or Class III) ferroptosis inducer, meaning it acts independently of cysteine-glutamate antiporter (System Xc-) inhibition and does not directly inhibit its target enzyme.[3][4] Instead, it triggers cell death through two distinct, yet synergistic, molecular pathways, making its mechanism a subject of significant interest for therapeutic development, particularly in therapy-resistant cancers.[3][5]
The Dual Mechanism of Action of FIN56
FIN56's ability to induce ferroptosis stems from its concurrent disruption of two separate cellular defense systems against lipid peroxidation.
Pathway A: Acetyl-CoA Carboxylase-Dependent Degradation of GPX4
The primary and most established mechanism of FIN56 is its ability to cause the degradation of Glutathione Peroxidase 4 (GPX4).[1][6] GPX4 is a crucial selenoprotein enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides into non-toxic lipid alcohols, acting as a central guardian against ferroptosis.[4]
FIN56 does not inhibit GPX4 directly. Instead, it triggers a cellular process that leads to the depletion of the GPX4 protein.[1] Key findings related to this pathway are:
-
Requirement of Acetyl-CoA Carboxylase (ACC): The degradation of GPX4 initiated by FIN56 is dependent on the activity of ACC, a key enzyme in fatty acid synthesis.[7][8] Inhibition of ACC with compounds like TOFA (5-(tetradecyloxy)-2-furoic acid) prevents the FIN56-mediated loss of GPX4.[1][7] The precise mechanistic link between FIN56, ACC, and the GPX4 degradation machinery remains an area of active investigation.[8]
-
Role of Autophagy: Recent evidence suggests that FIN56-induced ferroptosis is dependent on the cellular autophagy machinery.[3][9] It is proposed that FIN56 treatment promotes the autophagic degradation of GPX4, linking cellular metabolic state to ferroptotic sensitivity.[3]
Pathway B: Activation of Squalene Synthase and Depletion of Coenzyme Q10
Independent of its effect on GPX4, FIN56 directly engages with the mevalonate pathway, a critical metabolic route responsible for producing cholesterol and various non-sterol isoprenoids.[1][8]
-
Direct Binding and Activation of SQS: Using chemoproteomics, squalene synthase (SQS) was identified as a direct binding target of FIN56.[1][7] SQS (also known as FDFT1) catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene, a committed step toward cholesterol synthesis.[2] FIN56 binding activates SQS.[1][7]
-
Depletion of Coenzyme Q10: By activating SQS, FIN56 creates a metabolic sink, shunting FPP towards squalene production. This depletes the FPP pool available for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[4][7] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress ferroptosis by trapping lipid radicals.[4] Therefore, by depleting CoQ10, FIN56 removes a secondary, GPX4-independent defense against lipid peroxidation.[2][4]
This dual mechanism ensures a robust induction of ferroptosis by simultaneously removing the primary enzymatic defense (GPX4) and a key radical-trapping antioxidant (CoQ10), leading to catastrophic lipid peroxidation and cell death.[1][4]
Visualizing the FIN56 Signaling Pathway
The following diagram illustrates the convergent pathways initiated by FIN56.
Caption: Dual mechanism of FIN56-induced ferroptosis.
Experimental Validation & Protocols
The elucidation of FIN56's mechanism relies on a series of standard and advanced experimental techniques.
Data Presentation: Cellular Potency of FIN56
FIN56 exhibits potent cytotoxic effects across various cancer cell lines, particularly those sensitive to ferroptosis. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | Reported IC50 (approx.) | Reference |
| J82, 253J, T24, RT-112 | Bladder Cancer | 10 nM - 1 µM | [9] |
| LN229, U118 | Glioblastoma | ~5 µM | [5] |
| HT-1080 | Fibrosarcoma | Not specified, but sensitive | [1] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time).
Experimental Workflow: Validating FIN56 Activity
The following diagram outlines a typical workflow to confirm the mechanism of action of FIN56 in a target cell line.
Caption: Experimental workflow for FIN56 mechanism validation.
Protocol: Immunoblotting for GPX4 Depletion
This protocol provides a standard method for assessing GPX4 protein levels following FIN56 treatment.
-
Cell Culture & Treatment:
-
Plate cells (e.g., HT-1080, LN229) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a vehicle control (e.g., DMSO) and various concentrations of FIN56 (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method (e.g., BCA Protein Assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Expected Result: A dose- and time-dependent decrease in the GPX4 band intensity in FIN56-treated samples compared to the vehicle control.
-
Conclusion and Future Directions
This compound, or FIN56, is a pivotal chemical probe for dissecting the mechanisms of ferroptosis. Its unique dual-action mechanism—simultaneously degrading GPX4 and depleting CoQ10 via SQS activation—provides a powerful method for inducing this specialized form of cell death.[1][7][8] This has made it an invaluable tool in cancer biology, with studies demonstrating its efficacy in models of glioblastoma, bladder cancer, and osteosarcoma.[5][6][9]
Future research should focus on several key areas:
-
Elucidating the Upstream Link: The precise molecular steps connecting FIN56, ACC activity, and the autophagy-mediated degradation of GPX4 remain to be fully characterized.[8]
-
Structural Biology: Determining the crystal structure of FIN56 in complex with SQS could enable the rational design of second-generation activators with improved potency and selectivity.[8]
-
Therapeutic Translation: While potent, the drug-like properties of FIN56 require further optimization. Its use in combination therapies, for instance with mTOR inhibitors, presents a promising avenue for overcoming cancer therapy resistance.[3]
By continuing to explore the intricate pathways modulated by FIN56, the scientific community can further unravel the complexities of ferroptosis and harness its therapeutic potential.
References
-
Shimada, K., Skouta, R., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology. Available at: [Link][1]
-
Abrams, R. P., & Olejnik, J. (2016). Unraveling cell death mysteries. Nature Chemical Biology. Available at: [Link][8]
-
Liu, Y., Wang, Y., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death & Disease. Available at: [Link][3][9]
-
Ghoochani, A., et al. (2021). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in Molecular Biosciences. Available at: [Link][4]
-
Ji, Y., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. Neoplasia. Available at: [Link][5]
-
ResearchGate. (n.d.). Induction of ferroptosis by FIN56. ResearchGate. Available at: [Link][7]
-
Shimada, K., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. National Institutes of Health. Available at: [Link][1]
-
Li, Z., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. International Journal of Nanomedicine. Available at: [Link][6]
-
Chen, X., et al. (2021). Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review. Frontiers in Oncology. Available at: [Link][2]
-
ResearchGate. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. ResearchGate. Available at: [Link][9]
Sources
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of 2-Substituted Oxazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in medicinal chemistry. The unique electronic properties and conformational rigidity of the oxazole core allow it to engage in diverse non-covalent interactions with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of oxazole-containing drugs with a broad spectrum of therapeutic applications, from anti-inflammatory agents to anticancer and antimicrobial therapies.[1]
This technical guide provides an in-depth exploration of the biological activities associated with 2-substituted oxazoles. While the specific subclass of 2-acyloxazoles remains a relatively underexplored area of research, the extensive investigation into other 2-substituted analogs offers a robust foundation for understanding the potential of this chemical space. By examining the established anticancer, anti-inflammatory, and antimicrobial properties of various 2-substituted oxazoles, this guide aims to equip researchers, scientists, and drug development professionals with the mechanistic insights and methodological tools necessary to navigate and innovate within this promising class of compounds.
Anticancer Activity of 2-Substituted Oxazoles: Targeting Cellular Proliferation and Survival
A significant body of research highlights the potent anticancer activities of 2-substituted oxazole derivatives. These compounds have been shown to exert their effects through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
The anticancer efficacy of 2-substituted oxazoles stems from their ability to interact with a range of molecular targets. One of the well-documented mechanisms is the inhibition of tubulin polymerization . By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Beyond microtubule dynamics, 2-substituted oxazoles have been identified as inhibitors of several other critical cellular pathways. These include:
-
Protein Kinases: Deregulation of protein kinases is a hallmark of many cancers. Certain oxazole derivatives have demonstrated inhibitory activity against various kinases, thereby interfering with downstream signaling pathways that control cell growth and survival.
-
DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Inhibition of topoisomerases by oxazole compounds can lead to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.
-
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often constitutively active in cancer, promoting cell proliferation and survival. Oxazole derivatives have been shown to inhibit STAT3, offering a promising therapeutic strategy.
Figure 1: Simplified diagram of the anticancer mechanisms of 2-substituted oxazoles.
Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-substituted oxazole derivatives against various cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 2-Aryl | NCI-H522 (Non-small cell lung) | 0.34 | [2] |
| Compound 1 | 2-Aryl | OVCAR-3 (Ovarian) | 0.33 | [2] |
| Compound 1 | 2-Aryl | PC-3 (Prostate) | 0.56 | [2] |
| Compound 1 | 2-Aryl | MCF7 (Breast) | 0.52 | [2] |
| Compound 2 | 2-(3-indolyl) | Glioblastoma | Varies | [3] |
| Compound 3 | 2-Aryl-4-arylsulfonyl | SNB75 (CNS Cancer) | Cytostatic at 10 µM | [4] |
| Compound 3 | 2-Aryl-4-arylsulfonyl | SF-539 (CNS Cancer) | Cytostatic at 10 µM | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-substituted oxazole compounds on cancer cell lines.
1. Cell Seeding:
- Culture cancer cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
- Incubate the plate for 48 or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
- Mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity of 2-Substituted Oxazoles: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. 2-Substituted oxazoles have emerged as promising candidates for the development of novel anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.
Mechanisms of Anti-inflammatory Action
The primary mechanism by which many 2-substituted oxazoles exert their anti-inflammatory effects is through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][6] By simultaneously blocking both COX and LOX pathways, these compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[7][8]
Figure 2: The role of 2-substituted oxazoles in the arachidonic acid pathway.
Data on Anti-inflammatory Activity
The following table presents data on the inhibitory activity of representative 2-substituted oxazole derivatives against inflammatory enzymes.
| Compound ID | 2-Substituent | Target | IC₅₀ (µM) | Reference |
| Compound 4 | Benzoxazolone derivative | IL-6 | 5.09 ± 0.88 | [3] |
| Compound 5 | Thiazolyl-carbonyl-thiosemicarbazide | iNOS | Binds to active site | [2] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to assess the inhibitory activity of 2-substituted oxazoles on COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
- Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
- Prepare a solution of arachidonic acid (substrate) in ethanol.
2. Assay Reaction:
- In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
- Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a vehicle control.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding the arachidonic acid solution.
- Incubate for a specified time (e.g., 2 minutes) at 37°C.
3. Detection of Prostaglandin Production:
- Stop the reaction by adding a solution of hydrochloric acid.
- Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
- Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Antimicrobial Activity of 2-Substituted Oxazoles: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2-Substituted oxazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanisms of Antimicrobial Action
The antimicrobial effects of 2-substituted oxazoles are attributed to several mechanisms, including:
-
Disruption of Microbial Membranes: Some oxazole derivatives can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication. For instance, some derivatives have shown an affinity for bacterial topoisomerase IV.[9]
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data on Antimicrobial Activity
The table below summarizes the antimicrobial activity of representative 2-substituted oxazole and related heterocyclic derivatives.
| Compound ID | 2-Substituent/Core | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | 2-Azidobenzothiazole | E. faecalis | 8 | [10] |
| Compound 6 | 2-Azidobenzothiazole | S. aureus | 8 | [10] |
| Compound 7 | Thiazole derivative | S. aureus (MRSA) | 0.23-0.7 | [11] |
| Compound 8 | Triazole-thiadiazine | S. aureus | 1.56-100 | [12] |
| Compound 9 | Triazolo[4,3-a]pyrazine | E. coli | 16 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 2-substituted oxazole compounds.
1. Preparation of Inoculum:
- From an overnight culture of the test microorganism on an appropriate agar plate, suspend several colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Compound Dilution:
- In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
3. Inoculation and Incubation:
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 35-37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of 2-Substituted Oxazoles: A Brief Overview
Several synthetic strategies are available for the construction of the oxazole ring. A common approach involves the condensation of a 2-amino phenol derivative with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride.[10] The resulting intermediate can then be further modified to introduce the desired substituent at the 2-position. For the synthesis of 2-acyloxazoles, a potential route could involve the acylation of a 2-hydroxyoxazole precursor.
Structure-Activity Relationships (SAR) and Future Directions
While a detailed SAR for 2-acyloxazoles is not yet established due to limited research, general trends can be inferred from the broader class of 2-substituted oxazoles. The nature and substitution pattern of the group at the 2-position, as well as substituents on other parts of the oxazole ring, significantly influence the biological activity. For instance, in anticancer derivatives, the presence of specific aryl groups at the 2-position can enhance tubulin polymerization inhibition.[13] In antimicrobial agents, lipophilicity and the presence of specific functional groups play a crucial role in membrane disruption and enzyme inhibition.
The diverse biological activities exhibited by a wide range of 2-substituted oxazoles strongly suggest that 2-acyloxazoles represent a promising, yet largely untapped, area for drug discovery. Future research should focus on the synthesis and systematic biological evaluation of a library of 2-acyloxazole derivatives to elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- Priyanka, D., Shuaib, M., Kumar, P., Madhu Suresh Kumar, S., Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
- Singh, P., Kumar, A., Kumar, A., & Singh, A. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biological Research, 27(4S), 7205.
- Slavova, S., Petkova, V., & Shivachev, B. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243538.
-
Kovalskyi, R. V., Vlasov, S. V., Kachaeva, M. V., & Pilyo, S. G. (2019). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][14]triazolo[1,5-c]quinazolines. Molecules, 24(12), 2293.
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Stankova, I., Stoyanova, M., & Georgieva, M. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(18), 5543.
- Meshram, M. A., Bhise, U. O., Makhal, P. N., & Kaki, V. R. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. European Journal of Medicinal Chemistry, 249, 115164.
- Di Donato, L., Bartolucci, G., Mugnaini, C., & Brogi, S. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319.
- Kumar, A., Kumar, R., & Kumar, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Scientific Research, 10(1), 01-10.
- Islam, M. R., Hossain, M. A., & Uddin, M. N. (2022). In-silico investigations on the anticancer activity of selected 2-aryloxazoline derivatives against breast cancer. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9802.
-
Kumar, R., Kumar, S., & Singh, R. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][14] thiadiazine derivatives. Indian Journal of Pharmaceutical Sciences, 75(1), 61.
- Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Demydchuk, B. A. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5174-5188.
- Martel, S., Gicquel, E., & Coeffard, V. (2013). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. Current Medicinal Chemistry, 20(33), 4179-4195.
- Zhang, M., Chen, Y., & Liu, X. (2014). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 12(43), 8745-8753.
- Stoliarchuk, A. A., Kozachenko, O. P., & Shkoda, O. S. (2019).
- Schmid, A., & Bräse, S. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
- de Oliveira, C. S., Lages, G. P., & de Oliveira, R. B. (2017). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Current Pharmaceutical Design, 23(34), 5163-5172.
- Charlier, C., & Michaux, C. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(12), 1734.
-
Parfenov, A. I., Knyazev, O. V., & Belousova, E. A. (2019). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][14]triazolo[1,5-c]quinazolines. Molecules, 24(12), 2293.
- Zhang, Y., Wang, Y., & Li, J. (2022). Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells. Heliyon, 8(8), e10243.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijmpr.in [ijmpr.in]
- 14. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
An In-Depth Technical Guide to the Structural Analogues and Derivatives of 2-(4-Cyclohexylbutyryl)oxazole
Introduction
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing nitrogen and oxygen atoms, is present in various clinically used drugs, highlighting its significance as a privileged structure in drug discovery.[1] The compound 2-(4-Cyclohexylbutyryl)oxazole presents a unique chemical architecture, combining the biologically relevant oxazole core with a flexible butyryl linker and a lipophilic cyclohexyl moiety. While specific pharmacological data for this particular molecule is not extensively documented in publicly available literature, its structure serves as an excellent starting point for the design and exploration of novel therapeutic agents.
The cyclohexyl group is a common feature in many drugs, often acting as a bioisostere for phenyl or t-butyl groups, and can enhance binding affinity to target proteins by occupying hydrophobic pockets and offering a three-dimensional structure for improved contact.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of structural analogues and derivatives of this compound. By systematically exploring modifications to each component of this scaffold, we aim to unlock its therapeutic potential and guide the development of new chemical entities with enhanced pharmacological profiles.
Rationale for Analogue Design: A Strategy of Molecular Exploration
The design of structural analogues is a rational approach in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. This process is guided by the principles of structure-activity relationship (SAR), where systematic modifications of a molecule's chemical structure are correlated with changes in its biological activity. For the this compound scaffold, our strategy will focus on three primary areas of modification: the cyclohexyl moiety, the butyryl linker, and the oxazole core itself.
The Logic of Bioisosterism
A key concept underpinning our analogue design is bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response.[3] This strategy can be used to modulate a compound's size, shape, electronics, and lipophilicity, thereby fine-tuning its interaction with a biological target and improving its drug-like properties. For instance, replacing the cyclohexyl ring with other cyclic or aromatic systems can probe the spatial and electronic requirements of the target's binding pocket.
Proposed Structural Analogues and Derivatives
Modifications of the Cyclohexyl Moiety
The cyclohexyl group is a significant contributor to the molecule's lipophilicity and likely plays a crucial role in its interaction with a hydrophobic binding pocket.
-
Ring Size Variation: Exploring cyclopentyl and cycloheptyl analogues can help determine the optimal ring size for fitting into the target's binding site.
-
Aromatic Substitution: Replacing the cyclohexyl ring with a phenyl group introduces aromaticity and the potential for π-π stacking interactions. Further substitution on the phenyl ring with electron-donating or electron-withdrawing groups can modulate electronic properties and provide additional points of interaction.
-
Heterocyclic Replacements: Introducing heteroatoms into the cyclic system, for example, using a piperidine or tetrahydropyran ring, can alter polarity, solubility, and hydrogen bonding capacity.
-
Introduction of Substituents: Adding substituents such as methyl, hydroxyl, or fluorine to the cyclohexyl ring can probe for additional binding interactions and influence metabolic stability. For example, fluorination can block sites of metabolism.[4]
Modifications of the Butyryl Linker
The four-carbon butyryl chain provides flexibility, allowing the cyclohexyl and oxazole moieties to adopt an optimal conformation for binding.
-
Chain Length Variation: Synthesizing analogues with shorter (acetyl, propionyl) or longer (pentanoyl, hexanoyl) acyl chains will help to determine the ideal distance between the terminal ring and the oxazole core.
-
Introduction of Rigidity: Incorporating double or triple bonds into the linker can restrict conformational freedom, which may lead to an increase in binding affinity by reducing the entropic penalty of binding.
-
Branching: Introducing methyl or other small alkyl groups on the linker can explore the steric tolerance of the binding site.
Modifications of the Oxazole Core
The oxazole ring itself can be a target for modification, although these changes can be more synthetically challenging.
-
Substitution at C4 and C5: Introducing small alkyl or aryl groups at the 4 and 5 positions of the oxazole ring can provide additional points of interaction with the target protein and influence the electronic nature of the heterocyclic system.
Bioisosteric Replacement of the Oxazole Ring
The oxazole ring can be replaced with other 5-membered heterocycles to explore the importance of the specific heteroatom arrangement.
-
Thiazole: The thiazole ring is a common bioisostere of oxazole and can lead to altered hydrogen bonding capabilities and metabolic stability.
-
Imidazole: The presence of a second nitrogen atom in the imidazole ring introduces a hydrogen bond donor and can significantly alter the compound's properties.
-
1,2,4-Oxadiazole and 1,3,4-Oxadiazole: These isomers of oxazole can offer different spatial arrangements of heteroatoms and may lead to improved pharmacological profiles.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogues can be approached through several established methods for oxazole formation. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach
A convergent synthetic strategy is often the most efficient. This would involve the separate synthesis of the oxazole core and the cyclohexyl-containing side chain, followed by their coupling. However, a linear approach where the side chain is introduced before the formation of the oxazole ring is also feasible.
Key Synthetic Reactions
1. Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This method is particularly useful for preparing 5-substituted oxazoles.[5]
Workflow for Van Leusen Oxazole Synthesis:
Caption: Van Leusen Oxazole Synthesis Workflow
Experimental Protocol: Van Leusen Synthesis of a 5-Aryl Oxazole
-
Reaction Setup: To a solution of the desired aromatic aldehyde (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.1 mmol).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
2. Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of α-acylamino ketones.[6][7]
Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
-
Starting Material: Prepare the requisite α-acylamino ketone by acylation of an α-amino ketone.
-
Cyclodehydration: Dissolve the α-acylamino ketone (1.0 mmol) in concentrated sulfuric acid (2 mL) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
3. Synthesis of the 2-Acyl Moiety
A reliable method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole (a Grignard reagent) with a Weinreb amide.[8] This approach offers good yields and avoids the side reactions often encountered with more reactive acylating agents like acyl chlorides.[8]
Workflow for 2-Acyl Oxazole Synthesis:
Caption: Synthesis of 2-Acyl Oxazoles via Weinreb Amides
Proposed Pharmacological Evaluation
Based on the broad biological activities reported for oxazole derivatives, analogues of this compound could be screened for a variety of therapeutic applications, most notably as anti-inflammatory and anticancer agents.[3][9][10]
Anti-inflammatory Activity
Many oxazole-containing compounds exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandin E₂ (PGE₂) by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a buffer solution containing 100 mM Tris-HCl (pH 8.0), 1 mM glutathione, 1 mM EDTA, and 500 μM phenol.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations. Pre-incubate for 15 minutes at 37 °C.
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the reaction. Incubate for a further 10 minutes at 37 °C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
Quantification: Measure the amount of PGE₂ produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Anticancer Activity
Oxazole derivatives have shown promise as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and apoptosis induction.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.
Data Interpretation and SAR Analysis
The data obtained from the pharmacological screening of the synthesized analogues will be crucial for establishing a structure-activity relationship (SAR). This information will guide the design of subsequent generations of compounds with improved activity and selectivity.
Hypothetical SAR Data for Anti-inflammatory Activity:
| Compound ID | Cyclohexyl Modification | Linker Length (n) | Oxazole Substitution | COX-2 IC₅₀ (µM) |
| Lead | Cyclohexyl | 3 | None | 5.2 |
| A-1 | Cyclopentyl | 3 | None | 8.9 |
| A-2 | Phenyl | 3 | None | 2.1 |
| A-3 | 4-Fluorophenyl | 3 | None | 1.5 |
| B-1 | Cyclohexyl | 2 | None | 12.5 |
| B-2 | Cyclohexyl | 4 | None | 7.8 |
| C-1 | Cyclohexyl | 3 | 4-Methyl | 4.3 |
| C-2 | Cyclohexyl | 3 | 5-Methyl | 6.1 |
From this hypothetical data, we could infer that:
-
A phenyl ring is preferred over a cyclohexyl ring at the terminus (A-2 vs. Lead).
-
An electron-withdrawing substituent on the phenyl ring enhances activity (A-3 vs. A-2).
-
The butyryl linker (n=3) is optimal for activity (Lead vs. B-1 and B-2).
-
Substitution at the 4-position of the oxazole is better tolerated than at the 5-position (C-1 vs. C-2).
SAR Visualization:
Caption: Structure-Activity Relationship (SAR) Map
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While experimental data on the lead compound itself is limited, the principles of medicinal chemistry and the known biological activities of oxazole derivatives provide a clear roadmap for the design and synthesis of a diverse library of analogues. Through systematic structural modifications and rigorous pharmacological evaluation, it is possible to elucidate the structure-activity relationships governing the biological effects of this class of compounds. The synthetic methodologies and in vitro screening protocols outlined in this guide offer a practical framework for researchers to embark on this exploratory journey, with the ultimate goal of identifying new drug candidates with improved efficacy and safety profiles. Future work should focus on the synthesis of the proposed analogues, their evaluation in a broader range of biological assays, and in vivo studies of the most promising candidates.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Vitt, D., et al. (2011). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 76(10), 4069–4072. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. [Link]
-
Mykhailiuk, P. K. (2022).[2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. RSC Medicinal Chemistry, 13(10), 1238-1241. [Link]
-
Komirishetti, P., et al. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
-
ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]
-
National Institutes of Health. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. [Link]
-
National Institutes of Health. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Journal of Pharmaceutical Negative Results. Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. [Link]
-
National Institutes of Health. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
Wiley Online Library. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]
-
National Institutes of Health. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]
-
National Institutes of Health. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
National Institutes of Health. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
Macmillan Group. Oxazole. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Bentham Science. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
National Institutes of Health. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. [Link]
-
Domainex. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]
-
Asian Journal of Biomedical and Pharmaceutical Sciences. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
Journal of Drug Delivery and Therapeutics. View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
-
Royal Society of Chemistry. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. [Link]
-
ResearchGate. Modification of biorelevant ketones by application of the spirocyclization reaction. [Link]
-
Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
-
ResearchGate. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
-
National Institutes of Health. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]
-
ResearchGate. Structure activity relationship of synthesized compounds. [Link]
-
Thieme. Palladium-Catalyzed Cross Coupling Reactions of Oxazol-2-ylzinc Chloride Derivatives. [Link]
-
Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
National Institutes of Health. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. [Link]
-
National Institutes of Health. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. [Link]
-
National Institutes of Health. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. [Link]
-
National Institutes of Health. An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-(4-Cyclohexylbutyryl)oxazole
Abstract
The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as "2-(4-Cyclohexylbutyryl)oxazole," in silico target prediction methods provide a rapid and cost-effective means to generate testable hypotheses about their mechanism(s) of action. This guide offers a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals to predict the biological targets of this and other novel small molecules. We will move beyond a simple recitation of steps to explain the causal logic behind the selection of a multi-pronged computational strategy, integrating ligand-based and structure-based approaches to build a robust, cross-validated profile of putative protein targets. Each protocol is designed as a self-validating system, emphasizing the importance of converging lines of evidence in computational pharmacology.
PART 1: Foundational Strategy - The Rationale for a Multi-Modal Approach
The fundamental challenge with a novel compound like this compound is the absence of known biological data. Therefore, our predictive strategy cannot rely on a single algorithm but must instead triangulate potential targets by employing orthogonal computational techniques. The core principle is that if multiple, methodologically distinct approaches converge on the same or related protein targets, our confidence in those predictions is substantially increased.
Our investigation will be structured around three main pillars of in silico target identification:
-
Ligand-Based Chemical Similarity: This approach is rooted in the Similar Property Principle, which posits that structurally similar molecules are likely to exhibit similar biological properties, including binding to the same protein targets.[1] We will leverage vast chemical databases to find known bioactive molecules that are structurally analogous to our query compound.
-
Ligand-Based Bioactivity Spectrum Prediction: Using machine learning models trained on extensive structure-activity relationship (SAR) data, we can predict a wide range of potential biological activities for our query molecule.[2] This provides a broader functional context and can reveal potential mechanisms of action or even off-target effects.
-
Structure-Based Reverse Docking: In contrast to ligand-based methods, reverse docking screens our small molecule against a large library of 3D protein structures.[3][4] This method assesses the physicochemical complementarity between the ligand and various protein binding sites, offering a structure-based perspective on potential interactions.
The overall workflow is designed to first generate a broad list of potential targets using high-throughput ligand-based methods and then refine and prioritize these hypotheses with the more computationally intensive structure-based approaches.
Caption: High-level workflow for in silico target prediction.
PART 2: Ligand-Based Target Prediction Protocols
Ligand-based methods are computationally efficient and serve as an excellent first-pass screening strategy. They leverage the accumulated knowledge from decades of chemical biology research, which is now encoded in large, publicly accessible databases.
2.1 Chemical Similarity Searching with SwissTargetPrediction
Expertise & Experience: SwissTargetPrediction is a powerful web server that predicts protein targets based on a combination of 2D and 3D chemical similarity to known ligands.[5][6][7] The underlying principle is that a query molecule will likely interact with the targets of the most structurally similar molecules from its library of known actives. This approach is highly effective for identifying primary targets and understanding potential polypharmacology.
Trustworthiness: The platform provides a probability score for each predicted target, which is derived from the similarity measures.[5] This allows for a quantitative ranking of the predictions. The tool's strength lies in its curated library of bioactive compounds and its dual-similarity metric approach.
-
Prepare the Input: The primary input required is the chemical structure of "this compound." The most common and convenient format is the Simplified Molecular Input Line Entry System (SMILES) string.
-
Action: Obtain the SMILES string for the molecule. This can be done using chemical drawing software (e.g., ChemDraw) or online databases like PubChem. For this molecule, a likely SMILES string is C1CCC(CCCC(=O)C2=NC=CO2)CC1.
-
-
Access the Web Server: Navigate to the SwissTargetPrediction homepage.[7]
-
Submit the Query:
-
Paste the SMILES string into the input box labeled "Paste a SMILES or draw a molecule here."
-
Select the desired organism for the prediction (e.g., "Homo sapiens").
-
Click the "Predict targets" button.
-
-
Analyze the Results: The output will be a ranked list of predicted protein targets.
-
Key Metrics: Pay close attention to the "Probability" column. A higher probability indicates a stronger prediction based on similarity to known ligands.
-
Target Classes: The results are often grouped by protein class (e.g., Kinases, G-protein coupled receptors, Enzymes), which provides immediate insight into the potential biological roles.
-
Known Actives: The platform shows the most similar known active compounds for each predicted target. This is a critical feature for self-validation; by examining these structures, you can intuitively gauge the reasonableness of the prediction.
-
Caption: Conceptual workflow for a reverse docking experiment.
PART 4: Synthesis, Prioritization, and Next Steps
The final and most critical phase is to synthesize the data from all methods to generate a high-confidence list of putative targets.
-
Convergence Analysis: Create a master table listing the top hits from SwissTargetPrediction, the most probable activities from PASS, and the top-scoring targets from the reverse docking screen.
-
Identify Overlapping Hits: Look for proteins or protein families that appear in more than one list. For example, if SwissTargetPrediction identifies "Proto-oncogene tyrosine-protein kinase Src" with high probability, PASS predicts "Tyrosine kinase inhibitor," and Src kinase is a high-scoring hit in the reverse docking screen, this becomes a top-tier candidate.
-
Pathway Analysis: Use tools like STRING or KEGG to determine if the prioritized targets are part of a common signaling or metabolic pathway. This can provide a deeper understanding of the compound's potential system-level effects.
-
Literature Review: For the top 5-10 prioritized targets, conduct a focused literature search. Is there any existing evidence, however tangential, that links structurally related compounds to these targets or pathways?
-
Experimental Validation: The ultimate output of this in silico workflow is a prioritized list of testable hypotheses. The next logical step is to acquire or synthesize "this compound" and validate the top predictions through direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional cell-based assays relevant to the predicted targets.
By systematically applying this multi-modal, self-validating in silico workflow, researchers can move from a mere chemical structure to a well-reasoned, prioritized list of potential biological targets, dramatically accelerating the pace of discovery in chemical biology and drug development.
References
-
Bender, A., & Glen, R. C. (2004). Molecular similarity: a key technique in molecular informatics. Organic & Biomolecular Chemistry, 2(22), 3204–3218. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444–457. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current Medicinal Chemistry, 20(23), 2839–2860. [Link]
-
Li, H., Gao, Z., Kang, L., Zhang, H., Yang, K., Yu, K., ... & Li, Y. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W219–W224. [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]
-
Way2Drug. (n.d.). PASS Online. [Link]
-
Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Marcu, A., Grant, J. R., ... & Wilson, M. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. [Link]
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Achieve Better Results Using PASS-Based Virtual Screening: Case Study for Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. Reverse docking: Significance and symbolism [wisdomlib.org]
- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.tools [bio.tools]
- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
"2-(4-Cyclohexylbutyryl)oxazole" novelty and significance in medicinal chemistry
An In-Depth Technical Guide to the Novelty and Significance of 2-(4-Cyclohexylbutyryl)oxazole in Medicinal Chemistry
Executive Summary
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with superior efficacy and safety profiles. Within this landscape, heterocyclic compounds, particularly the oxazole nucleus, have emerged as privileged scaffolds due to their versatile chemical properties and ability to engage with a wide range of biological targets.[1][2][3] This guide focuses on a specific, underexplored derivative: This compound . We will dissect its molecular architecture, assess its novelty, and present a scientifically-grounded perspective on its potential significance. This document provides a robust synthetic protocol, hypothesizes its therapeutic applications based on structural analogy and established pharmacology of the oxazole class, and outlines a comprehensive workflow for its preclinical evaluation. The core proposition is that the unique combination of a proven bioisostere (the oxazole ring) with a lipophilic cyclohexyl moiety presents a compelling opportunity for developing novel therapeutics, particularly in the realms of inflammation and oncology.
The Oxazole Scaffold: A Cornerstone of Modern Drug Discovery
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] This arrangement confers a unique set of physicochemical properties, including the ability to act as a hydrogen bond acceptor and participate in π-π stacking and various other non-covalent interactions.[1][2][6] These features make the oxazole ring an exceptional scaffold for engaging with enzymes and receptors in biological systems.[3]
The therapeutic relevance of this nucleus is not merely theoretical; it is validated by the existence of several marketed drugs. Notable examples include:
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes.[4][6]
The proven track record of oxazole-containing compounds underscores the value of exploring new derivatives for a wide spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[4][5][7]
Molecular Profile and Novelty of this compound
Chemical Structure: 4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one CAS Number: 898759-08-5[8] Molecular Formula: C₁₃H₁₉NO₂[8] Molecular Weight: 221.30 g/mol [8]
The structure can be deconstructed into three key components:
-
The Oxazole Core: The pharmacophoric anchor, known for its metabolic stability and versatile binding interactions.
-
The Butyryl Linker: A four-carbon chain that provides conformational flexibility, allowing the terminal group to orient itself optimally within a target's binding pocket.
-
The Cyclohexyl Moiety: A bulky, lipophilic group. In drug design, such groups are often incorporated to enhance binding to hydrophobic pockets within protein targets, thereby increasing potency and selectivity. It also influences the overall pharmacokinetic properties of the molecule, such as membrane permeability and metabolic stability.
Novelty Assessment: While the compound is listed in chemical catalogs, a thorough review of scientific literature and patent databases reveals a significant lack of published research on its specific biological activities or therapeutic applications.[8][9][10] Its existence appears to be primarily as a chemical intermediate or a member of a virtual library. This "novelty by obscurity" presents a compelling opportunity for investigation. The core hypothesis is that this specific combination of a known pharmacophore with a lipophilic tail has untapped potential in medicinal chemistry.
Synthetic Strategy: A Robust and Scalable Protocol
The synthesis of 2-acyl oxazoles has historically presented challenges, with many methods suffering from low yields or harsh reaction conditions. However, recent advancements provide efficient and clean routes. The reaction of a 2-magnesiated oxazole with a Weinreb amide stands out as a particularly effective method, offering high yields and avoiding over-addition byproducts.[11]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of 2-acyl oxazoles.[11]
Step 1: Preparation of the Weinreb Amide (N-methoxy-N-methyl-4-cyclohexylbutanamide)
-
To a solution of 4-cyclohexylbutanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-cyclohexylbutanoyl chloride.
-
Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) sequentially.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the desired Weinreb amide.
Step 2: Synthesis of this compound
-
To a solution of oxazole (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under a nitrogen atmosphere at 0 °C, add isopropylmagnesium chloride (i-PrMgCl, 1.4 eq, 2 M solution in THF) dropwise.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the 2-oxazolyl Grignard reagent.
-
Cool the mixture to 0 °C and add a solution of the Weinreb amide (1.0 eq) from Step 1 in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure this compound.
Visual Workflow for Synthesis
Caption: Tiered workflow for evaluating anti-inflammatory potential.
Protocol Steps:
-
Tier 1 (Biochemical Screening): The compound will be tested in cell-free enzymatic assays to determine its direct inhibitory activity against human recombinant COX-1, COX-2, and 5-LOX. This will establish its potency (IC₅₀) and selectivity.
-
Tier 2 (Cell-Based Assays): Lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) will be used. These cells, when activated, produce both prostaglandins (via COX-2) and leukotrienes (via 5-LOX). The efficacy of the compound will be determined by measuring the reduction in prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) levels using ELISA kits.
-
Tier 3 (In Vivo Proof-of-Concept): If the compound shows promising in vitro and cellular activity, it will be advanced to a standard in vivo model of acute inflammation, such as the carrageenan-induced paw edema model in rats or mice. Efficacy will be measured by the reduction in paw swelling over time.
Workflow 2: Investigating Anticancer Activity
Caption: Tiered workflow for evaluating anticancer potential.
Protocol Steps:
-
Tier 1 (Broad Screening): The compound will be screened against a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to assess its broad-spectrum antiproliferative activity. Standard cytotoxicity assays (e.g., MTT or MTS) will determine the concentration required to inhibit 50% of cell growth (GI₅₀ or IC₅₀).
-
Tier 2 (Mechanism Elucidation): In the most sensitive cell line(s) identified in Tier 1, further studies will be conducted to determine the mechanism of cell death. This includes cell cycle analysis by flow cytometry to detect cell cycle arrest and apoptosis assays (e.g., Annexin V/PI staining) to confirm programmed cell death. Western blotting for key protein markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) will validate the apoptotic pathway.
-
Tier 3 (In Vivo Efficacy): If a clear and potent mechanism of action is established, the compound's efficacy will be tested in an in vivo xenograft model, where human tumor cells are implanted into immunodeficient mice.
Data Presentation and Interpretation (Illustrative)
To maintain scientific rigor, all quantitative data should be summarized in clear, structured tables. Below are templates for how data from the proposed workflows would be presented.
Table 1: Illustrative Anti-inflammatory Activity Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib (Control) | >10 | 0.05 | >200 | >100 |
| Zileuton (Control) | >100 | >100 | N/A | 0.5 |
Table 2: Illustrative Anticancer Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | PC-3 (Prostate) |
|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | 0.08 | 0.12 | 0.15 | 0.9 |
Conclusion and Future Directions
This compound represents a scientifically intriguing yet underexplored molecule. Its structure, combining the privileged oxazole scaffold with a functionality-guiding lipophilic tail, provides a strong rationale for its investigation as a novel therapeutic agent. The primary hypothesis points towards a significant potential in treating inflammatory disorders, possibly with an improved safety profile over existing NSAIDs due to dual COX/5-LOX inhibitory action. A secondary, yet equally compelling, hypothesis suggests potential utility in oncology.
The workflows detailed in this guide provide a clear, logical, and technically sound roadmap for moving this compound from a chemical curiosity to a validated preclinical candidate. The next steps involve executing the proposed synthetic protocol and embarking on the tiered biological evaluation. Success in these initial stages would warrant further investment in ADME/Tox profiling, lead optimization, and eventual progression towards clinical trials. This molecule stands as a prime example of how rational, structure-based drug design can identify novel avenues for addressing unmet medical needs.
References
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 224-245. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(20), 3765. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 75(5), 1747–1750. [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. [Link]
-
ResearchGate. (2024). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]
-
Mynac. (n.d.). This compound. [Link]
-
Mitchell, J. A., et al. (1999). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 128(6), 1121–1132. [Link]
-
Bertolini, A., et al. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? Pharmacological Research, 44(5), 437-450. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cas 898759-08-5|| where to buy this compound [english.chemenu.com]
- 9. benchchem.com [benchchem.com]
- 10. manalab.cn [manalab.cn]
- 11. pubs.acs.org [pubs.acs.org]
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This technical guide provides a comprehensive overview of oxazole-containing compounds in drug discovery, from fundamental synthetic strategies to their application in targeting a wide array of diseases. We will delve into the causality behind experimental choices in their development, explore the concept of self-validating protocols, and present detailed methodologies for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and field-proven insights.
The Strategic Advantage of the Oxazole Core in Medicinal Chemistry
The oxazole nucleus is more than just a passive molecular scaffold; its inherent physicochemical properties actively contribute to the biological activity of the molecules in which it resides.[3] The arrangement of the nitrogen and oxygen atoms imparts a specific dipole moment and hydrogen bonding capability, allowing for precise interactions with biological targets.[1][4] Furthermore, the oxazole ring is relatively stable to metabolic degradation, a crucial attribute for any successful therapeutic agent.[5]
Bioisosterism: The Art of Molecular Mimicry
One of the most powerful applications of the oxazole moiety in drug design is its role as a bioisostere.[6] Bioisosterism is the principle of substituting one chemical group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes in the chemical structure. The oxazole ring can effectively mimic other functional groups, such as amides and esters, while offering improved metabolic stability and pharmacokinetic profiles.[6][7] This strategic replacement can be a pivotal step in transforming a promising lead compound into a viable drug candidate.
Foundational Synthetic Strategies for Oxazole Ring Construction
The construction of the oxazole core can be achieved through several robust and well-established synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, involving the cyclodehydration of an α-acylamino ketone.[8][9] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.
Causality of Experimental Choices:
-
Dehydrating Agent: Concentrated sulfuric acid is a common choice due to its strong dehydrating properties, which are essential to drive the cyclization and subsequent dehydration to form the aromatic oxazole ring. Phosphorus pentoxide or polyphosphoric acid can be used as alternatives, and their choice may depend on the substrate's sensitivity to strong acid.[8]
-
Work-up Procedure: Pouring the reaction mixture onto crushed ice serves two purposes: it quenches the reaction and precipitates the oxazole product, which is often a solid. The subsequent washing with water removes any residual acid and water-soluble impurities.
Self-Validating System:
The success of this reaction can be readily validated by standard analytical techniques. The disappearance of the starting α-acylamino ketone and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate indicates the progress of the reaction. The final product's identity and purity are confirmed by obtaining a sharp melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) that is consistent with the expected 2,5-diaryloxazole structure.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-acylamino ketone (1.0 equivalent).
-
Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (or an alternative dehydrating agent) to the flask.
-
Reaction Execution: Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific substrate and dehydrating agent used (e.g., 90°C for 30 minutes with phosphorus oxychloride in dimethylformamide).[8] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it thoroughly with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diaryloxazole.
The Van Leusen Oxazole Synthesis: A Versatile Approach
The Van Leusen reaction provides a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][10]
Causality of Experimental Choices:
-
Base: Potassium carbonate is a commonly used base that is strong enough to deprotonate TosMIC and initiate the reaction but is generally mild enough to avoid side reactions with many functional groups.[1]
-
Solvent: Methanol or a mixture of DME and methanol is often used as it effectively dissolves the reactants and facilitates the reaction.[11]
Self-Validating System:
The progress of the Van Leusen reaction can be monitored by TLC by observing the consumption of the aldehyde. The formation of the oxazole product can be confirmed by GC-MS analysis of the reaction mixture. The final product is purified by column chromatography, and its structure is unequivocally confirmed by spectroscopic methods.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in methanol or another suitable solvent.
-
Addition of Base: Add potassium carbonate (2.5 equivalents) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure 5-substituted oxazole.
The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes
The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[12][13]
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions because the intermediates are sensitive to moisture. Gaseous hydrogen chloride is used to provide an anhydrous acidic environment.[13]
-
Solvent: Dry ether is a suitable solvent as it is inert to the reaction conditions and allows for the precipitation of the oxazole hydrochloride product.[13]
Self-Validating System:
The formation of the oxazole product is often indicated by its precipitation from the reaction mixture as the hydrochloride salt. The identity of the product is confirmed by converting it to the free base and characterizing it by melting point and spectroscopy.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the cyanohydrin (1.0 equivalent) and the aldehyde (1.0 equivalent) in dry ether in a flask equipped with a gas inlet tube.
-
Addition of HCl: Pass a stream of dry, gaseous hydrogen chloride through the solution.
-
Product Precipitation: The 2,5-disubstituted oxazole will precipitate as its hydrochloride salt.
-
Isolation: Collect the precipitate by filtration.
-
Conversion to Free Base: Convert the hydrochloride salt to the free base by treatment with water or by boiling with alcohol.
Therapeutic Applications of Oxazole-Containing Compounds
The versatility of the oxazole scaffold is reflected in the broad range of therapeutic areas where its derivatives have shown significant promise.
Oncology: A Multifaceted Approach to Cancer Treatment
Oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.[3][4] They have been shown to inhibit key targets involved in cancer cell proliferation, survival, and metastasis.[3]
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some oxazole derivatives disrupt the formation of microtubules, which are essential for cell division, leading to apoptosis (programmed cell death) in cancer cells.[3]
-
Kinase Inhibition: Many oxazole-containing compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1]
-
Topoisomerase Inhibition: Certain oxazoles can inhibit DNA topoisomerases, enzymes that are essential for DNA replication and repair, thereby preventing cancer cell proliferation.[3]
Table 1: IC₅₀ Values of Selected Oxazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Oxazole-A | MCF-7 (Breast) | Tubulin | 0.043 | [10] |
| Oxazole-B | A549 (Lung) | EGFR | 0.12 | [14] |
| Oxazole-C | HT-29 (Colon) | VEGFR-2 | 58.44 | [7] |
| Mubritinib | BT-474 (Breast) | HER2 | 0.006 | [15] |
Infectious Diseases: Combating Bacterial and Fungal Pathogens
The oxazole moiety is a key component of several antibacterial and antifungal agents.[16]
Key Mechanisms of Action:
-
Cell Wall Synthesis Inhibition: Some oxazole-based antibiotics interfere with the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival.[9]
-
DNA Gyrase Inhibition: Certain oxazole derivatives target DNA gyrase, an enzyme crucial for bacterial DNA replication.[17]
Table 2: Comparative Antimicrobial Activity of Oxazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazole-D | Staphylococcus aureus | 1-2 | [18] |
| Oxazole-E | Escherichia coli | 4 | [19] |
| Oxazole-F | Candida albicans | 0.25 | [19] |
Inflammation: Modulating the Inflammatory Response
Oxazole-containing compounds have also been investigated for their anti-inflammatory properties.[20][21]
Key Mechanism of Action:
-
Cyclooxygenase (COX) Inhibition: A notable example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that contains an oxazole ring. It exerts its effect by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[9]
Visualizing the Drug Discovery Workflow and Mechanisms of Action
Visual representations are invaluable tools for understanding complex biological processes and drug discovery pipelines.
The Drug Discovery and Development Pipeline
The journey of a drug from initial concept to market is a long and arduous one, typically spanning 12-15 years and costing upwards of $2.8 billion.[12]
Caption: A generalized workflow of the drug discovery and development process.
Mechanism of Action: Mubritinib Signaling Pathway
Mubritinib is an oxazole-containing compound that has been investigated as an inhibitor of HER2 and the PI3K/Akt/mTOR signaling pathway.[11][22]
Caption: Simplified signaling pathway of Mubritinib, an inhibitor of the HER2 receptor.
Future Perspectives and Conclusion
The oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][3] The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for oxazole derivatives, enabling the synthesis of even more complex and diverse molecular architectures. Furthermore, the integration of computational drug design and artificial intelligence into the drug discovery process will accelerate the identification and optimization of new oxazole-based drug candidates.
References
-
Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 623-654. [Link]
-
Comprehensive Drug Discovery & Development Process. (2024). Easy-Peasy.AI. [Link]
-
Robinson–Gabriel synthesis. (2023). In Wikipedia. [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Fischer oxazole synthesis. (2023). In Wikipedia. [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Medicinal Chemistry, 27(36), 6158-6184. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(19), 6649. [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
-
5-Iii) Sem 4. (n.d.). Scribd. [Link]
-
Fischer oxazole synthesis. (n.d.). Semantic Scholar. [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]
-
Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. (2016). Antimicrobial Agents and Chemotherapy, 60(10), 6358–6361. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 1-19. [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2018). Journal of Pharmaceutical Sciences and Research, 10(7), 1717-1721. [Link]
-
Causal inference in drug discovery and development. (2023). Drug Discovery Today, 28(10), 103737. [Link]
-
Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function. (2022). Journal of Cellular and Molecular Medicine, 26(10), 2977-2990. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2021). Scientific Reports, 11(1), 1-12. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (2021). Chemical Society Reviews, 50(14), 8039-8085. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269-286. [Link]
-
Causation and Experimental Design. (n.d.). SAGE Publications. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361. [Link]
-
Binding Specificity and Causal Selection in Drug Design. (2020). Philosophy of Science, 87(1), 70-90. [Link]
-
Mubritinib. (2026). Grokipedia. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(19), 6649. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences, 84(3), 523-533. [Link]
-
Comparative in Vitro Antibacterial Activity of Ozenoxacin Against Gram-Positive Clinical Isolates. (2016). Future Microbiology, 11(1), 37-47. [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3568-3573. [Link]
-
Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. (2020). Oncotarget, 11(46), 4224-4242. [Link]
-
Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. (2019). Cancer Cell, 36(1), 84-99.e8. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5671. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Self-optimisation and model-based design of experiments for developing a C–H activation flow process. (2017). Beilstein Journal of Organic Chemistry, 13, 132-141. [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Molecules, 30(1), 1. [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
How experimental design can improve the validation process. Studies in pharmaceutical analysis. (2003). Analytical and Bioanalytical Chemistry, 377(5), 937-944. [Link]
-
Self-optimisation and model-based design of experiments for developing a C–H activation flow process. (2017). Beilstein Journal of Organic Chemistry, 13, 132-141. [Link]
-
Oxazole- and thiazole-containing bioactive molecules: drugs containing oxazole and/or thiazole ring; the target and the indication are indicated in brackets. (n.d.). ResearchGate. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Medicinal Chemistry Letters, 6(6), 629-632. [Link]
-
Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria. (2024). International Journal of Molecular Sciences, 25(11), 5909. [Link]
-
MIC value against Gram-positive bacteria and fungi. (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Antibiotics, 10(2), 1-14. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Discovery Process [scispace.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Binding Specificity and Causal Selection in Drug Design - PhilSci-Archive [philsci-archive.pitt.edu]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. easy-peasy.ai [easy-peasy.ai]
- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 15. grokipedia.com [grokipedia.com]
- 16. sciforum.net [sciforum.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Top examples of project visuals for the Pharma industry [officetimeline.com]
- 20. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 21. Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-(4-Cyclohexylbutyryl)oxazole (CAS 898759-08-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Cyclohexylbutyryl)oxazole, a molecule of interest within the broader class of oxazole-containing compounds. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes established knowledge of oxazole chemistry, potential biological activities, and analytical methodologies to offer a robust framework for its study and application.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds.[1][2] The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions allow for its engagement with a wide array of biological targets, including enzymes and receptors.[1] Consequently, oxazole derivatives have been investigated for a vast range of therapeutic applications, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular activities.[3][4][5]
This compound incorporates a cyclohexylbutyryl substituent at the 2-position of the oxazole ring. This lipophilic side chain is expected to significantly influence the molecule's physicochemical properties and its potential interactions with biological systems.
Physicochemical and Structural Properties
| Property | Value | Source/Method |
| CAS Number | 898759-08-5 | Chemical Abstract Service |
| IUPAC Name | 4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | Nomenclature |
| Molecular Formula | C₁₃H₁₉NO₂ | Elemental Analysis |
| Molecular Weight | 221.30 g/mol | Calculation |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Analogy to similar acyloxazoles |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents); poorly soluble in water. | Structural analysis |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, published synthesis for this compound has not been identified, a robust and versatile method for the preparation of 2-acyloxazoles involves the reaction of an α-haloketone with an amide.[6] The following is a proposed, detailed experimental protocol for the synthesis of the title compound, based on the well-established Bredereck and similar reactions.[7]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1-Bromo-5-cyclohexylpentan-2-one (α-Haloketone Intermediate)
-
Preparation of the Diazoketone: To a solution of 4-cyclohexylbutyryl chloride (1 equivalent) in diethyl ether at 0°C, add a freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) dropwise with stirring. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Causality: The reaction of an acid chloride with diazomethane is a classic method for the preparation of a diazoketone, which is a key precursor for the α-haloketone.
-
-
Halogenation: After the reaction is complete, carefully add a 48% solution of hydrobromic acid (HBr) dropwise to the reaction mixture at 0°C until the yellow color of the diazomethane disappears and nitrogen evolution ceases.
-
Causality: The diazoketone is converted to the corresponding α-bromoketone upon treatment with HBr.
-
-
Work-up and Purification: Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-5-cyclohexylpentan-2-one can be purified by flash column chromatography on silica gel.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 1-bromo-5-cyclohexylpentan-2-one (1 equivalent) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Addition of Amide: Add an excess of formamide (3-5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 4-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Causality: At elevated temperatures, the α-bromoketone reacts with formamide in a cyclocondensation reaction to form the oxazole ring.
-
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data for this compound, the broader class of oxazole derivatives exhibits a wide range of pharmacological activities. The presence of the lipophilic cyclohexylbutyryl side chain suggests that this compound may have good cell permeability.
Areas of Potential Biological Investigation
-
Antiproliferative and Anticancer Activity: Many substituted oxazoles have demonstrated potent antiproliferative effects against various cancer cell lines.[8][9] The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Given this precedent, this compound should be screened against a panel of cancer cell lines.
-
Antimicrobial Activity: The oxazole nucleus is present in several natural and synthetic antimicrobial agents.[4][5] Screening against a panel of pathogenic bacteria and fungi would be a logical first step in evaluating its potential in this area.
-
Anti-inflammatory Activity: Some oxazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10] The anti-inflammatory potential of this compound could be assessed using in vitro enzyme inhibition assays and in vivo models of inflammation.
Proposed Experimental Workflow for Biological Screening
Caption: Workflow for biological screening of the title compound.
Analytical Characterization
For a novel compound, thorough analytical characterization is crucial to confirm its identity and purity. The following spectroscopic techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons, the methylene groups of the butyryl chain, and the protons of the cyclohexyl ring. The chemical shifts and coupling patterns would be key for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the oxazole ring, and the aliphatic carbons of the side chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For 2-acyloxazoles, a characteristic fragmentation is the cleavage of the acyl group.[9][11]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹, and characteristic bands for the C=N and C-O stretching of the oxazole ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling laboratory chemicals of unknown toxicity should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of vapors or dust, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with significant potential for investigation in the fields of medicinal chemistry and drug discovery. Based on the well-documented biological activities of the oxazole scaffold, this compound warrants synthesis and screening for a range of therapeutic applications, particularly in the areas of oncology, infectious diseases, and inflammation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin their exploration of this promising compound. Further studies are needed to elucidate its specific biological activities and mechanism of action.
References
- Shinde, S., Inamdar, S., Shinde, M., Kushwaha, N., & Karpoormath, R. (2022). Recent Progress in Iodine‐Catalysed C−O/C−N Bond Formation of 1,3‐Oxazoles: A Comprehensive Review.
-
ResearchGate. (n.d.). Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. Retrieved from [Link]
- Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(10), 4264-4277.
-
ResearchGate. (n.d.). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl -. Retrieved from [Link]
- Padwa, A., Ginn, J. D., & McClure, M. S. (2003). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 44(43), 7943-7945.
-
Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]
- Wang, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Chinese Journal of Chemistry, 31(10), 1297-1302.
- North, M., & Orizu, C. (2018). Supporting Information for Copper catalysed asymmetric synthesis of oxazolidinones from aziridines and CO2. University of York Research Portal.
- MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(9), 2349.
-
MDPI. (2012). Substituted 2-[(2-Oxo-2H-[9][14][15]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 17(12), 13994-14015.
-
Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]
- Vessecchi, R., et al. (2012). Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies. Rapid Communications in Mass Spectrometry, 26(10), 1151-1158.
- Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1438-1444.
- Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Current Pharmaceutical Design, 27(26), 3056-3068.
-
ResearchGate. (n.d.). ¹⁵N NMR spectra of compounds 2, 2 a, 7 and 10–12. Chemical shifts are.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Li, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(21), 5183.
-
Sci-Hub. (n.d.). Electron‐impact spectra of 2‐acyloxyacetophenones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Cyclohexyl acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A study of the Nitrogen NMR spectra of azoles and their solvent dependence. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of ( R )-4-Cyclohexyl-2,3-butadien-1-ol | Request PDF. Retrieved from [Link]
- Mhaske, P. C., et al. (2017). Synthesis and antimycobacterial screening of new thiazolyl-oxazole derivatives. European Journal of Medicinal Chemistry, 135, 101-110.
- MDPI. (2019).
-
ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]
- MDPI. (2022).
- Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895.
-
National Institutes of Health. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
- MDPI. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 27(15), 4983.
- MDPI. (2021). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 26(16), 4984.
- MDPI. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1530.
- Wink, M. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Molecules, 25(7), 1583.
- Mhaske, P. C., et al. (2023). Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 259, 115548.
Sources
- 1. mdpi.com [mdpi.com]
- 2. polychemistry.com [polychemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and antimycobacterial screening of new thiazolyl-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Oxazoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Electron‐impact spectra of 2‐acyloxyacetophenones / Organic Mass Spectrometry, 1974 [sci-hub.st]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-Substituted Oxazole Derivatives
Introduction: The Oxazole Core in Modern Research
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in contemporary medicinal chemistry and materials science.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[2] The structural rigidity and unique electronic properties imparted by the oxazole nucleus make it a favored building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Derivatives of 2-substituted oxazoles, in particular, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][4]
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of 2-substituted oxazole derivatives. As a senior application scientist, the emphasis is not merely on the presentation of data, but on the elucidation of the underlying principles and the causal relationships between molecular structure and spectral output. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-substituted oxazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and understanding the electronic effects of the substituent at the 2-position.
A. Theoretical Principles and Causality
The chemical shifts of the protons and carbons in the oxazole ring are highly sensitive to the nature of the substituent at the C2 position. Electron-donating groups (EDGs) at C2, such as alkyl or alkoxy groups, increase the electron density on the oxazole ring through resonance and inductive effects. This increased shielding results in an upfield shift (lower ppm) of the ring protons (H4 and H5) and carbons (C4 and C5).[5] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, leading to deshielding and a downfield shift (higher ppm) of the same nuclei.[5]
The ¹⁵N NMR chemical shifts are also significantly influenced by the C2 substituent, providing direct insight into the electronic state of the ring nitrogen.[6]
B. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A meticulously prepared sample is paramount for acquiring high-quality NMR spectra. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-substituted oxazole derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8] The choice of solvent is critical and should be based on the solubility of the compound and its inertness.[9]
-
To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] This removes any particulate matter that can degrade spectral resolution.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge to ensure the sample is centered in the detection coil.[8]
-
Place the sample in the NMR spectrometer and allow it to thermally equilibrate for a few minutes.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. For a typical small molecule, a 90° pulse with a relaxation delay of 1-2 seconds is sufficient.
-
For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Caption: A streamlined workflow for acquiring high-quality NMR spectra of 2-substituted oxazole derivatives.
C. Data Presentation: NMR Spectroscopic Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative 2-substituted oxazoles.
| 2-Substituent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| -H | δ ~7.1 (H5), ~7.9 (H4), ~8.1 (H2) | δ ~121 (C5), ~138 (C4), ~151 (C2) |
| -CH₃ | δ ~2.5 (CH₃), ~7.0 (H5), ~7.7 (H4) | δ ~14 (CH₃), ~120 (C5), ~137 (C4), ~161 (C2) |
| -Ph | δ ~7.3-7.5 (Ph), ~7.2 (H5), ~7.8 (H4) | δ ~125-130 (Ph), ~122 (C5), ~138 (C4), ~162 (C2) |
| -OCH₃ | δ ~4.0 (OCH₃), ~6.8 (H5), ~7.6 (H4) | δ ~55 (OCH₃), ~118 (C5), ~136 (C4), ~165 (C2) |
| -NO₂ | δ ~7.5 (H5), ~8.2 (H4) | δ ~125 (C5), ~142 (C4), ~158 (C2) |
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For 2-substituted oxazoles, IR spectroscopy is particularly useful for confirming the presence of the oxazole ring and identifying key vibrational modes of the substituent.
A. Theoretical Principles and Causality
The IR spectrum of an oxazole derivative is characterized by several key absorption bands. The C=N stretching vibration of the oxazole ring typically appears in the region of 1620-1680 cm⁻¹.[10] The C-O-C stretching vibrations are usually observed in the 1020-1100 cm⁻¹ range. The position and intensity of these bands can be influenced by the electronic nature of the 2-substituent. For instance, conjugation with an aromatic ring at the 2-position can shift the C=N stretching frequency.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[11][12]
1. Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[13]
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental absorptions.[13]
-
For a solid sample, place a small amount (a few milligrams) onto the center of the ATR crystal.
-
For a liquid sample, place a single drop onto the crystal.
2. Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Caption: A straightforward workflow for obtaining an ATR-FTIR spectrum of a 2-substituted oxazole derivative.
C. Data Presentation: IR Spectroscopic Data
The following table summarizes characteristic IR absorption bands for 2-substituted oxazoles.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Oxazole Ring | C=N Stretch | 1620 - 1680 |
| Oxazole Ring | C-O-C Stretch | 1020 - 1100 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Carbonyl (e.g., ester) | C=O Stretch | 1735 - 1750 |
| Nitro | N-O Stretch | 1500 - 1570 and 1300 - 1370 |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
A. Theoretical Principles and Causality
Electron Ionization (EI) is a common "hard" ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[14] The fragmentation of 2-substituted oxazoles in EI-MS is often predictable. Common fragmentation pathways include the loss of CO, HCN, and cleavage of the substituent at the 2-position.[15][16] The stability of the resulting carbocations and radicals dictates the most abundant fragments observed in the mass spectrum. For instance, 2-aryl oxazoles often show a prominent fragment corresponding to the aryl cation.
B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For volatile compounds, a gas chromatography (GC) inlet can be used to separate components before they enter the mass spectrometer.
-
For less volatile solids or liquids, a direct insertion probe (DIP) can be used to introduce the sample directly into the ion source.[17][18]
2. Ionization and Analysis:
-
The sample is vaporized and then ionized by a beam of 70 eV electrons.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Caption: The process of obtaining and interpreting an EI mass spectrum for a 2-substituted oxazole.
C. Data Presentation: Mass Spectrometric Data
The following table outlines common fragments observed in the EI-MS of 2-substituted oxazoles.
| 2-Substituent | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| -CH₃ | 83 | 55 ([M-CO]⁺), 42 ([M-CH₃CN]⁺) |
| -Ph | 145 | 117 ([M-CO]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺) |
| -C₂H₅ | 97 | 82 ([M-CH₃]⁺), 69 ([M-C₂H₄]⁺) |
IV. UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For 2-substituted oxazoles, which contain a conjugated π-system, this technique is useful for characterizing their electronic properties and can be particularly relevant for applications in materials science and as chromophores.[19]
A. Theoretical Principles and Causality
The absorption of UV-Vis light by 2-substituted oxazoles promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). The wavelength of maximum absorbance (λ_max) is dependent on the extent of conjugation in the molecule. Substituents at the 2-position that extend the π-system, such as aryl or vinyl groups, cause a bathochromic (red) shift to longer wavelengths.[19] The polarity of the solvent can also influence the λ_max, a phenomenon known as solvatochromism.
B. Experimental Protocol: UV-Visible Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the 2-substituted oxazole derivative of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Use a quartz cuvette for all measurements, as glass absorbs in the UV region.
2. Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.[11]
-
Record the UV-Vis spectrum of each of the diluted sample solutions over the desired wavelength range (typically 200-400 nm for oxazoles).
-
The absorbance should ideally be within the linear range of the instrument (typically 0.1-1.0).
Caption: A systematic approach for obtaining and analyzing UV-Visible spectra of 2-substituted oxazoles.
C. Data Presentation: UV-Visible Spectroscopic Data
The following table provides representative UV-Vis absorption data for 2-substituted oxazoles.
| 2-Substituent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| -H | ~210 | ~5,000 | Ethanol |
| -Ph | ~280 | ~15,000 | Ethanol |
| -C₆H₄-NO₂ (para) | ~310 | ~18,000 | Ethanol |
| -C₆H₄-OCH₃ (para) | ~290 | ~16,000 | Ethanol |
Conclusion
The comprehensive spectroscopic characterization of 2-substituted oxazole derivatives is fundamental to advancing their application in drug discovery and materials science. This guide has provided a detailed overview of the core spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—from the perspective of a senior application scientist. By understanding the causal relationships between molecular structure and spectral data, and by adhering to robust experimental protocols, researchers can confidently elucidate the structures of novel oxazole derivatives and pave the way for their innovative applications.
References
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]
-
NMR Sample Preparation. (2020). University of California, Riverside. Available at: [Link]
-
A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (2021). MDPI. Available at: [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2022). Odesa University Chemical Journal. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom. Available at: [Link]
-
The effects of substituents in oxazoles on their 13C, 14N, and 1H NMR spectra. (1980). R Discovery. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Center for Biotechnology Information. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). ResearchGate. Available at: [Link]
-
13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Available at: [Link]
-
Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
Mass Spectrometry. (2019). Chemistry LibreTexts. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
IR with ATR Method. (2021). YouTube. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Available at: [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ResearchGate. Available at: [Link]
-
FIVE MEMBER NITROGENATED HETROCYCLIC COMPOUNDS [A REVIEW]. (2020). World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. (2021). YouTube. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. (n.d.). Connect Journals. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Available at: [Link]
-
A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. (n.d.). ACS Publications. Available at: [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]
-
The mass spectra of some alkyl and aryl oxazoles. (1968). SciSpace. Available at: [Link]
-
1H NMR and 13C NMR chemical shifts for the SCH2 group of the... (n.d.). ResearchGate. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Available at: [Link]
-
Measured infrared spectra of azoles. (n.d.). ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]
- Oxazoles, Volume 60, Part A: Synthesis, Reactions, and Spectroscopy. (2003). Google Books.
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). SpringerLink. Available at: [Link]
-
IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Available at: [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. longdom.org [longdom.org]
- 12. utm.mx [utm.mx]
- 13. youtube.com [youtube.com]
- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 15. researchgate.net [researchgate.net]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. scribd.com [scribd.com]
Methodological & Application
Application Note: Synthesis of 2-Substituted Oxazoles via Robinson-Gabriel Reaction
Here is the detailed application note and protocol for the synthesis of "2-(4-Cyclohexylbutyryl)oxazole" via the Robinson-Gabriel reaction.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have led to its incorporation into a wide array of pharmacologically active agents.[1] Oxazole-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4]
The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, remains a cornerstone for the construction of the oxazole ring.[5][6] The reaction facilitates the formation of 2,5-disubstituted oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[4][7] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel oxazole, 2-(4-cyclohexylbutyl)-5-methyloxazole, using the Robinson-Gabriel methodology. This target molecule combines a flexible, lipophilic cyclohexylbutyl side chain at the C2 position with a methyl group at C5, features often sought in exploratory drug development to modulate potency and pharmacokinetic properties.
This guide is designed for researchers in synthetic and medicinal chemistry, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and safety considerations.
Reaction Principle: The Robinson-Gabriel Mechanism
The core of the Robinson-Gabriel synthesis is the intramolecular cyclization and subsequent dehydration of an N-acyl-α-amino ketone precursor.[8][9] The mechanism, while subject to substrate-specific variations, generally proceeds through the following key steps when catalyzed by a strong acid like sulfuric acid:
-
Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the activated ketone carbonyl carbon, forming a five-membered cyclic intermediate, a protonated 2,5-dihydrooxazol-5-ol (an oxazoline derivative).
-
Dehydration: A two-step dehydration process occurs. First, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water generates a carbocation, which is stabilized by resonance.
-
Deprotonation: A base (such as HSO₄⁻) abstracts a proton from the nitrogen atom, leading to the re-formation of the aromatic oxazole ring and regeneration of the acid catalyst.
Isotopic labeling studies have confirmed that the oxygen atom of the oxazole ring originates from the amide carbonyl, while the ketone carbonyl oxygen is eliminated as water.[8]
Caption: Figure 1: Mechanism of the Robinson-Gabriel Reaction.
Synthetic Workflow and Strategy
The synthesis of 2-(4-cyclohexylbutyl)-5-methyloxazole is approached via a two-step sequence. First, the α-acylamino ketone precursor is prepared by coupling 4-cyclohexylbutanoic acid with 1-aminopropan-2-one. Second, this precursor undergoes the Robinson-Gabriel cyclodehydration to yield the target oxazole.
Caption: Figure 2: Overall Synthetic Workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as thionyl chloride and sulfuric acid are highly corrosive and require careful handling.
Protocol 1: Synthesis of N-(2-oxopropyl)-4-cyclohexylbutanamide (Precursor)
Rationale: This step creates the key α-acylamino ketone intermediate. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient method for activating the carboxyl group for amidation. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Materials:
-
4-Cyclohexylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
1-Aminopropan-2-one hydrochloride (Aminoacetone hydrochloride)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 4-cyclohexylbutanoic acid (1.0 eq).
-
Add anhydrous DCM (approx. 5 mL per gram of acid) and cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour until gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This crude 4-cyclohexylbutanoyl chloride is used directly in the next step.
-
In a separate flask, suspend 1-aminopropan-2-one hydrochloride (1.1 eq) in anhydrous DCM. Cool to 0 °C.
-
Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes.
-
Add the crude 4-cyclohexylbutanoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the aminoacetone suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-oxopropyl)-4-cyclohexylbutanamide as a solid or viscous oil.
Protocol 2: Robinson-Gabriel Synthesis of 2-(4-Cyclohexylbutyl)-5-methyloxazole
Rationale: Concentrated sulfuric acid is a classic and highly effective cyclodehydrating agent for the Robinson-Gabriel synthesis.[5] It acts as both a catalyst and a solvent in this neat reaction. The high temperature provides the necessary activation energy for the cyclization and dehydration steps. The work-up procedure is designed to neutralize the strong acid and extract the organic product.
Materials:
-
N-(2-oxopropyl)-4-cyclohexylbutanamide (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate or Diethyl ether for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Place the N-(2-oxopropyl)-4-cyclohexylbutanamide (1.0 eq) in a clean, dry round-bottom flask.
-
Cool the flask in an ice bath.
-
Carefully and slowly add concentrated sulfuric acid (approx. 2-3 mL per gram of precursor) with stirring. Ensure the temperature does not rise excessively.
-
Once the addition is complete, remove the ice bath and heat the mixture in an oil bath at 100 °C for 1-2 hours. Monitor the reaction progress by TLC (if feasible).
-
Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a beaker filled with crushed ice.
-
Neutralize the acidic aqueous solution by slowly adding 2 M NaOH solution until the pH is ~8-9. Perform this step in an ice bath to manage the heat of neutralization.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-cyclohexylbutyl)-5-methyloxazole.
Data and Expected Results
The following table summarizes the expected data for the synthesized compounds. Yields are representative and may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Appearance |
| N-(2-oxopropyl)-4-cyclohexylbutanamide | C₁₃H₂₃NO₂ | 225.33 | 70-85% | White solid |
| 2-(4-Cyclohexylbutyl)-5-methyloxazole | C₁₃H₂₁NO | 207.31 | 60-75% | Colorless/Pale oil |
Characterization of 2-(4-Cyclohexylbutyl)-5-methyloxazole:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the cyclohexyl protons (broad multiplets, δ ~0.8-1.8 ppm), aliphatic chain protons (multiplets, δ ~1.2-2.8 ppm), the C5-methyl group (singlet, δ ~2.3 ppm), and the C4-oxazole proton (singlet, δ ~6.7 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the oxazole carbons (C2, C4, C5), along with the aliphatic and cyclohexyl carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 208.16.
Troubleshooting and Field Insights
-
Low Yield in Step 1 (Amidation): Incomplete conversion of the carboxylic acid to the acyl chloride can be an issue. Ensure the thionyl chloride is fresh and the reaction is run under strictly anhydrous conditions. Alternatively, peptide coupling reagents like EDC/HOBt or HATU can be used for a milder, albeit more expensive, amidation.
-
Low Yield in Step 2 (Cyclization): Incomplete reaction or charring can occur. If charring is observed, the reaction temperature may be too high or the time too long. Consider alternative, milder dehydrating agents. A variety of agents have been successfully used, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.[5][10] The choice of reagent can significantly impact yield and should be optimized for the specific substrate.
-
Purification Challenges: The final oxazole product may have a similar polarity to unreacted starting material. Careful column chromatography with a shallow solvent gradient is crucial for obtaining a pure sample.
References
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
Li, B., Ma, J., & Wang, N. (2016). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 52(56), 8762-8765. [Link]
-
Boyd, R. J., & Wright, J. (1990). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 55(19), 5063-5069. [Link]
-
Wang, J., Cheng, Y., Xiang, J., & Wu, A. (2019). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Synlett, 30(05), 743-747. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. [Link]
-
Khan, I., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277-2278. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
Li, Y., et al. (2021). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113639. [Link]
-
Knowledge Zone. (n.d.). Robinson–Gabriel synthesis. [Link]
-
Zaragoza, F. (2001). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Journal of Combinatorial Chemistry, 3(4), 365–369. [Link]
-
Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Venkatesh, P. (2016). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277-2278. [Link]
-
Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. R Discovery. [Link]
Sources
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Knowledge Zone | Your Gateway to Knowledge [knowledgezone.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 2-(4-Cyclohexylbutyryl)oxazole via Automated Flash Column Chromatography
Abstract and Introduction
The oxazole motif is a crucial heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The synthesis of these molecules often results in complex crude mixtures containing starting materials, by-products, and other impurities. Consequently, a reliable purification method is paramount to isolate the target compound with high purity, which is a critical prerequisite for subsequent characterization and downstream applications in drug development.
This application note provides a detailed, field-proven protocol for the purification of 2-(4-Cyclohexylbutyryl)oxazole , a molecule of moderate polarity due to its combination of a non-polar cyclohexyl tail and a polar acyl-oxazole headgroup. We will leverage the principles of normal-phase column chromatography, utilizing silica gel as the stationary phase.[4][5][6] The causality behind each step, from initial method development on Thin-Layer Chromatography (TLC) to the final elution strategy on an automated flash chromatography system, is explained to empower researchers to adapt this protocol for analogous compounds.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[7][8]
-
Stationary Phase: We employ silica gel, a highly porous form of silicon dioxide (SiO₂).[5][9] The surface of silica gel is rich in polar silanol groups (-SiOH).[10]
-
Mechanism of Interaction: The target molecule, this compound, possesses polar regions—specifically the ketone carbonyl group and the nitrogen and oxygen atoms of the oxazole ring. These polar functionalities interact with the polar silanol groups of the silica gel via dipole-dipole interactions and hydrogen bonding. The non-polar cyclohexyl moiety interacts weakly with the stationary phase.
-
Elution: A mobile phase, which is less polar than the stationary phase, flows through the column.[8] Compounds in the mixture are separated based on their differential affinity for the stationary phase. Non-polar impurities, having weak interactions with the silica, will travel quickly through the column and elute first.[11] More polar compounds will be adsorbed more strongly, moving slower and eluting later. By carefully selecting and modifying the polarity of the mobile phase, we can achieve a precise and efficient separation.
Critical First Step: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, a rapid and inexpensive TLC analysis is essential to determine the optimal mobile phase composition.[12][13] TLC serves as a direct predictor for the behavior of the compound on a silica column.[14]
Protocol 3.1: TLC System Scouting
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of several silica gel TLC plates.
-
Developing: Place each plate in a developing chamber containing a different solvent system. Start with a low-polarity mixture and progressively increase it. A standard and highly effective system for moderately polar compounds is Ethyl Acetate (EtOAc) in Hexanes .[15][16]
-
Analysis: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Objective: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.25 and 0.35 .[17] This Rf value ensures that the compound will have sufficient interaction with the stationary phase for effective separation from impurities, but will not be so strongly retained that it requires an excessive volume of solvent to elute.[17]
Table 1: Example TLC Scouting Data
| Trial | Mobile Phase (EtOAc:Hexanes, v/v) | Target Compound Rf | Observation |
| 1 | 5:95 | ~0.05 | Compound is too strongly adsorbed. Polarity of mobile phase is too low. |
| 2 | 10:90 | ~0.15 | Compound is moving, but still too retained for optimal separation. |
| 3 | 20:80 | ~0.30 | Ideal. Good separation from a less polar spot (Rf ~0.6) and a baseline spot (Rf ~0). |
| 4 | 30:70 | ~0.50 | Compound is moving too quickly. Risk of co-elution with less polar impurities. |
Based on this scouting, a system starting around 20% Ethyl Acetate in Hexanes is the optimal starting point for the column chromatography.
Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) flash chromatography.[13]
Materials and Reagents
-
Crude Sample: this compound mixture.
-
Stationary Phase: High-purity silica gel, 40-63 µm particle size.
-
Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate (EtOAc).
-
Sample Loading Adsorbent: Celite or a small amount of silica gel.
-
Equipment: Automated flash chromatography system with UV detector, pre-packed silica column, fraction collector.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Rationale: Dry loading is superior to direct liquid injection for preventing band broadening and improving separation efficiency.[20] The solvent used to dissolve the sample can interfere with the equilibration at the top of the column.
-
Protocol: Dissolve the crude material (~1g) in a minimal amount of a low-boiling-point solvent like dichloromethane. Add 2-3g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Setup and Equilibration:
-
Select a pre-packed silica column appropriately sized for the sample mass. A general rule of thumb is a silica-to-sample mass ratio of 30:1 to 50:1 for good separation.[20]
-
Install the column on the automated system.
-
Equilibrate the column by flushing with 3-5 column volumes (CV) of the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). This ensures the entire stationary phase is properly wetted.
-
-
Elution Program (Gradient Method):
-
Rationale: A gradient elution, where the polarity of the mobile phase is increased over time, is highly efficient.[9] It first elutes non-polar impurities with a weak solvent, then cleanly elutes the target compound as polarity increases, and finally washes off highly polar impurities with a strong solvent, saving time and solvent.
-
Program: Based on our TLC data (Rf ≈ 0.3 in 20% EtOAc), the target compound will elute at approximately 1/Rf, or ~3.3 column volumes, in an isocratic run.[12] A gradient provides better resolution.
-
Table 2: Suggested Elution Gradient
| Step | Mobile Phase (EtOAc in Hexanes) | Gradient Profile | Column Volumes (CV) | Purpose |
| 1 | 5% | Isocratic | 2 | Wash out very non-polar impurities. |
| 2 | 5% → 25% | Linear | 10 | Elute the target compound and separate it from closely-eluting impurities. |
| 3 | 25% → 60% | Linear | 3 | Elute moderately polar by-products. |
| 4 | 60% | Isocratic | 2 | Wash the column of all remaining strongly-adsorbed impurities. |
-
Fraction Collection and Analysis:
-
Set the UV detector to monitor the eluent (e.g., at 254 nm). Configure the fraction collector to trigger collection based on the UV absorbance signal.
-
Once the run is complete, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate and develop it using the optimal solvent system (20% EtOAc/Hexanes).
-
Fractions that show a single, clean spot corresponding to the Rf of the target compound are considered pure.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
The resulting oil or solid is the purified this compound. Confirm its identity and purity via spectroscopic methods (NMR, MS).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation (Co-elution) | Inappropriate solvent system. | Re-develop the TLC method. Try a different solvent system (e.g., Dichloromethane/Hexanes) to alter selectivity.[21] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. Increase the silica-to-sample ratio. | |
| Compound "Streaking" on TLC/Column | Compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.5% Triethylamine for basic compounds, 0.5% Acetic Acid for acidic compounds).[16][20] |
| No Compound Elutes | Mobile phase is not polar enough. | Increase the final concentration of the strong solvent (EtOAc) in the gradient. |
| Compound may have degraded on silica. | Silica gel is slightly acidic. For highly acid-sensitive compounds, consider using neutral alumina as the stationary phase.[7] |
References
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of California, Los Angeles. Solvent Systems for Flash Column Chromatography. [Link]
-
Chemistry For Everyone. What Is The Relationship Between Column Chromatography And TLC? YouTube. [Link]
-
Biotage. How does solvent choice impact flash column chromatography performance?[Link]
-
Chemistry For Everyone. How Does Silica Gel Chromatography Work? YouTube. [Link]
-
Wong, W.-Y. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
Sorbead India. Silica Gel for Column Chromatography. [Link]
-
Nichols, L. (2021). 2.4: Column Chromatography. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2023). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. ResearchGate. [Link]
-
Isco, Inc. Correlating TLC to Isocratic Separation. Studylib. [Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]
-
Britannica. Gel chromatography. [Link]
-
Chemistry For Everyone. In Silica Gel Chromatography Which Compounds Elute First?[Link]
-
LibreTexts. Running a flash column. [Link]
-
University of Toronto. Column chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Walker, J.M. (2009). Gel-Filtration Chromatography. SpringerLink. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Pesek, J.J., & Matyska, M.T. (2005). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Phillips, A.J., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
Graham, T.H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. [Link]
-
Palmer, D.C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]
Sources
- 1. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. youtube.com [youtube.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Gel chromatography | Separation, Retention, Resolution | Britannica [britannica.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. chromtech.com [chromtech.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. studylib.net [studylib.net]
- 19. teledyneisco.com [teledyneisco.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. biotage.com [biotage.com]
Application Note and Protocol: Structural Elucidation of 2-(4-Cyclohexylbutyryl)oxazole by NMR and Mass Spectrometry
Abstract
This document provides a detailed guide for the structural characterization of "2-(4-Cyclohexylbutyryl)oxazole," a novel organic molecule, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a compound featuring a heteroaromatic oxazole ring linked to a cyclohexylbutyryl side chain, its analysis requires a multi-faceted approach to unambiguously confirm its covalent structure. This guide offers not just procedural steps but also the underlying scientific rationale for experimental design, data interpretation, and potential challenges. The protocols are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Structural Challenge
The molecule this compound presents an interesting analytical challenge due to its combination of distinct chemical environments: a planar, electron-deficient oxazole ring, a flexible aliphatic linker, and a conformationally dynamic cyclohexyl group. A thorough characterization is paramount for its use in drug discovery and development, where precise structure-activity relationships are critical. This guide will detail the application of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to achieve a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[1][2] The choice of solvent and the specific NMR experiments conducted are critical for obtaining high-quality, interpretable data.
Recommended Protocol: Sample Preparation and NMR Acquisition
A crucial first step in any NMR analysis is the selection of an appropriate deuterated solvent that fully dissolves the analyte without interfering with its signals.[3][4]
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Begin with Deuterated Chloroform (CDCl₃), as it is a versatile solvent for a wide range of organic compounds and is relatively easy to remove for sample recovery.[4][5] If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable alternative for more polar compounds.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of "this compound".
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the neighboring protons (spin-spin splitting).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-4 (Oxazole) | ~7.5 - 7.7 | Singlet (s) | 1H | Protons on the oxazole ring are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen and oxygen atoms.[6][7] |
| H-5 (Oxazole) | ~7.1 - 7.3 | Singlet (s) | 1H | Similar to H-4, but generally found slightly upfield.[6][7] |
| -CH₂-C=O | ~2.9 - 3.1 | Triplet (t) | 2H | Protons alpha to the carbonyl group are deshielded. |
| -CH₂-CH₂-C=O | ~1.7 - 1.9 | Sextet or Multiplet (m) | 2H | Aliphatic protons with multiple neighbors. |
| Cyclohexyl -CH- | ~1.6 - 1.8 | Multiplet (m) | 1H | The methine proton on the cyclohexyl ring. |
| Cyclohexyl -CH₂- | ~0.9 - 1.7 | Multiplet (m) | 10H | The ten protons of the cyclohexyl ring will exist in multiple, overlapping environments.[8][9] |
| -CH₂-Cyclohexyl | ~1.2 - 1.4 | Multiplet (m) | 2H | Aliphatic protons adjacent to the cyclohexyl ring. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ketone) | ~195 - 205 | The carbonyl carbon of the ketone is significantly deshielded.[10] |
| C-2 (Oxazole) | ~160 - 165 | The carbon atom of the oxazole ring situated between the oxygen and nitrogen atoms.[11][12] |
| C-4 (Oxazole) | ~138 - 142 | Aromatic carbon of the oxazole ring.[11][12] |
| C-5 (Oxazole) | ~125 - 130 | Aromatic carbon of the oxazole ring.[11][12] |
| Cyclohexyl -CH- | ~35 - 45 | Methine carbon of the cyclohexyl ring. |
| -CH₂-C=O | ~30 - 40 | Carbon alpha to the carbonyl group. |
| Cyclohexyl -CH₂- | ~25 - 35 | Methylene carbons of the cyclohexyl ring. |
| Aliphatic -CH₂- | ~20 - 35 | The remaining methylene carbons of the butyryl chain. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce an intact molecular ion.[13][14][15]
Recommended Protocol: High-Resolution Mass Spectrometry (HRMS)
Protocol 3: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.
-
Ionization Mode: Operate in positive ion mode, as the nitrogen atom in the oxazole ring can be readily protonated.[13]
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Tandem MS (MS/MS): If desired, perform a product ion scan on the protonated molecular ion ([M+H]⁺) to induce fragmentation and gather further structural information.[14]
Predicted Mass Spectral Data and Interpretation
The primary goal of HRMS is to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.
**Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₃H₁₉NO₂) **
| Ion | Calculated Exact Mass | Observed m/z | Interpretation |
| [M+H]⁺ | 222.1488 | ~222.1488 | Protonated molecular ion. This is expected to be the base peak in the ESI spectrum.[13] |
| [M+Na]⁺ | 244.1308 | ~244.1308 | Sodium adduct. Often observed in ESI-MS.[16][17][18][19] |
| [M+K]⁺ | 260.1047 | ~260.1047 | Potassium adduct. Also commonly seen in ESI-MS.[16][17][19] |
Predicted Fragmentation Pattern
Tandem MS (MS/MS) of the [M+H]⁺ ion will likely induce fragmentation at the weakest bonds, providing clues to the connectivity of the molecule.
Key Predicted Fragmentations:
-
Alpha-cleavage: A common fragmentation pathway for ketones is cleavage of the bond adjacent to the carbonyl group. This would result in the loss of the cyclohexylpropyl radical, leading to a fragment corresponding to the acylium ion.
-
Cleavage of the Butyryl Chain: Fragmentation can occur along the four-carbon chain, leading to a series of losses.
-
Oxazole Ring Fragmentation: The oxazole ring itself can fragment, though this may require higher collision energy.[20][21][22]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and interpretative processes.
Caption: Workflow for NMR Analysis of this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable methodology for the complete structural elucidation of "this compound." By following the detailed protocols and leveraging the predictive data presented in this guide, researchers can confidently confirm the identity and purity of this compound, a critical step in advancing its potential applications in scientific research and drug development. The principles and techniques outlined herein are broadly applicable to the characterization of other novel small organic molecules.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Scribd. (n.d.). Adduits ESI MS.
- Kruve, A., & Kaupmees, K. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester, and....
- ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
- SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- ChemicalBook. (n.d.). Cyclohexylbenzene(827-52-1) 1H NMR spectrum.
- SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Cyclohexyl-2-methyl-2-butanol.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
- ResearchGate. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.
- ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials?.
- PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease.
- Kanto Kagaku. (n.d.). How to select NMR solvent.
- SpectraBase. (n.d.). Oxazole, 2-pentyl-4,5-diphenyl- - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Reddit. (2022). I need some help understanding the mass spec of dimethyl-cyclohexylamine.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- YouTube. (2025). Mass Spectrometry of Cycloalkanes.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum.
- ACS Publications. (1965). The Application of NMR in Determination of the Structure of Cyclanols. I. The Structures of Cyclohexane-1,3-diols. The Journal of Organic Chemistry.
- PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane.
- University of Regensburg. (n.d.). Chemical shifts.
- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- PubMed. (n.d.). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. emerypharma.com [emerypharma.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. compoundchem.com [compoundchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. support.waters.com [support.waters.com]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
Protocol for Determining the In Vitro Cytotoxicity of 2-(4-Cyclohexylbutyryl)oxazole via MTT-Based Cell Viability Assay
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and toxicological screening. This document provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxicity of "2-(4-Cyclohexylbutyryl)oxazole," a compound featuring an oxazole core known for a wide spectrum of biological activities.[1][2][3] The methodology centers on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric technique for quantifying cellular metabolic activity as an indicator of cell viability.[4][5] This guide is designed to provide researchers with a self-validating experimental framework, from cell line selection and compound handling to data analysis and interpretation, ensuring the generation of reliable and reproducible cytotoxicity profiles.
Scientific Principle: The MTT Assay
The MTT assay is a cornerstone for assessing cell viability. Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in viable cells.[4][6] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[6]
The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[6][7] The insoluble formazan crystals are subsequently dissolved using a solubilization agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the test compound.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Microplate Reader (capable of measuring absorbance at 570 nm and 630 nm)
-
Multichannel Pipettes (8- or 12-channel)
-
Standard Pipettes (P2, P20, P200, P1000)
-
Sterile Pipette Tips
-
Hemocytometer or Automated Cell Counter
-
Centrifuge
-
Vortex Mixer
-
Orbital Shaker
-
Water Bath (37°C)
Consumables & Reagents
-
Test Compound: this compound (CAS: 898759-08-5)[8]
-
Cell Line: A suitable, well-characterized cell line. For general screening, HeLa (human cervical adenocarcinoma) or A549 (human lung carcinoma) are common choices. The selection should ideally be guided by the therapeutic target of the compound.[9][10]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin Solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide): Prepare a 5 mg/mL stock solution in sterile PBS.[4] Filter-sterilize and store at -20°C, protected from light.[4][6]
-
MTT Solubilization Solution: 10% SDS in 0.01 M HCl is a common choice.[11] Alternatively, acidified isopropanol or DMSO can be used.[6]
-
Positive Control: Doxorubicin or Sodium Lauryl Sulfate (SLS).
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Reagent reservoirs
Experimental Workflow and Protocol
The experimental protocol is divided into four main stages: Cell Culture & Seeding, Compound Preparation & Dosing, MTT Assay Execution, and Data Collection.
Stage 1: Cell Culture and Seeding
-
Maintain Cells: Culture the selected cell line in T-75 flasks with complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C and 5% CO₂. Passage cells regularly upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
-
Harvest Cells: When cells are approximately 80% confluent, wash them with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count and Dilute: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh complete medium. Count the viable cells using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the optimal seeding density.
-
Causality: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be determined empirically for each cell line.
-
-
Seed Plate: Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer 36 wells to minimize edge effects. Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
| Cell Line Example | Recommended Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| A549 | 7,500 - 15,000 |
| HEK293 | 10,000 - 25,000 |
| L929 | 8,000 - 12,000 |
Stage 2: Compound Preparation and Dosing
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.[12]
-
Causality: DMSO is a common solvent for water-insoluble compounds. However, it can be toxic to cells at higher concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13]
-
-
Prepare Serial Dilutions: Perform a series of 2-fold or 3-fold serial dilutions of the test compound in serum-free medium to create working solutions at 2x the desired final concentrations. A typical concentration range to screen is from 0.1 µM to 100 µM.
-
Dose the Cells: After the 24-hour pre-incubation, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Also add 100 µL of medium containing the positive control and the vehicle control (medium with the same final DMSO concentration as the highest compound dose).
-
Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[12]
Stage 3: MTT Assay Execution
-
Prepare MTT Reagent: Thaw the 5 mg/mL MTT stock solution and dilute it 1:10 in pre-warmed, serum-free medium to a final concentration of 0.5 mg/mL. Protect from light.
-
Add MTT: At the end of the treatment incubation, carefully aspirate the compound-containing medium from each well. Add 100 µL of the diluted MTT solution to each well, including controls.[7]
-
Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[7][11] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilize Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6][7]
-
Ensure Complete Dissolution: Place the plate on an orbital shaker for 15-20 minutes, wrapped in foil to protect it from light, to ensure all formazan crystals are fully dissolved.
Stage 4: Data Collection
-
Measure Absorbance: Read the absorbance of the plate using a microplate reader. Measure the absorbance of the formazan product at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.[7]
-
Record Data: Export the absorbance values for further analysis.
Data Analysis and Interpretation
The goal of data analysis is to convert raw absorbance values into a dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of a compound that causes a 50% reduction in cell viability and is a standard measure of a compound's potency.[14][15][16]
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability. % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression model (four-parameter logistic curve) to fit the dose-response curve using software like GraphPad Prism or an online IC₅₀ calculator.[14][17][18] The IC₅₀ is the concentration at the inflection point of the sigmoidal curve.[14]
Quality Control: A Self-Validating System
To ensure the trustworthiness of the results, every assay plate must include a complete set of controls.
-
Untreated Control (100% Viability): Cells treated with culture medium only. Sets the baseline for maximum viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used. This is the proper negative control to which test articles are compared. Its viability should be >95% compared to the untreated control.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin). This confirms that the cell system and assay reagents are responsive to cytotoxic insults. A significant drop in viability is expected.
-
Medium Blank (0% Viability): Wells containing only medium and assay reagents. Used for background subtraction.
-
Replicates: Each condition (compound concentration, controls) should be tested in at least triplicate (technical replicates) to assess intra-assay variability. The entire experiment should be repeated on different days (biological replicates) to ensure reproducibility.[14]
Troubleshooting
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Incomplete formazan dissolution. | Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully; Increase shaking time/intensity after adding solubilizer. |
| Low signal in control wells | Cell seeding density too low; Contamination; Incorrect MTT reagent preparation. | Optimize cell number; Check for contamination (mycoplasma); Prepare fresh MTT solution and protect from light. |
| High background in blank wells | Contaminated medium or reagents; Phenol red in medium can interfere. | Use fresh, sterile reagents; Use phenol red-free medium for the MTT incubation step if background is high. |
| Vehicle control shows significant toxicity | DMSO concentration is too high; DMSO stock is degraded. | Ensure final DMSO concentration is ≤0.5%; Use a fresh aliquot of cell culture grade DMSO. |
References
-
OPS Diagnostics. "Lactate Dehydrogenase (LDH) Assay Protocol". OPS Diagnostics, Accessed January 15, 2026. [Link]
-
National Toxicology Program (NTP). "ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay". National Toxicology Program, November 4, 2003. [Link]
-
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf, May 1, 2013. [Link]
-
CLYTE. "Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays". CLYTE, September 17, 2025. [Link]
-
Provost, J. & Wallert, M. "MTT Proliferation Assay Protocol". ResearchGate, June 15, 2025. [Link]
-
Housing Innovations. "5 Ways to Determine IC50 Value in Pharmacology Research". Housing Innovations, August 10, 2025. [Link]
-
Wikipedia. "IC50". Wikipedia, Accessed January 15, 2026. [Link]
-
Scribd. "In Vitro Cytotoxicity Assay Protocol". Scribd, Accessed January 15, 2026. [Link]
-
National Center for Biotechnology Information. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". NCBI, May 1, 2019. [Link]
-
ResearchGate. "What cell line should I choose for citotoxicity assays?". ResearchGate, May 6, 2023. [Link]
-
National Center for Biotechnology Information. "Highlight report: Cell type selection for toxicity testing". NCBI, Accessed January 15, 2026. [Link]
-
protocols.io. "LDH cytotoxicity assay". protocols.io, December 11, 2024. [Link]
-
National Center for Biotechnology Information. "Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination". NCBI, Accessed January 15, 2026. [Link]
-
Cell Biologics Inc. "LDH Assay". Cell Biologics Inc., Accessed January 15, 2026. [Link]
-
DB-ALM. "Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test". DB-ALM, Accessed January 15, 2026. [Link]
-
RE-Place. "Neutral Red Uptake Assay". RE-Place, Accessed January 15, 2026. [Link]
-
IIVS. "Neutral Red Uptake". IIVS, Accessed January 15, 2026. [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". Springer Nature, Accessed January 15, 2026. [Link]
-
Creative Biolabs. "Cytotoxicity Assays". Creative Biolabs, Accessed January 15, 2026. [Link]
-
protocols.io. "Cytotoxicity Assay Protocol". protocols.io, February 28, 2024. [Link]
-
ResearchGate. "Which cell line to choose for cytotoxicity evaluation of nanomaterials?". ResearchGate, September 1, 2020. [Link]
-
Arctom Scientific. "CAS NO. 898759-08-5 | this compound". Arctom Scientific, Accessed January 15, 2026. [Link]
-
JJR Lab. "What to Do If Cytotoxicity Test Results Are Positive". JJR Lab, April 17, 2025. [Link]
-
Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection". Johner Institute, March 31, 2022. [Link]
-
Decos HealthTech. "Cytotoxicity Assays: Ensuring Medical Device Safety". Decos HealthTech, June 30, 2023. [Link]
-
National Toxicology Program (NTP). "Section 1: In Vitro Cytotoxicity Test Methods BRD". National Toxicology Program, Accessed January 15, 2026. [Link]
-
Creative Biolabs. "Cytotoxicity Assay Protocol & Troubleshooting". Creative Biolabs, Accessed January 15, 2026. [Link]
-
Aladdin. "this compound - CAS:898759-08-5". Aladdin Chemistry, Accessed January 15, 2026. [Link]
-
National Center for Biotechnology Information. "A comprehensive review on biological activities of oxazole derivatives". NCBI, February 4, 2019. [Link]
-
Wikipedia. "Oxazole". Wikipedia, Accessed January 15, 2026. [Link]
-
Kakkar, S., & Narasimhan, B. "(PDF) A comprehensive review on biological activities of oxazole derivatives". ResearchGate, January 2019. [Link]
-
Liu, X. H., et al. "Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity". European Journal of Medicinal Chemistry, October 2009. [Link]
-
PubMed. "Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies". PubMed, March 23, 2021. [Link]
-
ResearchGate. "An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives". ResearchGate, October 11, 2022. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arctomsci.com [arctomsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Screening of "2-(4-Cyclohexylbutyryl)oxazole"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Oxazole derivatives, a class of heterocyclic aromatic compounds, have garnered significant interest due to their diverse pharmacological properties.[2] This document provides a comprehensive guide to the antimicrobial screening of a novel oxazole compound, "2-(4-Cyclohexylbutyryl)oxazole" (CAS NO. 898759-08-5).[3][4]
As a Senior Application Scientist, the following protocols are designed not merely as a series of steps but as a self-validating system grounded in established principles of antimicrobial susceptibility testing (AST). The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility, adhering to the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5][6] The primary objective is to quantitatively assess the compound's inhibitory and bactericidal effects against a panel of clinically relevant bacterial strains.[7]
Compound Profile: this compound
-
Chemical Name: this compound[3]
-
CAS Number: 898759-08-5[3]
-
Molecular Formula: C13H19NO2[3]
-
Molecular Weight: 221.30 g/mol [3]
-
Structure:
-
The molecule features an oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] Attached to the oxazole ring is a butyryl group with a terminal cyclohexyl moiety.
-
Essential Pre-experimental Preparations
Preparation of Test Compound Stock Solution
The accuracy of susceptibility testing is contingent on the precise preparation of the test compound.
-
Solvent Selection: Due to the predicted lipophilic nature of the cyclohexyl group, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to perform a solvent toxicity control to ensure that the final concentration of DMSO in the assay does not affect bacterial growth.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Selection and Maintenance of Bacterial Strains
A standardized panel of bacteria, including both Gram-positive and Gram-negative organisms, is essential for a comprehensive preliminary screen. Quality control (QC) strains with known susceptibility profiles must be included in every assay to validate the results.[8][9]
Table 1: Recommended Bacterial Strains for Initial Screening
| Strain | Gram Type | ATCC Number | Rationale |
| Staphylococcus aureus | Positive | 25923 | Representative of Gram-positive cocci; a common cause of skin and soft tissue infections. |
| Enterococcus faecalis | Positive | 29212 | Important nosocomial pathogen known for intrinsic and acquired resistance. |
| Escherichia coli | Negative | 25922 | A standard for Gram-negative susceptibility testing; a common cause of urinary tract and gastrointestinal infections.[9] |
| Pseudomonas aeruginosa | Negative | 27853 | An opportunistic pathogen known for its intrinsic resistance to many antibiotics.[9] |
-
Strain Procurement and Maintenance: Obtain strains from a reputable culture collection such as the American Type Culture Collection (ATCC).[8] Maintain cultures on appropriate agar plates (e.g., Tryptic Soy Agar) and prepare frozen stocks for long-term storage.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] This method is considered a gold standard for susceptibility testing.[12]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[13] Each well is inoculated with a standardized bacterial suspension.[14] After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that prevents visible growth.[10][15]
Detailed Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.[16]
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17][18] A spectrophotometer (600 nm) or a nephelometer can be used for standardization.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[19]
-
Add 100 µL of the 2x final concentration of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[19] Discard 100 µL from the last dilution column.
-
This will result in wells containing 100 µL of varying compound concentrations.
-
-
Inoculation and Incubation:
-
Add 5 µL of the prepared bacterial inoculum (adjusted to deliver the final concentration of 5 x 10^5 CFU/mL) to each well, except for the sterility control wells.[19]
-
Controls are critical:
-
Growth Control: Wells containing CAMHB and inoculum, but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.[10]
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) should be run in parallel.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[13]
-
-
MIC Determination:
Workflow Diagram
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual confirmation of antimicrobial activity.[22][23]
Principle
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial lawn.[24] The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[25]
Detailed Methodology
-
Preparation of Agar Plates:
-
Inoculum and Plating:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
Dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.[17]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[23]
-
-
Disk Application and Incubation:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a specific amount of "this compound". This can be done by applying a small volume (e.g., 10 µL) of a high-concentration stock solution onto the disk and allowing the solvent to evaporate.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface.[22]
-
Gently press the disk to ensure complete contact with the agar.
-
Include a positive control disk (e.g., Gentamicin) and a negative control disk (impregnated with solvent only).
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[26]
-
The size of the zone correlates with the susceptibility of the organism to the compound.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27][28] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]
Principle
Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium.[29][30] The absence of growth on the agar after incubation indicates that the bacteria in the original well were killed, not just inhibited.
Detailed Methodology
-
Post-MIC Procedure:
-
Use the 96-well plate from the completed MIC assay.
-
Select the wells corresponding to the MIC value and at least two more concentrated dilutions.[31]
-
-
Subculturing:
-
Aseptically withdraw a 10 µL aliquot from each selected well.
-
Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation and MBC Determination:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Following incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[29]
-
Data Interpretation and Presentation
The relationship between the MIC and MBC is crucial for classifying the compound's effect.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[32]
-
Bacteriostatic: If the MBC is significantly greater than the MIC (MBC/MIC ratio > 4).[32]
Table 2: Template for Summarizing Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | [Insert Data] | [Insert Data] | [Calculate] | [Interpret] | [Insert Data] |
| E. faecalis ATCC 29212 | [Insert Data] | [Insert Data] | [Calculate] | [Interpret] | [Insert Data] |
| E. coli ATCC 25922 | [Insert Data] | [Insert Data] | [Calculate] | [Interpret] | [Insert Data] |
| P. aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Calculate] | [Interpret] | [Insert Data] |
Logical Relationship Diagram
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. arctomsci.com [arctomsci.com]
- 4. manalab.cn [manalab.cn]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. asm.org [asm.org]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. emerypharma.com [emerypharma.com]
- 21. idexx.dk [idexx.dk]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. microchemlab.com [microchemlab.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 32. microbe-investigations.com [microbe-investigations.com]
Application Note: A Validated Workflow for Assessing the Anti-inflammatory Activity of 2-(4-Cyclohexylbutyryl)oxazole in Cell-Based Assays
Introduction: The Rationale for Investigation
Inflammation is a critical biological response, but its dysregulation is a key driver of numerous chronic diseases. The search for novel small molecules that can safely and effectively modulate inflammatory pathways is a cornerstone of modern drug discovery. This application note details a comprehensive, tiered approach for evaluating the anti-inflammatory potential of a novel compound, "2-(4-Cyclohexylbutyryl)oxazole".
While the specific biological activities of this compound are not yet widely documented, its structural motifs suggest potential interaction with enzymatic or signaling pathways relevant to inflammation. Therefore, a systematic in vitro investigation is warranted. We present a series of robust, validated cell-based assays designed to answer three fundamental questions:
-
Is the compound cytotoxic?
-
Does it inhibit the production of key inflammatory mediators?
-
What potential molecular pathways does it target?
This guide provides not only step-by-step protocols but also the scientific causality behind each step, empowering researchers to generate reliable, publication-quality data. The murine macrophage cell line, RAW 264.7, is used as the primary model system due to its well-characterized response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2]
Foundational Principle: The LPS-Induced Inflammatory Cascade
Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages. It triggers a signaling cascade primarily through Toll-like receptor 4 (TLR4), culminating in the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][4] Activated NF-κB translocates to the nucleus, driving the expression of a host of pro-inflammatory genes.[3][5] Our screening strategy focuses on measuring the downstream products of this pathway, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][7]
Figure 1: Simplified NF-κB Signaling Pathway.
Experimental Workflow: A Tiered Screening Approach
A logical, stepwise workflow is essential for efficiently characterizing a novel compound. This ensures that data from each step informs the next and prevents misinterpretation of results. For example, observing reduced cytokine production is meaningless if the compound is simply killing the cells.
Figure 2: Tiered Experimental Workflow.
Protocols and Methodologies
Part A: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which "this compound" is not toxic to the cells.[8] The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[9] This ensures that any observed reduction in inflammatory markers is due to a specific biological effect, not cell death.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of "this compound" (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Part B: Nitric Oxide (NO) Production Assay (Griess Test)
Causality: During inflammation, iNOS expression is upregulated, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator.[1][6] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, providing an indirect but reliable measure of iNOS activity.[13][14][15]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow adherence overnight. Pre-treat cells for 2 hours with non-toxic concentrations of "this compound" determined from the MTT assay.
-
Inflammatory Stimulus: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control".
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine) to each well.[16]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes.[16] Measure the absorbance at 540 nm.[15]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Part C: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[17][18] An Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of these secreted proteins in the culture medium.[18][19]
Protocol:
-
Sample Collection: Use the same cell culture supernatants collected from the Nitric Oxide assay (Part B).
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 using commercially available kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions.[19][20][21]
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate, then add the detection antibody.
-
Wash the plate, then add an enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the plate, then add the substrate solution (e.g., TMB) and incubate for color development.[18][20]
-
Add a stop solution and measure the absorbance at 450 nm.[21]
-
-
Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve generated.
Part D: Mechanistic Analysis via Western Blot
Causality: To understand how the compound might be working, we assess the protein levels of key players in the inflammatory pathway. We will measure the expression of COX-2, an enzyme responsible for producing inflammatory prostaglandins, and the phosphorylation of the NF-κB p65 subunit, a critical step for its activation and nuclear translocation.[22][23][24] A reduction in p-p65 or COX-2 levels would strongly suggest the compound acts on the NF-κB pathway.[25]
Protocol:
-
Cell Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well).[6] Treat with the compound and/or LPS as described previously. After 24 hours, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-NF-κB p65, total p65, COX-2, and a loading control (e.g., β-actin).[26][27]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.
Data Presentation & Interpretation
Quantitative data should be summarized in tables for clear comparison. Results are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Vehicle) |
|---|---|
| Vehicle (0.1% DMSO) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 95.2 ± 3.8 |
| 25 | 91.5 ± 4.2 |
| 50 | 65.3 ± 6.0 |
| 100 | 20.1 ± 3.9 |
Table 2: Inhibition of LPS-Induced NO and Cytokine Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | 2.1 ± 0.3 | 45.2 ± 5.6 | 88.1 ± 9.7 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 2540.7 ± 150.3 | 4122.5 ± 210.4 |
| LPS + Cmpd (10 µM) | 22.5 ± 2.1* | 1355.9 ± 98.2* | 2050.3 ± 155.6* |
| LPS + Cmpd (25 µM) | 10.3 ± 1.5* | 780.4 ± 65.1* | 987.6 ± 88.2* |
Indicates a statistically significant difference compared to the LPS-only group (p < 0.05).
Conclusion
This application note provides a validated, multi-tiered workflow to comprehensively assess the anti-inflammatory activity of the novel compound "this compound". By systematically evaluating cytotoxicity, measuring key inflammatory mediators (NO, TNF-α, IL-6), and probing upstream signaling pathways (NF-κB, COX-2), researchers can build a robust data package to determine the compound's potential as a therapeutic candidate. Following these protocols will ensure the generation of reproducible and scientifically sound results.
References
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Available at: [Link]
-
Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. (n.d.). Chemistry Conferences 2022. Available at: [Link]
-
Protocol Griess Test. (2019). protocols.io. Available at: [Link]
-
NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. (n.d.). Northwest Life Science Specialties. Available at: [Link]
-
Nitric Oxide Assay? (2013). ResearchGate. Available at: [Link]
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (2012). PubMed. Available at: [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2020). PubMed Central. Available at: [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). PubMed Central. Available at: [Link]
-
Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. (2005). PubMed Central. Available at: [Link]
-
NF-κB signaling in inflammation. (2012). PubMed. Available at: [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2011). PubMed. Available at: [Link]
-
Western blot analyses of NF-κB p65, COX-2, Nrf2, and HO-1 in HeLa cells. (n.d.). ResearchGate. Available at: [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. (2007). PubMed. Available at: [Link]
-
The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. (2023). MDPI. Available at: [Link]
-
MTT (Assay protocol). (2023). protocols.io. Available at: [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Available at: [Link]
-
Nuclear factor kappa-light-chain-enhancer of activated B cells. (n.d.). Wikipedia. Available at: [Link]
-
Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies. (2011). PubMed Central. Available at: [Link]
-
ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C). (n.d.). ResearchGate. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2015). PubMed Central. Available at: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. Available at: [Link]
-
Western blot analysis for a p-NF-ĸB p65, b COX-2, and c iNOS expression. (n.d.). ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. (2012). PubMed Central. Available at: [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]
-
iNOS-based inflammation pathway is cross-linked with COX-2 pathway. (2005). Xagena. Available at: [Link]
-
Human IL-6 ELISA. (n.d.). Biomedica. Available at: [Link]
-
The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. (2016). PubMed Central. Available at: [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2013). PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Griess Test [protocols.io]
- 14. nwlifescience.com [nwlifescience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistryworldconference.com [chemistryworldconference.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bmgrp.com [bmgrp.com]
- 22. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. researchgate.net [researchgate.net]
- 27. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4-Cyclohexylbutyryl)oxazole" for cancer cell line proliferation studies
Application Note & Protocol Guide: 2-(4-Cyclohexylbutyryl)oxazole
For Investigating Cancer Cell Line Proliferation
Abstract & Introduction
The search for novel small molecules that can selectively target cancer cells remains a cornerstone of oncological research.[1] High-throughput screening of diverse chemical libraries has yielded numerous lead compounds for therapeutic development.[1][2] This document provides a comprehensive guide for the initial characterization of a novel compound, This compound , in the context of cancer cell proliferation. The oxazole moiety is a heterocyclic scaffold found in various compounds with demonstrated antiproliferative activity, making this compound a candidate of interest.[3]
This guide is intended for researchers in oncology, drug discovery, and cell biology. It outlines the fundamental principles and provides detailed, validated protocols for assessing the compound's effect on cancer cell viability and proliferation. We will cover two primary, complementary assay methodologies: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU incorporation assay, a direct measure of DNA synthesis and cell proliferation.[4] The causality behind experimental choices, the importance of controls for a self-validating system, and data interpretation, including the calculation of the half-maximal inhibitory concentration (IC50), are discussed in detail.[5][6]
Scientific Rationale & Experimental Strategy
The initial evaluation of a potential anti-cancer compound involves determining its effect on the hallmark trait of cancer: uncontrolled cell proliferation. Our strategy employs a two-pronged approach to generate a robust preliminary dataset.
-
Primary Screen (Metabolic Viability): The MTT assay is a rapid, colorimetric assay that serves as an excellent primary screen.[4][7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[4] This provides a strong initial indication of the compound's cytotoxic or cytostatic effects.
-
Confirmatory Screen (DNA Synthesis): To confirm that the effects observed in the MTT assay are due to an inhibition of proliferation, we use the BrdU (5-bromo-2'-deoxyuridine) assay. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Its detection with a specific antibody allows for the direct quantification of cells that are actively dividing.[10] This method is more specific for proliferation than metabolic assays and helps to rule out effects on metabolism that do not correlate with cell division.
This dual-assay approach ensures that the initial findings are both reliable and mechanistically informative.
Compound Handling & Preparation
Proper handling of the test compound is critical for reproducibility.
-
Solubility Testing: Given its chemical structure, this compound is predicted to be hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[11] It is crucial to determine the maximum solubility.
-
Stock Solution Preparation:
-
Prepare a 10 mM primary stock solution of this compound in cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Vehicle Control Rationale: DMSO is not inert and can have biological effects on its own, sometimes stimulating growth at low concentrations or inhibiting it at higher ones.[11][12][13] Therefore, all experiments must include a vehicle control group where cells are treated with the same final concentration of DMSO used in the highest dose of the test compound.[14] This ensures that any observed effects are due to the compound itself and not the solvent.[15] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[13]
Experimental Workflow Overview
The overall process for evaluating the compound is outlined below. This workflow ensures a logical progression from initial setup to final data analysis.
Caption: General experimental workflow for assessing compound efficacy.
Detailed Protocol: MTT Metabolic Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[4][8][16]
5.1 Materials
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader capable of measuring absorbance at 570-595 nm.[4]
5.2 Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[16]
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Include wells with medium only to serve as a background control (blank).[17]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from the 10 mM stock. A typical starting range might be 100 µM down to 0.1 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls:
-
Untreated Control: Wells with cells and fresh medium only.
-
Vehicle Control: Wells with cells treated with medium containing the highest final concentration of DMSO used.[14]
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Incubation & Measurement:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]
-
Carefully aspirate the medium without disturbing the formazan crystals.[16]
-
Add 100 µL of DMSO to each well to dissolve the crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[4]
-
Read the absorbance on a microplate reader at 570 nm (a reference wavelength of >650 nm can be used to subtract background).[4][8]
-
Detailed Protocol: BrdU DNA Synthesis Assay
This protocol provides a direct measure of cell proliferation by quantifying BrdU incorporation during DNA synthesis.[18]
6.1 Materials
-
Materials from Section 5.1
-
BrdU Labeling Solution: 10 µM in complete culture medium.
-
Fixation/Denaturation Solution: 1-2.5 M HCl or a commercial fixative/denaturant.[9]
-
Permeabilization Buffer: PBS with 0.1-0.5% Triton X-100.
-
Blocking Buffer: PBS with 1-5% BSA and 0.1% Tween-20.
-
Anti-BrdU Primary Antibody.
-
Fluorescently-labeled Secondary Antibody (e.g., anti-mouse IgG-Alexa Fluor 488).
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Fluorescence microplate reader or high-content imaging system.
6.2 Step-by-Step Procedure
-
Cell Seeding & Treatment: Follow steps 5.2.1 and 5.2.2 as for the MTT assay.
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium. Wash cells twice with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes).
-
Wash twice with PBS.
-
Permeabilize the cells (e.g., with 0.2% Triton X-100 for 20 minutes).[10]
-
Denature the DNA by adding 2N HCl and incubating for 10-30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.[9][10]
-
Neutralize the acid (e.g., with 0.1 M sodium borate buffer, pH 8.5) and wash several times with PBS.
-
-
Immunostaining and Detection:
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[10]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (like DAPI) for 1 hour at room temperature, protected from light.[9]
-
Wash three times with PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~488/520 nm for Alexa Fluor 488 and ~358/461 nm for DAPI).
-
Data Analysis & Interpretation
7.1 Data Normalization For both assays, raw data must be converted to percent viability or percent inhibition relative to the vehicle control.
-
Subtract the average absorbance/fluorescence of the 'media only' blank from all other readings.
-
Calculate the percentage of viability using the formula: % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Vehicle_Control) * 100
7.2 IC50 Calculation The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[5][6]
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[19]
-
The IC50 is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[5]
7.3 Example Data Presentation
| Concentration (µM) | Mean Absorbance (570nm) | % Viability vs. Vehicle |
| 0 (No Treatment) | 1.254 | 102.3% |
| 0 (Vehicle Control) | 1.226 | 100.0% |
| 0.1 | 1.198 | 97.7% |
| 1 | 0.981 | 80.0% |
| 5 | 0.625 | 51.0% |
| 10 | 0.453 | 37.0% |
| 50 | 0.159 | 13.0% |
| 100 | 0.086 | 7.0% |
| Caption: Example MTT assay data for IC50 determination. |
Mechanistic Considerations & Next Steps
The structure of this compound suggests it is a small molecule capable of penetrating the cell membrane to interact with intracellular targets.[21] Small molecule inhibitors often target key nodes in signaling pathways that control cell proliferation and survival, such as kinase cascades.[21][22][23]
If the compound shows significant anti-proliferative activity, the following diagram illustrates potential downstream investigation pathways.
Caption: Hypothetical mechanism and suggested downstream experiments.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Cell health issues.[24][25] | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Check for contamination and use cells with a low passage number.[24][25] |
| High background in 'media only' wells | Contamination (bacterial/yeast); MTT reagent instability.[17] | Use sterile technique. Filter-sterilize MTT solution and store protected from light.[17] |
| Vehicle control shows significant toxicity | DMSO concentration is too high; Cell line is highly sensitive to DMSO.[15] | Perform a DMSO dose-response curve to find the no-effect concentration. Keep final DMSO concentration <0.1% if possible.[13] |
| No BrdU signal detected | Inefficient DNA denaturation; Antibody concentration is too low; Insufficient labeling time. | Optimize HCl concentration and incubation time.[18] Titrate the primary antibody. Increase BrdU labeling time, especially for slow-growing cells. |
References
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][16]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][8]
-
Strober, W. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnology and Histochemistry, 78(1), 17-21. Retrieved from [Link][12]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link][18]
-
University of California, Santa Cruz. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link][9]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][7]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][5]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link][19]
-
Levin, A. A. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. Nucleic Acid Therapeutics, 30(5), 253-271. Retrieved from [Link][26]
-
Study.com. (n.d.). Why is DMSO used as a control?. Retrieved from [Link][14]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link][27]
-
YouTube. (2021). How to calculate IC50 value. Retrieved from [Link][28]
-
ResearchGate. (2025). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF. Retrieved from [Link][13]
-
National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link][6]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link][29]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link][11]
-
National Institutes of Health. (n.d.). Small molecule inhibitors targeting the cancers. Retrieved from [Link][22]
-
National Institutes of Health. (n.d.). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Retrieved from [Link][23]
-
National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link][1]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link][30]
-
Discovery On Target. (2024). Small Molecules for Cancer Targets. Retrieved from [Link][31]
-
National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link][32]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link][33]
-
EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link][34]
-
Frontiers. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Retrieved from [Link][2]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link][35]
-
PubMed. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Retrieved from [Link][3]
-
SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link][36]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link][37]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link][38]
Sources
- 1. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 3. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. mbl.edu [mbl.edu]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchtweet.com [researchtweet.com]
- 17. atcc.org [atcc.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
- 21. Small-molecule Articles | Smolecule [smolecule.com]
- 22. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 25. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 26. academic.oup.com [academic.oup.com]
- 27. azurebiosystems.com [azurebiosystems.com]
- 28. m.youtube.com [m.youtube.com]
- 29. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 30. scitechnol.com [scitechnol.com]
- 31. Small Molecules for Cancer Targets - 2024 Archive [discoveryontarget.com]
- 32. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. blog.crownbio.com [blog.crownbio.com]
- 34. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 35. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 36. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 37. researchgate.net [researchgate.net]
- 38. ijpsonline.com [ijpsonline.com]
A Robust, Validatable HPLC Method for the Purity Analysis of 2-(4-Cyclohexylbutyryl)oxazole
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to a high-performance liquid chromatography (HPLC) method for determining the purity of 2-(4-Cyclohexylbutyryl)oxazole. The protocol is designed for researchers, analytical scientists, and drug development professionals requiring a reliable, robust, and validatable method for quality control and stability testing. By leveraging fundamental chromatographic principles, this application note details a reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters. The guide includes a step-by-step experimental protocol, system suitability criteria, and a validation strategy aligned with international regulatory standards.
Introduction and Scientific Rationale
The compound this compound is a small molecule characterized by significant hydrophobicity, imparted by the cyclohexyl and butyryl aliphatic chains. The oxazole moiety, a five-membered aromatic heterocycle, provides a chromophore suitable for ultraviolet (UV) detection and introduces a site of moderate polarity. The primary goal of an HPLC purity method is to separate the main compound (the Active Pharmaceutical Ingredient, or API) from any process-related impurities or degradation products.
Given the predominantly non-polar nature of the target analyte, Reversed-Phase Chromatography (RPC) is the most effective and widely used separation mode.[1][2][3] RPC operates on the principle of hydrophobic interactions, where a non-polar stationary phase retains analytes, and a polar mobile phase is used for elution.[4] More hydrophobic compounds, like our target analyte, interact more strongly with the stationary phase and are retained longer.[3]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the logical first choice. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, maximizing retention and promoting effective separation of the non-polar analyte from potential impurities that may differ slightly in their hydrophobicity.[5][6] Standard column dimensions, such as 4.6 x 150 mm with a 3.5 or 5 µm particle size, offer a good balance between resolution, analysis time, and backpressure for initial method development.[7]
-
Mobile Phase Optimization: The mobile phase composition is a critical factor in controlling retention and selectivity.[8][9]
-
Solvents: A mixture of water and a water-miscible organic solvent is standard for RP-HPLC.[2] Acetonitrile is recommended over methanol as the initial organic modifier due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at low wavelengths.[10]
-
pH Control: The oxazole ring contains a nitrogen atom that can be protonated. To ensure consistent retention times and symmetrical peak shapes, it is crucial to control the ionization state of the analyte. Adding a small amount of acid, such as 0.1% Formic Acid , to the mobile phase suppresses the silanol activity on the stationary phase and ensures the analyte is in a single, consistent protonation state, preventing peak tailing.[8]
-
Elution Mode: A gradient elution is recommended for method development.[11] This involves starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent. This approach ensures that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe. For routine quality control of known impurity profiles, this can later be optimized into a faster, isocratic method.
-
-
Detector and Wavelength Selection: The conjugated system within the oxazole ring acts as a chromophore, allowing for UV detection. While the exact maximum absorption (λmax) is best determined experimentally using a Photodiode Array (PDA) detector, oxazole derivatives are known to absorb UV radiation.[12][13] A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for identifying the optimal detection wavelength and for peak purity analysis. For general-purpose impurity detection, monitoring at a low wavelength (e.g., 210 nm) is often effective.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic Acid (LC-MS grade)
-
-
Materials:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with caps
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used for sample and standard preparation.
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA Detector, monitor at 210 nm and λmax |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
System Self-Validation: Trustworthiness Through System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of any valid analytical procedure as mandated by regulatory bodies.[14][15][16]
SST Procedure
Inject the Working Standard Solution five (5) times consecutively. Analyze the resulting chromatograms to ensure the system is fit for purpose.
Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area | Confirms the precision of the injection and detection system. |
| ≤ 1.0% for Retention Time | Ensures stable and reproducible retention. |
Data based on common requirements from ICH and USP guidelines.[14][16]
Method Validation Strategy: An Authoritative Framework
To ensure the method is reliable, accurate, and fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20] The validation will establish the performance characteristics of the procedure.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants). This is typically done by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: Analyze a minimum of five concentrations across a specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For a purity test, this is typically 80% to 120% of the test concentration.
-
Accuracy: Determine the closeness of the test results to the true value. This is often assessed by analyzing a sample spiked with known amounts of analyte (recovery study) at three levels across the specified range.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, variations in mobile phase pH).
Visualizations and Diagrams
Diagram 1: Principle of Reversed-Phase Separation
Caption: Workflow from method development to routine QC analysis.
References
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[Link]
-
Column Selection for Reversed-Phase HPLC. LCGC International.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
Reversed Phase Chromatography: Basic Principles. Scribd.[Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.[Link]
-
Reversed-phase chromatography. Wikipedia.[Link]
-
Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies.[Link]
-
Reversed Phase Chromatography Principle. Hawach Scientific.[Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. ResearchGate.[Link]
-
How to Prepare and Optimise HPLC Mobile Phases. Veeprho.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube.[Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]
-
HPLC Column Selection Guide. SCION Instruments.[Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]
-
System Suitability in HPLC Analysis. Pharmaguideline.[Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech.[Link]
-
Reversed-Phase HPLC Column Selection Guide. Phenomenex.[Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.[Link]
-
System suitability parameters assessment by HPLC. Slideshare.[Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.[Link]
-
Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate.[Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. National Institutes of Health (NIH).[Link]
-
(PDF) A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. ResearchGate.[Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.[Link]
-
Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations. Waters Corporation.[Link]
-
The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. National Institutes of Health (NIH).[Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.[Link]
-
Hydrophobic Interaction Chromatography: Understanding its principle and usage. LinkedIn.[Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.[Link]
-
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. ACS Publications.[Link]
Sources
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. hawach.com [hawach.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. labtech.tn [labtech.tn]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. veeprho.com [veeprho.com]
- 11. mastelf.com [mastelf.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scielo.br [scielo.br]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. jordilabs.com [jordilabs.com]
- 20. scribd.com [scribd.com]
Application Notes & Protocols: Assessing the Cytotoxicity of 2-(4-Cyclohexylbutyryl)oxazole using MTT and XTT Cell Viability Assays
Document ID: AN-CV-24CHO-001
Version: 1.0
Introduction: Characterizing a Novel Oxazole Derivative
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many oxazole-containing molecules have been developed into clinically approved drugs targeting a range of diseases.[4][5] The specific derivative, "2-(4-Cyclohexylbutyryl)oxazole," represents a novel chemical entity whose biological effects are yet to be characterized.
The initial and most critical step in evaluating any new compound for therapeutic potential is to determine its effect on cell viability and proliferation.[6] These assessments help establish a therapeutic window and identify potential cytotoxicity, guiding further drug development efforts.[7] This document provides a comprehensive guide for researchers and drug development professionals on the principles and execution of two robust, colorimetric cell viability assays—MTT and XTT—to profile the cytotoxic activity of this compound.
We will delve into the mechanistic underpinnings of these assays, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting, ensuring a self-validating and reliable experimental workflow.
Part 1: The Principle of Tetrazolium Salt Reduction Assays
Both MTT and XTT assays belong to a class of colorimetric methods that measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[8] The central principle involves the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product. The intensity of the resulting color is directly proportional to the number of viable cells.
The MTT Assay: A Mitochondrial Snapshot
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic endpoint assay that primarily measures the activity of mitochondrial dehydrogenases.[9]
-
Mechanism: In viable cells, the yellow, water-soluble MTT tetrazolium salt is actively transported into the cell and reduced by mitochondrial reductase enzymes. This reaction cleaves the tetrazolium ring, producing a purple, water-insoluble formazan crystal that accumulates within the cell.[10]
-
Endpoint: Because the formazan product is insoluble, a solubilization step using an organic solvent like Dimethyl Sulfoxide (DMSO) is required to release the colored product for quantification.[11] The absorbance of the resulting purple solution is then measured spectrophotometrically.
Caption: Streamlined workflow of the XTT cell viability assay.
Part 2: Pre-Assay Preparation & Compound Handling
Scientific integrity begins with meticulous preparation. The physicochemical properties of the test compound are paramount for generating reliable data.
Solubility Testing and Stock Solution Preparation
-
Causality: Many organic compounds, including oxazole derivatives, have poor aqueous solubility. Adding an insoluble compound directly to aqueous cell culture media will result in precipitation, leading to inaccurate and non-reproducible concentration-response curves. The standard practice is to dissolve the compound in a water-miscible organic solvent, typically DMSO, to create a high-concentration stock solution.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (37°C) or sonication can be applied. 3. Visually inspect the solution for any particulate matter.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Determining the Final Vehicle Concentration
-
Causality: While DMSO is an excellent solvent, it is cytotoxic at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture wells does not exceed a non-toxic level, typically ≤0.5%. All experimental wells, including the "untreated" or "vehicle" control, must contain the same final concentration of DMSO to nullify any solvent-induced effects.
-
Best Practice: Perform a preliminary experiment to test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 1.0%) to confirm your chosen final concentration is non-toxic.
Part 3: Detailed Experimental Protocols
These protocols are designed for a 96-well plate format, which is ideal for high-throughput screening and dose-response analysis.
General Cell Culture and Seeding
-
Cell Line Selection: Choose cell lines relevant to the intended research (e.g., A549 lung carcinoma, MCF-7 breast carcinoma for anticancer screening). Include a non-cancerous cell line (e.g., BEAS-2B) to assess selective cytotoxicity. [12][13]2. Cell Maintenance: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding Density Optimization: The optimal seeding density ensures cells are in the logarithmic growth phase during the assay. [14] * Action: Plate a range of cell densities (e.g., 2,500 to 40,000 cells/well) and perform a viability assay after 24, 48, and 72 hours to find the linear range of the assay for your cell line.
-
Plate Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Dilute the cell suspension to the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid the "edge effect," do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS or culture medium. [14] * Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.
-
Protocol: MTT Assay
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. For example, to achieve final concentrations from 0.1 µM to 100 µM, you might prepare 2X working solutions to be added in equal volume (100 µL) to the cells. Remember to prepare a vehicle control containing only DMSO at the highest concentration used.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize this solution. * Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL). [8] * Return the plate to the incubator for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well. [8][10] * Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Protocol: XTT Assay
-
Compound Preparation & Cell Treatment: Follow steps 1-3 from the MTT protocol above.
-
XTT Reagent Preparation:
-
Causality: The electron coupling reagent (PMS) is often unstable and should be added to the XTT solution immediately before use.
-
Action: Thaw the XTT reagent and PMS solution (if provided separately in a kit). Just before use, mix the PMS with the XTT solution according to the manufacturer's instructions (e.g., add 1 mL of PMS to 6 mL of XTT reagent). [15]3. XTT Addition: Add 50 µL of the freshly prepared XTT/PMS working solution to each well. 4. Incubation: Return the plate to the incubator for 2-4 hours. The color in the wells with viable cells will change from yellow to orange.
-
-
Absorbance Measurement: Measure the absorbance spectrophotometrically at a wavelength between 450-500 nm. Use a reference wavelength of >650 nm. [15]No solubilization step is needed.
Part 4: Data Analysis, Interpretation & Troubleshooting
Data Calculation and Presentation
-
Background Subtraction: Average the absorbance values from the "medium only" (blank) wells and subtract this value from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Summary of Key Assay Parameters
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan | Reduction of yellow XTT to orange, soluble formazan |
| Cellular Location | Primarily mitochondrial dehydrogenases | Cell surface (trans-membrane electron transport) & mitochondria |
| Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT + Electron Coupling Reagent (e.g., PMS) |
| Final Step | Solubilization of formazan crystals (e.g., with DMSO, SDS) | Direct measurement (no solubilization required) |
| Readout | Endpoint assay | Allows for kinetic monitoring |
| Absorbance (λmax) | ~570 nm | ~450 - 500 nm |
| Key Advantage | Widely established, cost-effective | Faster, single-step addition, less variability |
| Potential Pitfall | Incomplete formazan solubilization can cause errors | Interference from reducing agents in media or compound |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution |
| High Background Signal | - Microbial contamination (bacteria can reduce tetrazolium salts).- Phenol red in media can interfere.- Test compound is a reducing agent. | - Visually inspect plates for contamination.- Use phenol red-free medium during the assay incubation step.<[14]br>- Run a cell-free control with the compound and reagent to check for direct chemical reduction. [16] |
| Low Absorbance / Weak Signal | - Cell seeding density is too low.- Incubation time is too short.- Cells are unhealthy or not in log phase. | - Optimize cell seeding density.- Increase incubation time with the reagent (e.g., from 2 to 4 hours).- Use only healthy, actively dividing cells. [14] |
| Inconsistent Results | - "Edge effect" due to evaporation.- Incomplete solubilization of formazan (MTT assay).- Pipetting errors. | - Do not use outer wells for data; fill with sterile PBS.- Ensure vigorous mixing/shaking after adding solubilizer.- Use a multichannel pipette and ensure consistent technique. |
References
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
A few selected drugs and biologically active compounds containing an oxazole ring. (n.d.). ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Europe PMC. [Link]
-
Why do MTT and XTT assays give inconsistent results?. (2015). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. [Link]
-
Principles & Applications of cell viability assays (MTT Assays). (n.d.). SlideShare. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. [Link]
-
Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick. [Link]
-
Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (n.d.). PubMed. [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]
-
Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (n.d.). PubMed Central. [Link]
-
Oxazole- and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2022). RSC Publishing. [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. [Link]
-
MTT assay for synthesized compounds. (n.d.). ResearchGate. [Link]
-
XTT Proliferation Assay Protocol. (n.d.). Trevigen. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Notes and Protocols for the Investigation of 2-(4-Cyclohexylbutyryl)oxazole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 2-(4-Cyclohexylbutyryl)oxazole as a potential enzyme inhibitor. While direct experimental data for this specific molecule is not publicly available, its structural features, particularly the presence of the oxazole ring, suggest a high probability of biological activity. The oxazole nucleus is a well-established pharmacophore found in numerous compounds with diverse therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties, often mediated through enzyme inhibition.[1][2][3] This guide will, therefore, hypothesize a potential application for this compound as a Cyclooxygenase (COX) inhibitor , based on structure-activity relationships of similar compounds, and provide detailed protocols for its comprehensive evaluation.
Introduction: The Rationale for Investigating this compound as a COX Inhibitor
The oxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors through diverse non-covalent interactions.[4] Numerous oxazole derivatives have been synthesized and evaluated for a wide range of biological activities.[1][2] A significant number of these compounds have demonstrated potent enzyme inhibitory activity against targets such as cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[5]
The structure of this compound, featuring a bulky, hydrophobic cyclohexyl group connected to an oxazole core via a butyryl linker, presents a compelling case for its potential as a COX inhibitor. The active sites of COX enzymes possess a hydrophobic channel, and the cyclohexyl moiety of the topic compound could favorably occupy this space, contributing to binding affinity. The oxazole ring itself can participate in crucial interactions within the enzyme's active site.
This application note will therefore focus on the systematic evaluation of this compound as a putative COX inhibitor. The following sections will provide detailed, step-by-step protocols for researchers to:
-
Determine the in vitro inhibitory activity against COX-1 and COX-2 enzymes.
-
Characterize the kinetic mechanism of inhibition.
-
Assess the cellular activity and cytotoxicity in relevant cell models.
-
Confirm target engagement in a cellular context.
Experimental Workflows and Protocols
In Vitro Enzyme Inhibition Assays: IC50 Determination
The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. A standard approach is to use a commercially available COX inhibitor screening assay kit.
Protocol 1: Determination of IC50 for COX-1 and COX-2
This protocol outlines the use of a colorimetric or fluorometric COX inhibitor screening assay.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound (dissolved in DMSO)
-
Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) for positive controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% activity): Assay buffer, enzyme, and DMSO.
-
Test wells: Assay buffer, enzyme, and the desired concentration of this compound.
-
Positive control wells: Assay buffer, enzyme, and a known inhibitor.
-
-
Pre-incubation: Add the enzyme to the control, test, and positive control wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the colorimetric/fluorometric probe to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | To be determined |
| This compound | COX-2 | To be determined |
| SC-560 (Control) | COX-1 | Known value |
| Celecoxib (Control) | COX-2 | Known value |
Enzyme Kinetics: Determining the Mode of Inhibition
Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial. This is determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Protocol 2: Kinetic Analysis of COX Inhibition
Procedure:
-
Perform the COX activity assay as described in Protocol 1.
-
Vary the concentration of the substrate (arachidonic acid) while keeping the concentration of the inhibitor (this compound) constant.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).
Diagram: Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro enzyme inhibition and kinetic analysis.
Cell-Based Assays: Assessing Cellular Activity and Cytotoxicity
Demonstrating that the compound is active in a cellular environment and is not overtly toxic is a critical next step.
Protocol 3: Cellular COX Inhibition Assay
This protocol measures the production of prostaglandins (e.g., PGE2), the downstream products of COX activity, in a cell-based model.
Materials:
-
Human cell line expressing COX enzymes (e.g., A549, U-937)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Bradford assay reagent
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus like LPS.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Normalization: Lyse the remaining cells and determine the total protein concentration using a Bradford assay to normalize the PGE2 production to the number of cells.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the cellular IC50.
Protocol 4: Cytotoxicity Assay
This protocol assesses the general toxicity of the compound to the cells.
Materials:
-
Human cell line (same as in Protocol 3)
-
Cell culture medium
-
This compound
-
MTT or other cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to the cellular activity assay (e.g., 24-48 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).
Diagram: Cellular Assay Workflow
Caption: Workflow for assessing cellular activity and cytotoxicity.
Target Engagement Assays
Confirming that the compound directly interacts with its intended target within the complex environment of a living cell provides crucial evidence for its mechanism of action.[6][7]
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the target enzyme (e.g., anti-COX-2 antibody)
Procedure:
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential enzyme inhibitor, with a specific focus on the hypothesized target, Cyclooxygenase. By systematically determining its in vitro potency and mode of inhibition, assessing its cellular activity and cytotoxicity, and confirming target engagement, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent. The inherent biological potential of the oxazole scaffold warrants a thorough investigation of this and similar molecules.
References
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. [Link]
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). PubMed Central. [Link]
-
Kakkar, S., & Narasimhan, B. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Gujjarappa, R., et al. (2022, October 11). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]
-
Determining target engagement in living systems. (n.d.). PubMed Central. [Link]
-
Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. (n.d.). ResearchGate. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022, June 1). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. (2021, May 15). PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). Semantic Scholar. [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Bio Pharmaceutical Media. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). OUCI. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(4-Cyclohexylbutyryl)oxazole" synthesis
Introduction: Navigating the Challenges of 2-Acyl Oxazole Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Cyclohexylbutyryl)oxazole. 2-Acyl oxazoles are valuable heterocyclic ketones that serve as key intermediates in medicinal chemistry and materials science. However, their synthesis is not always straightforward. Direct Friedel-Crafts acylation of the oxazole ring is generally ineffective due to the ring's electron-deficient nature. Furthermore, classical approaches involving the metallation of the C2 position, which is the most acidic site, are often plagued by a critical side reaction: ring-opening of the metallated intermediate.[1][2]
This guide provides a robust and optimized methodology designed to circumvent these common issues. We will focus on a modern, reliable strategy: the coupling of a stable 2-magnesiated oxazole (a Grignard reagent) with a custom-synthesized Weinreb amide. This approach has proven highly effective for producing 2-acyl oxazoles with good to excellent yields, preventing the common pitfalls of older methods.[3] Here, we provide detailed protocols, troubleshooting guides, and the scientific rationale behind our recommendations to empower you to achieve consistent and successful results in your research.
Recommended Synthetic Strategy: An Overview
The recommended pathway is a two-stage process designed for efficiency and control. It avoids the unstable C2-lithiated oxazole intermediate in favor of a more stable Grignard reagent, which does not readily undergo ring-opening. This magnesiated species then reacts cleanly with a Weinreb amide, which is specifically chosen to prevent the common over-addition side reactions seen with more reactive electrophiles like acid chlorides.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Preparation of the Weinreb Amide Acylating Agent
The success of the coupling reaction hinges on the quality of the acylating agent. A Weinreb amide (N-methoxy-N-methyl amide) is superior to acid chlorides or anhydrides because it forms a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and subsequent collapse to the desired ketone only upon acidic workup, thereby preventing the formation of tertiary alcohol byproducts.
FAQ 1: How do I efficiently prepare 4-cyclohexyl-N-methoxy-N-methylbutanamide?
Answer: This is a standard two-step, one-pot procedure starting from 4-cyclohexylbutyric acid. The carboxylic acid is first activated to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. Without isolation, this reactive intermediate is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to capture the HCl byproduct and drive the reaction to completion.
Experimental Protocol 1.1: Synthesis of 4-Cyclohexyl-N-methoxy-N-methylbutanamide
Materials:
-
4-Cyclohexylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 4-cyclohexylbutyric acid (1.0 eq) in anhydrous DCM (approx. 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM at 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 2 to this slurry at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used without further purification. If necessary, purify by silica gel chromatography.
Part 2: The Key Acylation Step - Troubleshooting & Optimization
This section addresses the core of the synthesis: the formation of the C-C bond between the oxazole ring and the acyl group.
FAQ 2: Why is a Grignard reagent used instead of an organolithium reagent?
Answer: This is the most critical decision in the entire synthesis. While the C2 proton of oxazole can be readily removed by strong bases like n-butyllithium, the resulting 2-lithio-oxazole exists in a detrimental equilibrium with its ring-opened isomer, an isonitrile enolate.[1] This open form is unreactive toward the desired acylation and leads to significantly reduced yields. In contrast, the corresponding 2-magnesio-oxazole, formed using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), is structurally more stable and exists almost exclusively in the desired closed, cyclic form.[3] This stability ensures that the nucleophile is poised for efficient acylation.
Caption: Equilibrium difference between 2-lithiated and 2-magnesiated oxazoles.
FAQ 3: My reaction yield is low. What are the most common points of failure?
Answer: Low yields in this reaction almost always trace back to one of three areas: inefficient Grignard formation, degradation of the Grignard reagent, or incomplete coupling.
| Problem | Potential Cause & Scientific Rationale | Troubleshooting & Optimization Steps |
| Low Yield / No Reaction | 1. Incomplete Grignard Formation: Grignard reagents are highly sensitive to moisture and protic impurities. Any water in the solvent (THF) or on the glassware will quench the i-PrMgCl before it can deprotonate the oxazole. | Solvent Purity: Use freshly distilled THF from a sodium/benzophenone still or pass it through an activated alumina column. Reagent Quality: Use a freshly titrated or newly purchased solution of i-PrMgCl. Ensure the starting oxazole is pure and dry. |
| 2. Degradation of the Grignard Reagent: The 2-magnesio-oxazole intermediate, while more stable than its lithiated counterpart, can still degrade at elevated temperatures. | Strict Temperature Control: Perform the deprotonation of oxazole at a low temperature (e.g., -10 °C to 0 °C). Do not let the reaction exotherm uncontrollably during the addition of i-PrMgCl. | |
| Mixture of Starting Material & Product | 3. Incomplete Coupling with Weinreb Amide: The reaction between the oxazole Grignard and the Weinreb amide may be slow, especially if the temperature is kept too low for the entire duration. | Allow for Warming: After the initial low-temperature addition of the Weinreb amide solution, allow the reaction to slowly warm to room temperature and stir for an extended period (12-16 hours) to ensure the reaction goes to completion.[3] |
| Formation of Byproducts | 4. Impure Weinreb Amide: If the Weinreb amide preparation contained unreacted acid chloride, this highly reactive species can lead to side reactions. | Purify the Weinreb Amide: If crude amide is suspected to be impure, purify it via column chromatography before use in the coupling step. |
Experimental Protocol 2.1: Synthesis of this compound
Materials:
-
Oxazole
-
Isopropylmagnesium chloride solution (i-PrMgCl, typically 2.0 M in THF)
-
4-Cyclohexyl-N-methoxy-N-methylbutanamide (from Protocol 1.1)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Formation: To a solution of oxazole (1.2 eq) in anhydrous THF (approx. 0.4 M) at -10 °C under a nitrogen atmosphere, add the i-PrMgCl solution (1.3 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting solution at 0 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling: In a separate flask, dissolve the 4-cyclohexyl-N-methoxy-N-methylbutanamide (1.0 eq) in anhydrous THF.
-
Add the Weinreb amide solution dropwise to the cold Grignard reagent solution from step 2, maintaining the temperature at or below 0 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part 3: Product Purification
FAQ 4: How should I purify the final product, and what are the likely impurities?
Answer: The primary method for purification is silica gel column chromatography. The crude product from the workup will typically contain the desired this compound, along with unreacted Weinreb amide and potentially some N,O-dimethylhydroxylamine.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20-30% EtOAc/Hexanes) to elute your product.
-
Impurity Profile:
-
This compound (Product): Moderately polar.
-
Unreacted Weinreb Amide: More polar than the product due to the N-methoxy-N-methyl group. It will elute after the product.
-
N,O-Dimethylhydroxylamine: Very polar; will likely stick to the baseline of the silica gel or be removed during the aqueous workup.
-
Protocol 3.1: Column Chromatography Purification
-
Prepare the Column: Dry-pack a silica gel column appropriate for the scale of your reaction.
-
Load the Sample: Dissolve the crude oil from Protocol 2.1 in a minimal amount of DCM or the initial eluent mixture. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate or using a UV lamp.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:EtOAc) to elute the product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a pure oil or solid.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2022, August 2). SlideShare. Retrieved from [Link]
-
Oxazole Chemistry Overview. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Oxazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Choudhary, A. (2018, December 22). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
V. S. C. Post, J. L. F. S. G. T. D. B. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 75(18), 6337–6340. [Link]
Sources
Technical Support Center: Synthesis of 2-Acyloxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-acyloxazoles. Drawing from established chemical principles and field-proven insights, this document is designed to help you navigate common challenges, diagnose side reactions, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products encountered in 2-acyloxazole synthesis?
The formation of side products is highly dependent on the chosen synthetic route. However, they can generally be categorized into four main groups:
-
Byproducts from Over-Reaction: These occur when a reactive species, often the acylating agent, reacts more than once. A prime example is the formation of enol esters when an enolate intermediate is acylated a second time.[1] Over-acylation can also occur if other nucleophilic sites are present on the starting materials or the product itself.[2]
-
Byproducts from Incomplete Reactions: The most common issue here is the presence of unreacted starting materials or stable intermediates. For instance, in syntheses involving cyclodehydration of N-acyl-α-amino ketones, the reaction may stall, leaving a significant amount of this precursor in the final mixture.[3] Similarly, in routes involving aldehydes, the intermediate Schiff base may be stable and fail to cyclize completely.[2]
-
Byproducts from Degradation: The 2-acyl group is functionally an ester and can be susceptible to hydrolysis under either acidic or basic aqueous workup conditions. This leads to the formation of the corresponding 2-hydroxyoxazole or potentially ring-opened products.[4] The oxazole ring itself can also be sensitive to harsh reagents or prolonged heating.
-
Isomeric or Rearrangement Products: Depending on the complexity of the substrates, alternative cyclization pathways or rearrangements can lead to isomeric byproducts that may be difficult to separate from the desired product.
Q2: How does the choice of solvent and base affect side product formation?
Solvents and bases are critical parameters that can dictate the reaction pathway.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates. For example, in the reaction of acyl chlorides with α-isocyanoacetamides, switching the solvent from toluene to dichloromethane was found to dramatically reduce the formation of an enol ester byproduct.[1] In general, non-polar solvents may favor unwanted side reactions if polar intermediates precipitate or are not well-solvated, while polar aprotic solvents like DMF or acetonitrile can often improve yields in cyclization reactions.[5][6]
-
Base Selection: The strength and steric bulk of the base are crucial. A strong, non-nucleophilic base is often required to deprotonate a substrate without attacking the electrophilic centers. In the synthesis of 2-acyl-5-aminooxazoles, triethylamine (TEA) was essential; without it, the reaction failed, leading to a complex mixture.[1] In other cases, using a base that is too strong can promote undesired enolization or polymerization.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My yield is low, and I've isolated a major byproduct with a higher molecular weight than my target molecule. LC-MS suggests the addition of a second acyl group.
Likely Cause: Formation of an Enol Ester Byproduct.
This is a well-documented side reaction, particularly in syntheses that generate an enolate intermediate in the presence of an acylating agent, such as the reaction between an acyl chloride and an α-isocyanoacetamide.[1] The intended reaction involves the formation of an intermediate which then cyclizes. However, this intermediate can be deprotonated to form an enolate, which is nucleophilic enough to attack a second molecule of the acyl chloride.
Mechanism of Side Product Formation
The following diagram illustrates the desired reaction pathway versus the competing side reaction leading to the enol ester.
Caption: Competing pathways in 2-acyloxazole synthesis.
Troubleshooting & Optimization
The key to minimizing this byproduct is to control the concentration and availability of the acyl chloride relative to the intermediate.
| Parameter | Condition Favoring Side Product | Optimized Condition for Desired Product | Rationale |
| Reagent Addition | Rapid, one-portion addition of acyl chloride | Slow, dropwise addition of a dilute acyl chloride solution | Maintains a low instantaneous concentration of the acylating agent, favoring intramolecular cyclization over intermolecular acylation.[1] |
| Stoichiometry | Excess acyl chloride (>1.0 eq.) | Stoichiometric or slightly less than 1.0 eq. of acyl chloride | Prevents unreacted acyl chloride from being available to react with the enolate intermediate. |
| Solvent | Toluene | Dichloromethane (DCM) | DCM was shown to significantly suppress enol ester formation compared to toluene, likely by better solvating the intermediates of the desired pathway.[1] |
📋 Protocol: Minimizing Enol Ester Formation via Controlled Acyl Chloride Addition
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-isocyanoacetamide (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, prepare a dilute solution of the acyl chloride (1.0 eq.) in anhydrous DCM.
-
Controlled Addition: Transfer the acyl chloride solution to a syringe and add it dropwise to the stirred reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, proceed with a neutral aqueous workup (see protocol below) to prevent product degradation.
Issue 2: My crude NMR shows loss of the acyl group, and I have a significant amount of what appears to be a 2-hydroxyoxazole or a related degradation product.
Likely Cause: Hydrolysis of the 2-Acyl Group during Workup.
The C2-position of the oxazole ring is electron-deficient, and the attached acyloxy group is chemically similar to an ester. This linkage can be labile and susceptible to cleavage under either acidic or basic conditions, which are common in standard aqueous workups.[4]
Troubleshooting & Optimization
The solution is to avoid harsh pH conditions during the isolation of the product.
-
Avoid Strong Acids/Bases: Do not use HCl, NaOH, or NaHCO₃ washes if your product shows signs of instability.
-
Use a Neutral Workup: Wash the reaction mixture with deionized water or a saturated brine (NaCl) solution.
-
Minimize Contact Time: Perform the aqueous extraction quickly and proceed immediately to the drying and solvent removal steps.
-
Consider a Non-Aqueous Workup: If the product is highly sensitive, a non-aqueous workup may be necessary. This involves filtering the reaction mixture through a plug of Celite® or silica gel to remove salts and then concentrating the filtrate.
📋 Protocol: Neutral Aqueous Workup to Prevent Hydrolysis
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents by adding a small amount of a neutral quenching agent (e.g., saturated ammonium chloride solution if a strong base was used, followed by extraction).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized water (2x)
-
Saturated aqueous NaCl solution (brine) (1x)
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Issue 3: The reaction is incomplete, with a large amount of N-acyl-α-amino ketone precursor remaining even after prolonged reaction time.
Likely Cause: Inefficient Cyclodehydration.
This issue is common in Robinson-Gabriel type syntheses where an N-acyl-α-amino ketone is cyclized to form the oxazole ring.[3] The cyclodehydration step often requires a potent dehydrating agent and sufficient heat to overcome the activation energy.
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of 2-(4-Cyclohexylbutyryl)oxazole
Welcome to the technical support center for the synthesis and yield optimization of 2-(4-Cyclohexylbutyryl)oxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule, a key intermediate in various pharmaceutical syntheses. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your experimental outcomes. This document moves beyond simple protocols to explain the why behind the chemistry, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low or non-existent. What are the fundamental issues I might be overlooking?
A1: Low yields in this synthesis almost always trace back to the inherent reactivity of the oxazole ring and the choice of synthetic strategy. The oxazole ring is electron-deficient, making classical electrophilic substitution reactions like Friedel-Crafts acylation challenging.[1] Furthermore, the C2 proton of oxazole is the most acidic, but its deprotonation can lead to problematic side reactions.[1][2]
Core Issues and Causality:
-
Incorrect Acylation Strategy: Standard Friedel-Crafts acylation, which involves reacting an arene with an acyl chloride (like 4-cyclohexylbutyryl chloride) and a Lewis acid (e.g., AlCl₃), is generally ineffective for oxazoles.[3] The nitrogen atom in the oxazole ring can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack.
-
Instability of Key Intermediates: A common strategy for functionalizing the C2 position is through lithiation (deprotonation with a strong base like n-BuLi). However, the resulting 2-lithio-oxazole is often unstable and exists in equilibrium with a ring-opened isocyanoenolate form.[1][4] If you attempt to quench this intermediate with an acyl chloride, the reaction can be messy and low-yielding, often producing O-acylated ring-opened products instead of the desired ketone.[5]
-
Reagent and Condition Control: The organometallic intermediates required for a successful synthesis are highly sensitive to moisture and air. Failure to use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) will drastically reduce the yield by quenching the reactive species.
The Expert Recommendation: The most successful and reliable modern method for synthesizing 2-acyl oxazoles involves the formation of a more stable organometallic intermediate, such as a Grignard reagent (a 2-magnesiated oxazole), followed by reaction with a suitable acylating agent.[5] This approach avoids the instability of the lithiated species.
Diagram 1: The Challenge of Oxazole C2-Lithiation
This diagram illustrates the critical equilibrium that leads to low yields when using lithiated oxazole intermediates.
Caption: Equilibrium between desired 2-lithio-oxazole and the ring-opened tautomer.
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is a clear indicator of the issues described above. The most common impurities are:
-
Ring-Opened Byproducts: As shown in Diagram 1, direct acylation of a lithiated oxazole can preferentially form O-acylated isocyanides.
-
N-Acylation Products: The nitrogen at position 3 is a potential site for acylation, leading to an oxazolium salt.[2]
-
Unreacted Starting Materials: This points to inefficient deprotonation or quenching of the organometallic intermediate.
Troubleshooting and Minimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient base, poor quality reagents, non-anhydrous conditions, reaction temperature too low. | Use freshly titrated n-BuLi or high-quality Grignard reagents. Ensure all glassware is oven-dried and solvents are passed through a purification system. Control temperature carefully. |
| Multiple Byproducts | Use of an unstable 2-lithio-oxazole intermediate. | Adopt the Grignard/Weinreb Amide protocol. Transmetalating the lithiated species to a magnesium or zinc species stabilizes the closed-ring form.[5] |
| Difficulty in Purification | Byproducts have similar polarity to the desired product. | The use of a Weinreb amide as the acylating agent often leads to a much cleaner reaction, simplifying purification significantly.[5] A simple aqueous workup can remove the magnesium salts and unreacted Weinreb amide. |
Q3: What is the state-of-the-art, high-yield protocol for synthesizing this compound?
A3: The most robust and high-yielding method is the coupling of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide, specifically N-methoxy-N-methyl-4-cyclohexylbutanamide. This combination is highly effective because the resulting tetrahedral intermediate from the Weinreb amide addition is stable at low temperatures and does not collapse to form a ketone until the aqueous workup. This prevents over-addition and other side reactions common with more reactive electrophiles like acyl chlorides.[5]
Diagram 2: Recommended Synthetic Workflow
This diagram outlines the high-level steps for the recommended synthesis.
Caption: High-yield workflow for this compound synthesis.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving a high yield of the target compound.
Protocol 1: Synthesis of N-methoxy-N-methyl-4-cyclohexylbutanamide (Weinreb Amide)
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add 4-cyclohexylbutyric acid (1.0 eq) and dissolve in an anhydrous solvent like dichloromethane (DCM).
-
Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base like pyridine or triethylamine (3.0 eq) in DCM.
-
Coupling: Cool the amine solution to 0 °C and slowly add the freshly prepared 4-cyclohexylbutyryl chloride solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
Protocol 2: High-Yield Synthesis of this compound
This protocol is adapted from the general procedure for preparing 2-acyl oxazoles via Grignard reagents and Weinreb amides.[5]
-
Setup: In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0 °C. Add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 eq, typically 2.0 M in THF) dropwise, keeping the internal temperature below 5 °C. Stir the resulting solution for 1 hour at 0 °C. This forms the 2-magnesiated oxazole.
-
Coupling: Dissolve the 4-cyclohexylbutyryl Weinreb amide (from Protocol 1, 1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the Weinreb amide.
-
Workup and Quenching: Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
References
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). Available at: [Link]
-
Bercot, E. A., & Rovis, T. (2004). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 69(17), 5731–5734. Available at: [Link]
-
Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. Available at: [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1496–1517. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Savelson, E., & Tepe, J. J. (2023). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry, 88(2), 755–761. Available at: [Link]
-
Haas, D., Mosrin, M., & Knochel, P. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(22), 5898–5901. Available at: [Link]
Sources
"2-(4-Cyclohexylbutyryl)oxazole" solubility issues and solutions
Introduction: Understanding the Solubility Challenges of 2-(4-Cyclohexylbutyryl)oxazole
Welcome to the technical support guide for this compound (CAS 898759-08-5). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound.
This compound is a molecule characterized by two key structural features that dictate its physicochemical properties: a large, non-polar cyclohexylbutyl side chain and a polar, heterocyclic oxazole ring.[1][2] The cyclohexyl group imparts significant lipophilicity (hydrophobicity), making the compound poorly soluble in aqueous solutions. While the oxazole ring adds some polarity, it is a weak base and its contribution is insufficient to overcome the hydrophobicity of the large aliphatic chain.[3] Consequently, researchers often face difficulties in preparing solutions suitable for biological assays and other experimental workflows.
This guide provides a structured approach to understanding and overcoming these solubility issues, offering both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: The molecular structure of this compound is dominated by a lipophilic (fat-loving) cyclohexylbutyl group. This feature makes it inherently water-insoluble ("hydrophobic"). Aqueous buffers like Phosphate-Buffered Saline (PBS) are polar environments, and hydrophobic molecules tend to aggregate together to minimize contact with water, rather than dissolving. Chemical supplier information confirms its insolubility in water.[1]
Q2: I need to prepare a stock solution. What solvent should I use?
A2: For creating a high-concentration stock solution, a water-miscible organic solvent is the best choice. The most common and effective solvents for lipophilic compounds are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol (EtOH). Supplier data indicates solubility in common organic solvents like ethanol and ether.[1] A stock solution in one of these solvents can then be diluted into your aqueous experimental medium. See Protocol 1 for a detailed methodology.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening?
A3: This is a common issue known as "carry-over" precipitation. While the compound is soluble in 100% DMSO, diluting this stock into an aqueous medium drastically lowers the solvent's solvating power. The compound crashes out of the solution once the DMSO concentration falls below a certain threshold. To mitigate this, you should use the lowest possible volume of the highest feasible stock concentration and add it to your medium with vigorous mixing. Further strategies are detailed in the Troubleshooting Guide below.
Q4: Are there alternatives to using high concentrations of organic solvents in my experiments?
A4: Yes. High concentrations of solvents like DMSO can be toxic to cells. Several formulation strategies can enhance the apparent aqueous solubility of the compound without relying solely on co-solvents. These include the use of surfactants to form micelles, or complexation with cyclodextrins.[4][5][6] These approaches encapsulate the hydrophobic molecule in a structure with a hydrophilic exterior, allowing it to be dispersed in water.
Troubleshooting Guide: From Insoluble to Workable
This section provides a systematic approach to addressing solubility problems.
Initial Assessment: Characterizing the Problem
Before attempting advanced solubilization techniques, ensure you have clearly defined the experimental requirements.
-
Required Concentration: What is the final concentration needed for your assay?
-
Solvent Tolerance: What is the maximum concentration of organic solvent (e.g., DMSO) that your experimental system (e.g., cells) can tolerate?
-
Buffer Composition: What is the pH and ionic strength of your final aqueous medium?
Decision Workflow for Solubilization
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting solubility.
Quantitative Data: Solvent Selection
When preparing an initial stock solution, refer to the properties of common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use |
| DMSO | 7.2 | 189 | Highly effective for lipophilic compounds. Can be cytotoxic at >0.5% v/v in many cell lines. Hygroscopic. |
| DMF | 6.4 | 153 | Strong solvent, similar efficacy to DMSO. Also carries toxicity concerns. |
| Ethanol | 4.3 | 78.4 | Less effective than DMSO/DMF for highly lipophilic compounds but often better tolerated by biological systems. |
| Acetone | 4.3 | 56 | Good solvent, but high volatility makes it difficult to work with for stock preparation. |
Data compiled from general chemistry resources.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard method for creating a stock solution of a lipophilic compound.
Objective: To prepare a 10 mM stock solution of this compound (MW: 221.30 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 221.30 g/mol * (1000 mg / 1 g) = 2.213 mg
-
-
Weigh Compound: Accurately weigh approximately 2.2 mg of the compound into a tared vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of DMSO needed. For example, if you weighed 2.50 mg:
-
Volume (mL) = 2.50 mg / (221.30 mg/mmol) / 10 mmol/L = 1.13 mL
-
Carefully add the calculated volume of DMSO to the vial.
-
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but check for compound stability first.
-
-
Visual Confirmation: Inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Dispersion Using a Surfactant (Tween® 80)
This protocol is for situations where dilution from a DMSO stock results in precipitation and lower solvent concentrations are required. Surfactants like Tween® 80 form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[6]
Objective: To prepare a 100 µM working solution of the compound in an aqueous buffer containing 0.1% Tween® 80.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS)
-
Tween® 80 (Polysorbate 80)
-
Vortex mixer
Methodology:
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer containing 0.1% (v/v) Tween® 80. For example, add 100 µL of Tween® 80 to 99.9 mL of PBS and mix thoroughly.
-
Serial Dilution (Recommended): Instead of a single large dilution, a stepwise approach can prevent precipitation.
-
Step A (Intermediate Dilution): Add 10 µL of your 10 mM DMSO stock to 90 µL of pure DMSO. This creates a 1 mM solution.
-
Step B (Final Dilution): Vigorously vortex the surfactant buffer from Step 1. While it is still mixing, add 10 µL of the 1 mM intermediate dilution (from Step A) to 990 µL of the 0.1% Tween® 80 buffer. This yields a final concentration of 10 µM in a buffer containing 1% DMSO and 0.1% Tween® 80.
-
-
Final Concentration Adjustment: Adjust the dilution factor as needed to reach your target concentration of 100 µM, ensuring the final DMSO concentration remains below the tolerance limit of your assay. For 100 µM, you would add 10 µL of the 10 mM stock to 990 µL of the surfactant buffer, resulting in 1% DMSO.
-
Visual Confirmation: Check for any cloudiness or precipitate (Tyndall effect). A stable formulation should remain clear.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques may be required, especially for in vivo applications. These strategies are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[4][8][9]
| Strategy | Mechanism of Action | Advantages | Considerations |
| Cyclodextrin Complexation | The lipophilic drug is encapsulated within the hydrophobic core of a cyclodextrin molecule (e.g., HP-β-CD), which has a hydrophilic exterior.[5] | Significant solubility enhancement; can improve stability. | Stoichiometry is critical; can be expensive. |
| Solid Dispersions | The drug is dispersed in a solid-state, amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG).[10][11] | Increases surface area and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (nanonization), which dramatically increases the surface area-to-volume ratio.[10] | Increases dissolution velocity according to the Noyes-Whitney equation. | Requires high-energy milling or homogenization; potential for particle aggregation.[10] |
These advanced methods require significant formulation development and are typically pursued when simple co-solvent or surfactant systems fail to meet the demands of the experiment.
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available from: [Link]
-
Patel, G. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Lohmann, S.E. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Shaikh, A.R. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Sharma, D. et al. Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Arctom Scientific. CAS NO. 898759-08-5 | this compound. Available from: [Link]
-
Mynatech. This compound - CAS:898759-08-5. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
CUTM Courseware. Oxazole.pdf. Available from: [Link]
-
PMC - PubMed Central. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][4][8]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. Available from: [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
PubChem. 2-Cyclobutylsulfanyl-4,5-dimethyl-1,3-oxazole. Available from: [Link]
Sources
- 1. cas 898759-08-5|| where to buy this compound [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(4-Cyclohexylbutyryl)oxazole
Welcome to the technical support center for 2-(4-Cyclohexylbutyryl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structural motif is found in numerous biologically active compounds.[2][3] However, the inherent chemical properties of the oxazole ring can present stability challenges under certain experimental conditions.[4][5] This guide will address the potential stability issues of this compound in different solvents and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the reactivity of the oxazole ring. Key vulnerabilities include:
-
Hydrolysis: The oxazole ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring cleavage.[6][7]
-
Oxidation: The electron-rich oxazole ring can be prone to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[3][8]
-
Photodegradation: Like many heterocyclic compounds, oxazoles can be sensitive to light, leading to degradation over time.[6][8]
-
Strong Bases: The proton at the C2 position of the oxazole ring can be abstracted by strong bases, potentially leading to ring-opening.[9]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For general use and short-term storage, aprotic solvents of moderate polarity are recommended. These include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate
For long-term storage, it is advisable to store the compound as a solid at low temperatures, protected from light and moisture. If a stock solution is necessary, use anhydrous aprotic solvents and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
Q3: Are there any solvents I should avoid?
A3: Yes, certain solvents should be used with caution or avoided altogether:
-
Protic Solvents (e.g., water, methanol, ethanol): These can participate in the hydrolysis of the oxazole ring, especially at non-neutral pH.[6] If their use is unavoidable, ensure the solution is buffered to a neutral pH and use it immediately.
-
Acidic or Basic Solutions: Strong acids will catalyze the hydrolysis of the oxazole ring, while strong bases can promote deprotonation and subsequent ring-opening.[3][9]
-
Solvents Prone to Peroxide Formation (e.g., older THF, diethyl ether): Peroxides are oxidizing agents and can lead to the degradation of the oxazole ring.[3] Always use fresh, inhibitor-free solvents or test for the presence of peroxides before use.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If using THF or other ethers, check for peroxides.
-
pH Control: If working in aqueous or protic systems, buffer the solution to a neutral pH (around 7.0).
-
Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[6]
-
Inert Atmosphere: For sensitive experiments or long-term storage of solutions, purge the solvent with an inert gas like argon or nitrogen before dissolving the compound and store the solution under an inert atmosphere.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation rates.
-
Fresh Preparations: Prepare solutions fresh for each experiment whenever possible.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[10][11] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products by techniques like LC-MS.
-
Review Experimental Conditions: Carefully examine your experimental protocol for potential sources of degradation, such as prolonged exposure to incompatible solvents, extreme pH, or high temperatures.
-
Optimize Purification: If the impurities are present from the start, re-purification of the compound may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a screw cap and PTFE septum
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Purge the vial with inert gas for 1-2 minutes.
-
Add the required volume of anhydrous ACN to the vial using a syringe.
-
Gently swirl or vortex the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with inert gas again before sealing the cap tightly.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: General Guidelines for a Short-Term Stability Study
This protocol provides a framework for assessing the stability of this compound in a chosen solvent.
-
Objective: To determine the stability of the compound in a specific solvent over a defined period under controlled conditions.
-
Methodology:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Data Presentation
Table 1: General Stability of Oxazole Derivatives in Different Solvent Classes (Qualitative)
| Solvent Class | Examples | General Stability of Oxazole Ring | Rationale |
| Aprotic Non-Polar | Hexane, Toluene | Good | Low reactivity and minimal interaction with the oxazole ring. |
| Aprotic Polar | Acetonitrile, THF, DMSO, DMF | Good to Moderate | Generally good stability, but caution is needed with older ethers (peroxide formation) and the basicity of DMSO/DMF.[12] |
| Protic Polar | Water, Methanol, Ethanol | Moderate to Poor | Risk of hydrolysis, especially at non-neutral pH.[6] |
| Acidic | Solutions with pH < 6 | Poor | Acid-catalyzed hydrolysis and ring cleavage.[7] |
| Basic | Solutions with pH > 8 | Poor | Potential for deprotonation at C2 and subsequent ring-opening.[9] |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in a solvent.
References
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.
- (n.d.). Naturally Occurring Oxazole-Containing Peptides. PMC - PubMed Central.
- (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications.
- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- (n.d.). Aroma Properties of Some Oxazoles. Perfumer & Flavorist.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
- Wikipedia. (n.d.). Oxazole.
- (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
- (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience.
- (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
- Kamkhede, D. B. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Benchchem. (n.d.). This compound | 898759-08-5.
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Technical Support Center: Overcoming Resistance to Oxazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-based compounds. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the critical challenge of acquired drug resistance. Oxazole-containing molecules are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their versatile interactions with biological targets.[1][2][3][4][5] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy.
This document provides a structured approach to identifying the underlying cause of resistance and implementing scientifically grounded strategies to overcome it.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding resistance to oxazole-based compounds.
Q1: My once-effective oxazole compound is showing a decreased or complete loss of activity in my cell line. What are the likely causes?
A1: A gradual or sudden loss of efficacy is a classic sign of acquired resistance. The three most common mechanisms are:
-
Target Protein Modification: Mutations or alterations in the drug's target protein can prevent the oxazole compound from binding effectively. This is a well-established mechanism for resistance to various targeted agents.[6][7][8]
-
Increased Drug Efflux: Cancer cells can upregulate membrane proteins known as ATP-binding cassette (ABC) transporters.[9][10] These transporters function as pumps, actively removing the compound from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[11][12]
-
Metabolic Inactivation: Cells may enhance the expression of metabolic enzymes, such as cytochrome P450s, that chemically modify and inactivate the oxazole compound, rendering it ineffective.[13][14]
Q2: How can I quickly determine if I have a genuine resistance problem or an issue with my experimental setup?
A2: First, validate your experimental conditions.
-
Compound Integrity: Confirm the identity and purity of your oxazole compound batch via LC-MS or NMR. Ensure it has been stored correctly to prevent degradation.
-
Cell Line Authenticity: Verify your cell line's identity using Short Tandem Repeat (STR) profiling. Cell line misidentification or contamination is a common source of experimental variability.
-
Control Viability: Re-run the experiment using the parental (non-resistant) cell line alongside the suspected resistant line. A significant rightward shift in the IC50 curve for the resistant line compared to the parental line confirms acquired resistance.[15]
Q3: Is it possible for multiple resistance mechanisms to occur simultaneously?
A3: Yes, it is quite common. For example, a cell population may initially develop a target mutation, and under continued drug pressure, a sub-clone that also overexpresses an efflux pump may become dominant.[16] This highlights the importance of a multi-pronged diagnostic approach.
Q4: What is the first step in developing a resistant cell line model for my studies?
A4: The standard method is to expose a parental cancer cell line to incrementally increasing concentrations of the target drug over several weeks or months.[15] Cells that survive and proliferate at each stage are selected and expanded. The process begins with a low dose, often around the compound's half-maximal inhibitory concentration (IC50), and the concentration is gradually increased as the cells adapt.[15][17]
Section 2: Troubleshooting Guides & Diagnostic Workflows
This section provides systematic workflows to diagnose and address specific resistance mechanisms.
Workflow 1: Investigating Target-Based Resistance
Symptom: A significant increase in the IC50 value is observed, but common efflux pump inhibitors (see Table 1) do not restore sensitivity.
Potential Cause: A mutation in the target protein's binding pocket or an allosteric site that alters its conformation, preventing compound binding.[6][7]
Diagnostic & Mitigation Workflow:
Caption: Diagnostic workflow for target-based resistance.
Experimental Deep Dive:
-
Target Gene Sequencing: The most direct method to confirm a mutation. (See Protocol 1).
-
Site-Directed Mutagenesis: This is the gold-standard validation step.[7] By introducing the identified mutation into the sensitive parental cell line, you can definitively prove its role in conferring resistance.[6]
-
Next-Generation Inhibitors: If a binding pocket mutation is confirmed, this knowledge can be used to computationally design and synthesize new oxazole derivatives that can accommodate the altered pocket.
Workflow 2: Investigating Efflux Pump-Mediated Resistance
Symptom: The compound's IC50 increases, and you observe that co-incubation with a known efflux pump inhibitor restores sensitivity.
Potential Cause: Overexpression of ABC transporters like P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), which actively pump the compound out of the cell.[9][10][11]
Diagnostic & Mitigation Workflow:
Caption: Diagnostic workflow for efflux-mediated resistance.
Experimental Deep Dive:
-
Efflux Pump Inhibitor Assay: This is a crucial first diagnostic step. (See Protocol 2). A significant reduction in the IC50 in the presence of an inhibitor strongly suggests efflux involvement.
-
Expression Analysis: Use qRT-PCR to measure the mRNA levels of common transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant cells compared to parental cells. Confirm protein overexpression using Western Blot or Flow Cytometry with specific antibodies.
-
Mitigation Strategies:
-
Co-administration: Clinically, this is challenging due to the toxicity of many inhibitors. However, in a research setting, it can validate the mechanism.
-
Compound Redesign: Modify the oxazole scaffold to reduce its recognition by the identified transporter. This may involve altering lipophilicity or removing hydrogen bond donors/acceptors that are key for transporter interaction.
-
Table 1: Common ABC Transporter Inhibitors for In Vitro Diagnostics
| Inhibitor | Primary Target(s) | Typical Working Concentration | Notes |
|---|---|---|---|
| Verapamil | P-gp (ABCB1) | 1-10 µM | Classic P-gp inhibitor, but can have off-target effects. |
| Tariquidar | P-gp (ABCB1) | 50-500 nM | Potent and specific P-gp inhibitor. |
| MK-571 | MRP1 (ABCC1) | 10-50 µM | Commonly used for MRP family inhibition. |
| Ko143 | BCRP (ABCG2) | 0.1-1 µM | Potent and specific BCRP inhibitor. |
Workflow 3: Investigating Metabolic Inactivation
Symptom: Loss of compound efficacy, often accompanied by the detection of metabolite peaks when analyzing cell lysates or media via LC-MS. Resistance is not reversed by efflux pump inhibitors and no target mutations are found.
Potential Cause: Increased activity of metabolic enzymes (e.g., Cytochrome P450 family) that hydroxylate, demethylate, or otherwise modify the oxazole compound into an inactive form.[13][14]
Diagnostic & Mitigation Workflow:
-
Metabolite Identification: Use high-resolution LC-MS/MS to compare the metabolic profile of the parent compound in resistant vs. parental cell culture media and lysates. The appearance of new or significantly increased metabolite peaks in the resistant line is a key indicator.
-
Enzyme Inhibition: Treat resistant cells with broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole) alongside your oxazole compound. A restoration of activity suggests metabolic inactivation is the cause.
-
Identify Specific Enzymes: Use siRNA or CRISPR-Cas9 to knock down specific P450 enzymes that are overexpressed in the resistant line (identified via RNA-seq or proteomics) to pinpoint the responsible enzyme.[18][19]
-
Mitigation (Compound Redesign): This is the most effective strategy. Identify the metabolic "soft spot" on your compound (the site of modification) and block it through chemical modification (e.g., replacing a hydrogen with a fluorine atom) to create a more metabolically stable analog.
Section 3: Key Experimental Protocols
Protocol 1: Target Gene Sequencing
Objective: To identify mutations in the target gene of an oxazole compound.
Methodology:
-
Cell Lysis & RNA Extraction: Harvest 1-5 million cells from both the parental and resistant cell lines. Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Design primers flanking the coding sequence (or specific exons of interest) of your target gene. Perform PCR using a high-fidelity polymerase to amplify the target region from the cDNA of both cell lines.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA band using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant and parental lines to the reference sequence using alignment software (e.g., SnapGene, Geneious, or online tools like Clustal Omega). Identify any nucleotide changes that result in an amino acid substitution.[20]
Protocol 2: Efflux Pump Inhibition (Chemosensitization) Assay
Objective: To determine if ABC transporter activity is responsible for resistance.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare a 2X concentration series of your oxazole compound in culture media.
-
Prepare a 2X concentration of the chosen efflux pump inhibitor (e.g., 10 µM Verapamil for P-gp) in culture media. Also prepare a vehicle control (e.g., 2X DMSO in media).
-
-
Treatment:
-
Plate 1 (Compound Alone): Add 50 µL of media (with vehicle) to each well. Then add 50 µL of the 2X oxazole compound serial dilutions.
-
Plate 2 (Compound + Inhibitor): Add 50 µL of the 2X inhibitor solution to each well. Then add 50 µL of the 2X oxazole compound serial dilutions.
-
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or Resazurin assay).
-
Data Analysis:
-
Normalize the data to the vehicle-only treated cells.
-
Plot the dose-response curves (viability vs. log[compound concentration]) for both conditions (with and without inhibitor).
-
Calculate the IC50 values. A significant decrease (fold-shift) in the IC50 for the resistant line in the presence of the inhibitor indicates efflux-mediated resistance.
-
References
-
An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Journal of Visualized Experiments. Retrieved from [Link]
-
Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Discovering new biology with drug-resistance alleles. (2021). Nature Reviews Molecular Cell Biology. Retrieved from [Link]
-
Predicting Anticancer Drug Resistance Mediated by Mutations. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Molecular Detection of Mutations Associated with First- and Second-Line Drug Resistance Compared with Conventional Drug Susceptibility Testing of Mycobacterium tuberculosis. (2011). Journal of Clinical Microbiology. Retrieved from [Link]
-
Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines. (2024). BMC Bioinformatics. Retrieved from [Link]
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2024). Crown Bioscience. Retrieved from [Link]
-
Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. (2013). PLOS ONE. Retrieved from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2024). ResearchGate. Retrieved from [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). Solvo Biotechnology. Retrieved from [Link]
-
ABC transporters as mediators of drug resistance and contributors to cancer cell biology. (2019). Drug Resistance Updates. Retrieved from [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2024). An-Najah National University. Retrieved from [Link]
-
Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification. (2006). Current Drug Targets. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2023). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Retrieved from [Link]
-
The role of ABC transporters in clinical practice. (2003). The Oncologist. Retrieved from [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2024). ResearchGate. Retrieved from [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2003). ResearchGate. Retrieved from [Link]
-
WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (n.d.). WJAHR. Retrieved from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). Scientific Reports. Retrieved from [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. Discovering new biology with drug-resistance alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjahr.com [wjahr.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Molecular Detection of Mutations Associated with First- and Second-Line Drug Resistance Compared with Conventional Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stability of the Oxazole Ring
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of synthesizing and handling oxazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. The oxazole ring, a cornerstone in many pharmaceuticals and natural products, presents unique stability challenges. This center is structured to directly address the common points of failure and provide robust solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding oxazole stability.
Q1: What are the primary conditions that lead to the degradation of the oxazole ring?
A1: The oxazole ring is susceptible to degradation under several conditions:
-
Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the C2 position. This is the most acidic proton on the ring (pKa ≈ 20), and its removal can initiate a ring-opening cascade to form an isonitrile intermediate.[1][2][3][4]
-
Strongly Acidic Conditions: While generally more resistant to acid than furans, concentrated or harsh acidic conditions can lead to decomposition and ring cleavage.[3][5][6]
-
Nucleophilic Attack: Direct attack by strong nucleophiles can cause ring opening rather than substitution. For instance, reagents like ammonia or formamide can transform an oxazole into an imidazole through a ring-opening and recyclization sequence.[4][7][8]
-
Oxidizing Agents: The oxazole ring is sensitive to certain oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄), chromic acid, and ozone can cleave the ring, often at the C4-C5 bond.[3][4][7]
-
Reduction Conditions: Certain reducing agents and conditions can also lead to ring-opened products.[3][7]
-
Photolysis: Exposure to UV light can induce photochemical transformations and degradation.[6][7]
Q2: How do substituents on the oxazole ring influence its stability?
A2: Substituents play a crucial role in the electronic properties and, consequently, the stability of the oxazole ring.
-
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups, for example, increase the electron density of the ring. This can make the ring more susceptible to electrophilic attack (though this is generally difficult for oxazoles) but can also influence its overall stability.[6][7]
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density, making the ring more resistant to oxidation but potentially more susceptible to nucleophilic attack, especially at the C2 position.[4]
-
Leaving Groups: The presence of a good leaving group, such as a halogen at the C2 position, facilitates nucleophilic substitution. However, this can also be a site for unwanted side reactions if not carefully controlled.[1][4]
Q3: Are oxazoles thermally stable?
A3: Yes, oxazoles are generally considered to be thermally stable and do not typically decompose at high boiling temperatures.[5][7] This makes them robust in reactions requiring heat, provided other destabilizing reagents are absent.
Troubleshooting Guide: Minimizing Oxazole Degradation
This section provides solutions to specific problems you may encounter during your synthetic work.
Problem 1: My oxazole ring is opening during attempts to functionalize it via lithiation.
This is a classic problem arising from the inherent acidity of the C2 proton.
Root Cause Analysis:
Direct deprotonation at C2 with a strong base like n-BuLi creates a 2-lithiooxazole intermediate. This species is often unstable and exists in equilibrium with a ring-opened isocyanoenolate.[2][4][9] This open-chain form can then react with electrophiles, leading to a mixture of products and low yields of the desired C2-substituted oxazole.
Solutions & Protocols:
Solution A: C2-Protection Strategy
The most robust solution is to protect the C2 position before attempting functionalization at other sites (C4 or C5). The triisopropylsilyl (TIPS) group is an excellent choice for this purpose.[9][10][11]
Protocol: C2-TIPS Protection of Oxazole
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting oxazole in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Slowly add one equivalent of n-butyllithium (n-BuLi) and stir for 30-60 minutes at -78 °C.
-
Silylation: Add one equivalent of triisopropylsilyl triflate (TIPS-OTf). The use of silyl triflates over silyl chlorides is crucial for achieving high selectivity for C-silylation over O-silylation.[9]
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting 2-TIPS-oxazole is generally stable enough for purification by flash column chromatography on silica gel.[9]
With the C2 position now blocked, you can proceed with lithiation (using a milder base like LDA is recommended) to functionalize the C4 or C5 positions, followed by deprotection of the TIPS group under mild acidic conditions.[3][10]
Solution B: Use of Milder Bases and Strict Temperature Control
If direct C2 functionalization is unavoidable, or for other lithiation steps, consider the following:
-
Milder Base: Substitute n-BuLi with Lithium Diisopropylamide (LDA) which can sometimes be less harsh.[3]
-
Temperature: Maintain a strict low temperature (-78 °C) throughout the deprotonation and electrophilic quench. Allowing the reaction to warm can significantly promote ring opening.[3]
Diagram: C2-Deprotonation and Ring Opening
Caption: Deprotonation at C2 leads to an unstable intermediate that can ring-open.
Problem 2: My reaction is yielding an imidazole instead of a substituted oxazole.
Root Cause Analysis:
This transformation is characteristic of a nucleophilic attack on the oxazole ring, followed by ring opening and recyclization. This is a known pathway where the oxazole ring acts as a synthon for other heterocycles.[7]
Common Scenarios:
-
Using ammonia, primary amines, or formamide as reagents or solvents at elevated temperatures.[4][8]
-
Attempting a substitution reaction where the nucleophile is strong enough to attack the ring itself rather than the intended site.
Solutions:
-
Reagent Selection: Avoid using strong nitrogen-based nucleophiles if the oxazole ring integrity is desired. If a nitrogen-containing substituent is to be introduced, consider using alternative strategies like cross-coupling reactions.
-
Reaction Conditions: If you must use amine-based reagents, conduct the reaction at the lowest possible temperature to minimize the rate of ring opening.
Problem 3: I am observing significant decomposition during a substitution reaction at C2 or C5.
Root Cause Analysis:
Direct electrophilic or nucleophilic substitution on an unactivated oxazole ring can be challenging and often requires conditions that are harsh enough to cause degradation. Electrophilic substitution is difficult, and direct nucleophilic substitution at C2 often leads to ring cleavage.[2][3][4]
Solutions: Palladium-Catalyzed Cross-Coupling
A superior strategy for C-C or C-heteroatom bond formation is to first install a halogen (e.g., bromine) at the desired position (C2, C4, or C5) and then use a palladium-catalyzed cross-coupling reaction. These reactions (e.g., Suzuki, Stille, Heck) proceed under much milder conditions that the oxazole ring can tolerate.[3]
Protocol: Suzuki-Miyaura Coupling of a 2-Bromooxazole
-
Setup: To a reaction vessel, add the 2-bromooxazole, 1.1-1.5 equivalents of the desired boronic acid, and 2-3 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[3] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.[3]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by flash column chromatography.
Diagram: Strategy for C5-Arylation
Caption: A robust workflow for C5 functionalization using a C2-TIPS protecting group.
Summary of Conditions to Avoid and Recommended Alternatives
| Problematic Condition | Degradation Pathway | Recommended Alternative | Rationale |
| Strong Bases (e.g., n-BuLi) | C2-deprotonation leading to ring opening | Use of a C2-protecting group (e.g., TIPS); milder bases (e.g., LDA) | Prevents the initial deprotonation event that triggers degradation.[3][9][10] |
| Strong Oxidizing Agents (KMnO₄, O₃) | Oxidative cleavage of the C4-C5 bond | Milder oxidation methods specific to other functional groups; avoid direct oxidation of the ring | The oxazole ring is susceptible to strong oxidants.[3][4][7] |
| Concentrated Acids | Acid-catalyzed hydrolysis and decomposition | Use of mild acidic conditions for deprotection; avoid bulk acidic media | Preserves the integrity of the acid-labile oxazole ring.[3][5] |
| Strong Nitrogen Nucleophiles (NH₃) | Nucleophilic ring opening and recyclization | Palladium-catalyzed amination or other indirect methods | Avoids direct nucleophilic attack on the heterocyclic core.[4][7] |
| Direct Substitution on Unactivated Ring | Low yield, decomposition, side reactions | Halogenation followed by Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) | Cross-coupling reactions proceed under milder, more controlled conditions.[3] |
By understanding the inherent reactivity and stability limits of the oxazole ring, you can proactively design synthetic strategies that minimize degradation and maximize yield. This guide serves as a starting point; always consult the primary literature for specific substrates and reaction optimizations.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source Link not available]
- Oxazole.pdf - CUTM Courseware. [Source Link not available]
-
Oxazole - Wikipedia. (URL: [Link])
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])
- Synthesis, Reactions and Medicinal Uses of Oxazole. [Source Link not available]
-
Oxazole – Knowledge and References - Taylor & Francis. (URL: [Link])
-
A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed. (URL: [Link])
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts | Request PDF - ResearchGate. (URL: [Link])
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4 - American Chemical Society. [Source Link not available]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (URL: [Link])
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles - ResearchGate. (URL: [Link])
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles | Scilit. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (URL: [Link])
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])
-
A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole - AIP Publishing. (URL: [Link])
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online. (URL: [Link])
- Determination of oxazole and other impurities in acrylonitrile by gas chrom
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. (URL: [Link])
-
Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. (URL: [Link])
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Lipophilic Oxazole Derivatives
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of lipophilic oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, we synthesize technical expertise with field-proven insights to provide practical, actionable solutions to common and complex purification issues.
Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered challenges in the purification of lipophilic oxazole derivatives.
Q1: Why is the purification of my lipophilic oxazole derivative resulting in low yield and poor purity?
A1: The purification of lipophilic oxazole derivatives is often complicated by a combination of factors related to their inherent chemical properties. Key challenges include:
-
Poor Solubility: High lipophilicity often leads to poor solubility in common polar solvents used in chromatography and crystallization, making handling and separation difficult.[1][2]
-
Aggregation: Lipophilic molecules have a tendency to self-aggregate in aqueous or highly polar environments, which can lead to peak broadening in chromatography and difficulties in achieving sharp separations.[3]
-
Co-elution of Impurities: The synthesis of oxazoles can result in byproducts with similar lipophilicity to the target compound, making their separation by standard chromatographic methods challenging.[4]
-
Thermal and pH Instability: The oxazole ring can be sensitive to harsh conditions, such as strong acids, bases, or high temperatures, potentially leading to degradation during purification.[4]
Q2: I'm observing significant peak tailing and broadening during the HPLC purification of my compound. What are the likely causes?
A2: Peak tailing and broadening in the chromatography of lipophilic oxazoles can stem from several issues:
-
Secondary Interactions with Stationary Phase: Besides the primary mode of separation (e.g., hydrophobic interactions in reversed-phase), secondary interactions like hydrogen bonding or dipole-dipole interactions with the stationary phase can occur, leading to peak asymmetry.
-
Compound Aggregation: As mentioned, aggregation of the lipophilic molecules can cause a heterogeneous distribution on the column, resulting in broad peaks.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Inappropriate Mobile Phase: A mobile phase that does not adequately solubilize the compound or compete effectively for active sites on the stationary phase can result in poor peak shape.
Q3: My lipophilic oxazole derivative is struggling to crystallize. What strategies can I employ?
A3: Crystallization is a powerful purification technique, but it can be challenging for complex organic molecules.[5][6] For lipophilic oxazoles, consider the following:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures with varying polarities and boiling points.
-
Cooling Crystallization: Slowly cooling a saturated solution is a common and effective method. The cooling rate should be carefully controlled to promote the growth of well-ordered crystals.
-
Anti-Solvent Addition: Adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound can induce crystallization.[7]
-
Evaporation: Slow evaporation of the solvent from a solution can lead to crystallization. This is particularly useful for compounds that are highly soluble in volatile solvents.
-
Seeding: Introducing a small crystal of the desired compound can initiate nucleation and crystal growth.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific, complex purification problems.
Guide 1: Optimizing Reversed-Phase HPLC for Lipophilic Oxazoles
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a workhorse technique for the purification of organic compounds.[8] However, its application to highly lipophilic molecules requires careful optimization.
Problem: Poor resolution and recovery of a lipophilic oxazole derivative using standard C18 columns.
Underlying Causes & Solutions:
-
Cause: Strong retention on the C18 stationary phase. Highly lipophilic compounds can bind very strongly to the non-polar stationary phase, requiring high concentrations of organic solvent for elution, which can lead to poor resolution from other non-polar impurities.[9]
-
Solution:
-
Modify the Mobile Phase: Increase the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase. A gradient elution, starting with a lower organic concentration and gradually increasing it, is often more effective than an isocratic method.[8]
-
Consider a Different Stationary Phase: If strong retention persists, switch to a stationary phase with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.[10]
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and reduced retention times.
-
-
Cause: On-column precipitation due to poor solubility in the mobile phase.
-
Solution:
-
Adjust Mobile Phase Composition: Ensure the initial mobile phase composition has sufficient organic solvent to maintain the solubility of your injected sample.
-
Use a Stronger "Weak" Solvent: In some cases, using a stronger, water-miscible organic solvent like tetrahydrofuran (THF) in the mobile phase can improve the solubility of highly lipophilic compounds.
-
Experimental Protocol: Gradient Method Development for RP-HPLC
-
Initial Scouting Run:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength
-
-
Analysis of Scouting Run:
-
Identify the approximate percentage of Mobile Phase B at which your compound elutes.
-
-
Focused Gradient Optimization:
-
Design a new gradient that is shallower around the elution point of your compound. For example, if it eluted at 70% B, a new gradient could be 60-80% B over 20 minutes.
-
-
Further Refinements:
-
Adjust the gradient slope, flow rate, and column temperature to maximize resolution.
-
Data Summary: Stationary Phase Selection for Lipophilic Compounds
| Stationary Phase | Carbon Chain Length | Hydrophobicity | Recommended for |
| C18 (ODS) | 18 | High | General purpose, strong retention of non-polar compounds. |
| C8 | 8 | Medium | Less retention than C18, good for moderately lipophilic compounds. |
| C4 | 4 | Low | Lower retention, suitable for highly lipophilic compounds that are too strongly retained on C18 or C8. |
| Phenyl | - | Alternative Selectivity | Offers pi-pi interactions, which can be beneficial for aromatic compounds like oxazoles. |
Guide 2: Tackling Purification with Normal-Phase Chromatography
Normal-phase chromatography (NPC) is an excellent alternative for compounds that are too lipophilic for reversed-phase or have poor solubility in aqueous mobile phases.[10][11]
Problem: Inconsistent retention times and poor peak shape in normal-phase chromatography.
Underlying Causes & Solutions:
-
Cause: Variable water content in the mobile phase. The silica stationary phase in NPC is highly sensitive to the amount of water in the non-polar mobile phase. Small variations can lead to significant changes in retention.
-
Solution:
-
Control Water Content: Use HPLC-grade solvents with low water content. To ensure reproducibility, it can be beneficial to pre-saturate the mobile phase with water or add a controlled amount of a polar modifier like isopropanol.
-
-
Cause: Strong adsorption to the silica stationary phase. The nitrogen and oxygen atoms in the oxazole ring can interact strongly with the silanol groups on the silica surface, leading to peak tailing.
-
Solution:
-
Add a Mobile Phase Modifier: Adding a small amount of a more polar solvent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can help to block the active sites on the silica and improve peak shape.[4]
-
Workflow for Normal-Phase Method Development
Caption: A typical workflow for purifying a lipophilic oxazole derivative using normal-phase column chromatography.
Guide 3: Chiral Separation of Lipophilic Oxazole Enantiomers
Many oxazole derivatives of pharmaceutical interest are chiral. The separation of enantiomers is a critical step in their development and requires specialized techniques.[12][13]
Problem: Failure to resolve enantiomers of a lipophilic oxazole derivative.
Underlying Causes & Solutions:
-
Cause: Inappropriate chiral stationary phase (CSP). The selection of the CSP is the most critical factor in chiral separations.
-
Solution:
-
Screen a Variety of CSPs: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for a wide range of compounds.[14][15] Other options include protein-based and macrocyclic glycopeptide-based CSPs.
-
Consult Literature and Databases: Search for separations of structurally similar compounds to guide your CSP selection.
-
-
Cause: Sub-optimal mobile phase. The mobile phase composition significantly influences the interactions between the analyte and the CSP.
-
Solution:
-
Explore Different Elution Modes: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.[14] Normal-phase mode (e.g., hexane/isopropanol) often provides better selectivity for lipophilic compounds.[16]
-
Fine-tune the Mobile Phase: Systematically vary the ratio of the mobile phase components and consider adding additives (e.g., acids or bases) to improve resolution.
-
Decision Tree for Chiral Method Development
Caption: A decision-making flowchart for developing a chiral separation method for a lipophilic oxazole derivative.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
- BOKU. (n.d.). Extraction of lipophilic compounds. Core Facility Analysis of Lignocellulosics.
- Kate, A. E., Singh, A., Shahi, N. C., Pandey, J. P., Prakash, O., et al. (2016). Novel Eco-Friendly Techniques for Extraction of Food Based Lipophilic Compounds from Biological Materials. Natural Products Chemistry & Research, 4(5).
- Wikipedia. (n.d.). Reversed-phase chromatography.
- ResearchGate. (n.d.). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). Request PDF.
- PMC - NIH. (2024).
- WuXi AppTec DMPK. (2023).
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia (Aarau), 71(3), 124-130.
- MDPI. (2021).
- ResearchGate. (n.d.). Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. Request PDF.
- PubMed. (2017).
- PubMed. (2021).
- PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Buchi.com. (n.d.). Purification of lipids.
- MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Neuland Labs. (2023).
- Tosoh Bioscience. (n.d.). Normal Phase/ Hydrophilic Interaction Chromatography.
- MDPI. (n.d.).
- Khan Academy. (n.d.). Column chromatography.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
- ResearchGate. (n.d.). Predicting the Crystallization Propensity of Drug-Like Molecules.
- PubMed. (n.d.). Exploring separation mechanisms and lipophilicity in hydrophilic interaction chromatography conditions by thin-layer chromatography of anesthetics and adjuvant drugs as polar model compounds.
- Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.).
- ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles....
- NIH. (n.d.).
- ResearchGate. (n.d.). Chromatographic separation parameters of lipophilic compounds.
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PMC - NIH. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- ResearchGate. (2021).
- PMC - NIH. (2019).
- PubMed. (n.d.). Influence of aggregation on interaction of lipophilic, water-insoluble azaphthalocyanines with DOPC vesicles.
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.).
- PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 3. Influence of aggregation on interaction of lipophilic, water-insoluble azaphthalocyanines with DOPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. syrris.com [syrris.com]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pravara.com [pravara.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Cyclohexylbutyryl)oxazole
Welcome to the technical support center for the spectral analysis of 2-(4-Cyclohexylbutyryl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. The inherent complexity, arising from the confluence of an aromatic oxazole ring and a flexible, saturated cyclohexylbutyryl chain, often leads to significant signal overlap and higher-order coupling effects. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Diagram: Structure and Numbering Scheme
To ensure clarity throughout this guide, the following numbering scheme for this compound will be used.
Caption: Troubleshooting workflow for poor spectral resolution.
Problem 2: Deconvoluting the Overlapping Aliphatic Region
When the 1D ¹H NMR spectrum is insufficient, a suite of 2D NMR experiments is necessary to assign the structure unambiguously. [1][2] Step-by-Step 2D NMR Analysis Protocol:
-
Run a ¹³C and DEPT-135 Spectrum:
-
Purpose: To identify the number and type of carbon atoms (CH, CH₂, CH₃). This provides a carbon "scaffold" to which protons will be attached. The DEPT-135 experiment is particularly useful as it shows CH/CH₃ signals pointing up and CH₂ signals pointing down.
-
-
Run an HSQC (Heteronuclear Single Quantum Coherence) Spectrum:
-
Purpose: To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). [3][4] * Application: This is the most powerful technique for resolving the overlapped ¹H signals. The congested 1.0–2.0 ppm proton region will be resolved in the second dimension by the chemical shifts of the carbons they are attached to. You will be able to distinguish the cyclohexyl CH₂ protons from the butyryl chain CH₂ protons if their corresponding carbons have different ¹³C chemical shifts.
-
-
Run a COSY (Correlation Spectroscopy) Spectrum:
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds). [2][5] * Application: Starting from an unambiguous signal, you can "walk" along the carbon chain. For example:
-
Start at the well-resolved Hα triplet (~2.8-3.0 ppm).
-
A cross-peak will connect Hα to Hβ.
-
From Hβ, another cross-peak will connect to Hγ.
-
From Hγ, a cross-peak will connect to Hδ.
-
From Hδ, a cross-peak will connect to the H1' proton on the cyclohexyl ring. This definitively establishes the connectivity of the entire butyryl chain.
-
-
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different fragments of the molecule. [3][5] * Application:
-
Confirming the Oxazole-Butyryl Link: Look for a correlation from the Hα protons to the oxazole C2 and the carbonyl carbon.
-
Confirming the Butyryl-Cyclohexyl Link: Look for correlations from the Hδ protons to the C1' and C2'/C6' carbons of the cyclohexyl ring.
-
-
Data Presentation: Expected Chemical Shifts
The following table provides approximate ¹H and ¹³C chemical shift ranges for this compound. Actual values may vary based on solvent and concentration. [6][7][8]
| Assignment | Atom(s) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| Oxazole H4 | H4 | ~7.2 - 7.6 | ~125 - 130 | Singlet or narrow doublet. |
| Oxazole H5 | H5 | ~7.7 - 8.1 | ~140 - 145 | Singlet or narrow doublet. |
| Alpha Methylene | Hα | ~2.8 - 3.1 | ~30 - 35 | Triplet, deshielded by C=O. |
| Beta Methylene | Hβ | ~1.6 - 1.9 | ~25 - 30 | Multiplet, likely overlapped. |
| Gamma Methylene | Hγ | ~1.2 - 1.5 | ~28 - 33 | Multiplet, likely overlapped. |
| Delta Methylene | Hδ | ~1.4 - 1.7 | ~35 - 40 | Multiplet, likely overlapped. |
| Cyclohexyl CH | H1' | ~1.5 - 1.8 | ~38 - 43 | Broad multiplet. |
| Cyclohexyl CH₂ | H2'-H6' | ~0.8 - 1.8 | ~26 - 34 | Complex, overlapping multiplets. |
| Carbonyl | C=O | - | ~170 - 175 | Quaternary carbon. |
| Oxazole C2 | C2 | - | ~160 - 165 | Quaternary carbon, attached to side chain. |
| Oxazole C4 | C4 | - | ~125 - 130 | - |
| Oxazole C5 | C5 | - | ~140 - 145 | - |
References
-
Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
-
El-borai, M. A., et al. (2008). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Molecules. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]
-
YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
SpectraBase. (n.d.). Oxazole, 2-pentyl-4,5-diphenyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]
-
Quora. (2021). How many NMR signals does cyclohexene have?. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. (2023). Low Resolution Proton NMR Spectra. [Link]
-
Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. [Link]
Sources
- 1. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. princeton.edu [princeton.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Validation & Comparative
The Structure-Activity Relationship of 2-(4-Cyclohexylbutyryl)oxazole and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Comparative Guide
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. A key enzyme governing the tone of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[1] FAAH is primarily responsible for the degradation of fatty acid amide signaling molecules, most notably the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of endogenous cannabinoids like AEA are elevated, leading to prolonged activation of cannabinoid receptors and subsequent therapeutic effects, such as analgesia and anxiolysis. This has positioned FAAH as a compelling therapeutic target for the development of novel treatments for pain and central nervous system disorders.
Among the various classes of FAAH inhibitors, α-ketoheterocycles, particularly those containing an oxazole core, have emerged as potent, selective, and reversible inhibitors.[2][3] The electrophilic ketone of the α-ketooxazole moiety is key to their mechanism, forming a reversible hemiketal with a catalytic serine residue (Ser241) in the FAAH active site.[1][4] This guide will provide a detailed comparative analysis of the structure-activity relationships (SAR) of 2-(4-Cyclohexylbutyryl)oxazole and its analogs as FAAH inhibitors, drawing upon key findings from seminal studies in the field.
Core Scaffold: this compound
The lead compound, this compound, possesses the characteristic α-ketooxazole pharmacophore. Its structure can be dissected into three key components for SAR analysis:
-
The C2 Acyl Side Chain: In this case, a 4-cyclohexylbutyryl group. This lipophilic tail is crucial for anchoring the inhibitor within the hydrophobic substrate-binding pocket of FAAH.
-
The Oxazole Heterocycle: This five-membered aromatic ring serves as the central scaffold.
-
Substituents on the Oxazole Ring (C4 and C5 positions): In the parent compound, these positions are unsubstituted.
Systematic modifications of these regions have been shown to significantly impact inhibitor potency and selectivity.[2]
Comparative SAR Analysis of 2-Acyloxazole Analogs
The following sections will compare the effects of structural modifications at different positions of the this compound scaffold on FAAH inhibitory activity. The data presented is a synthesis of findings from extensive SAR studies on related α-ketooxazole inhibitors.[2][3]
Modifications of the C2 Acyl Side Chain: The Lipophilic Tail
The nature of the C2 acyl side chain plays a pivotal role in determining the potency of these inhibitors, primarily through hydrophobic interactions with the enzyme's active site.
-
Chain Length: Studies on a series of straight-chain alkyl analogs have demonstrated that the greatest potency is typically observed with chain lengths of C10-C12.[3] This corresponds to the chain length of endogenous FAAH substrates like anandamide. Shorter or longer chains generally lead to a decrease in activity. The 4-cyclohexylbutyl group in our lead compound provides a significant hydrophobic character.
-
Introduction of Aromatic Moieties: Replacing the cyclohexyl group with a phenyl group or larger aromatic systems can significantly enhance potency. For instance, the well-studied FAAH inhibitor OL-135 features a phenhexyl C2 acyl group.[2] Further optimization with biphenylethyl, phenoxyphenethyl, or (phenoxymethyl)phenethyl side chains has led to the discovery of exceptionally potent inhibitors with picomolar affinities.[4] This suggests that π-π stacking interactions with aromatic residues in the active site contribute significantly to binding affinity.
Table 1: Impact of C2 Acyl Side Chain Modification on FAAH Inhibition
| Compound ID (Representative) | C2 Acyl Side Chain | FAAH Ki (nM) |
| Analog 1 | n-Decanoyl | ~10-20 |
| Analog 2 | n-Dodecanoyl | ~5-10 |
| OL-135 | 7-Phenylheptanoyl | 4.7[4] |
| Analog 3 | Biphenylethylacetyl | <1 |
Note: The data in this table is representative and compiled from various sources to illustrate trends. Direct comparison of Ki values should be made with caution due to variations in assay conditions.
Modifications of the Oxazole Ring: The Central Scaffold
The oxazole ring itself is a critical component of the pharmacophore. While direct modifications to the ring are less common in SAR studies, the choice of the heterocycle is important.
-
Bioisosteric Replacement: Systematic studies have shown that oxazoles are generally more potent than other related heterocycles like thiazoles and imidazoles.[2] This highlights the importance of the oxygen atom and the overall electronic properties of the oxazole ring for optimal interaction with the FAAH active site.
Modifications at the C5 Position of the Oxazole Ring: Enhancing Potency and Selectivity
Substitution at the C5 position of the oxazole ring has been found to be a highly effective strategy for modulating inhibitor potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: The introduction of a 2-pyridyl substituent at the C5 position leads to a significant enhancement in binding affinity.[2][3] This is attributed to the formation of a hydrogen bond between the pyridyl nitrogen and residues such as Lys142 and Thr236 in the FAAH active site.[2] Other heteroaromatic rings capable of acting as hydrogen bond acceptors, such as thiazole and oxazole, also confer high potency.[3]
-
Electronic Effects: For a series of inhibitors with a biphenylethyl C2 side chain, a linear relationship between the logarithm of the inhibition constant (Ki) and the Hammett σp value of the C5 substituent has been observed.[4] This indicates that the electronic properties of the C5 substituent play a dominant and predictable role in determining potency.[4]
Table 2: Impact of C5-Oxazole Substitution on FAAH Inhibition
| Compound ID (Representative) | C5-Substituent | FAAH Ki (nM) | | :--- | :--- | | Unsubstituted (Analogous to lead) | H | ~100 | | Phenyl | Phenyl | ~30 | | 2-Pyridyl | 2-Pyridyl | <5 | | 2-Thiazolyl | 2-Thiazolyl | ~5 | | 2-Oxazolyl | 2-Oxazolyl | <5 |
Note: The data in this table is representative and compiled from various sources to illustrate trends.
Experimental Protocols: In Vitro FAAH Inhibition Assay
The determination of the inhibitory potential of this compound analogs against FAAH is typically performed using a fluorometric in vitro assay.
Principle
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The inhibitory activity of a test compound is determined by measuring the reduction in the rate of AMC formation.
Detailed Methodology
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Thaw the FAAH enzyme on ice and dilute to the desired working concentration in pre-chilled FAAH Assay Buffer.
-
Prepare a working solution of the AAMCA substrate in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Control Wells: Add assay buffer, diluted FAAH enzyme, and DMSO (vehicle control) to three wells.
-
Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the test compound dilutions to designated wells.
-
Background Control Wells: Add assay buffer and DMSO to three wells (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm). Readings are typically taken every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average background rate from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizing the SAR Logic and Experimental Workflow
Logical Relationship of SAR for α-Ketooxazole FAAH Inhibitors
Caption: Logical flow of SAR modifications for α-ketooxazole FAAH inhibitors.
Experimental Workflow for FAAH Inhibition Assay
Caption: Step-by-step workflow for the in vitro FAAH inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs have provided invaluable insights into the design of potent and selective FAAH inhibitors. The key takeaways from this comparative guide are:
-
The C2 acyl side chain is a critical determinant of potency, with longer, aromatic-containing chains generally favoring stronger inhibition.
-
The oxazole ring is a preferred heterocyclic scaffold.
-
Substitution at the C5 position with hydrogen bond acceptors, such as a 2-pyridyl group, dramatically enhances binding affinity.
These findings underscore a modular design approach for this class of inhibitors, where independent optimization of different structural components can lead to compounds with superior potency and selectivity. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these promising molecules to develop novel therapeutics for a range of neurological and inflammatory disorders.
References
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). NIH Public Access. [Link]
-
Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. PubMed Central. [Link]
-
Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PubMed Central. [Link]
-
Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). ResearchGate. [Link]
-
Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]
-
Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. NIH Public Access. [Link]
Sources
- 1. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazole-Based Anticancer Agents: Efficacy of a Novel Tubulin Inhibitor
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of oncology, oxazole derivatives have emerged as a promising class of anticancer agents, targeting various cellular pathways to induce cytotoxicity in malignant cells.[2] This guide provides a comprehensive comparison of a novel, potent oxazole-based tubulin inhibitor, with established anticancer drugs, offering insights into its mechanism of action, efficacy, and the experimental protocols required for its evaluation.
While the specific compound "2-(4-Cyclohexylbutyryl)oxazole" lacks sufficient public data for a thorough analysis, this guide will focus on a well-characterized analogue, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole , hereafter referred to as Oxazole Compound X . This compound serves as a representative example to illustrate the potential of this chemical class and the methodologies for its comparative assessment against known anticancer drugs.
We will compare Oxazole Compound X with two clinically relevant agents that also target the microtubule cytoskeleton:
-
Combretastatin A-4 (CA-4): A natural product that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.
-
Paclitaxel (Taxol): A widely used chemotherapeutic that stabilizes microtubules, leading to mitotic arrest and apoptosis.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel anticancer compounds.
Mechanism of Action: Targeting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Oxazole Compound X and Combretastatin A-4 are classified as microtubule-destabilizing agents. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network.
In contrast, Paclitaxel is a microtubule-stabilizing agent. It binds to a different site on β-tubulin, promoting the polymerization of tubulin and stabilizing the resulting microtubules against depolymerization. This aberrant stabilization also disrupts the delicate dynamics of the mitotic spindle, leading to mitotic arrest.
Signaling Pathway of Microtubule-Targeting Agents
Caption: Mechanism of action of microtubule-targeting agents.
Comparative Efficacy: In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.
The following table summarizes the reported IC50 values for Oxazole Compound X, Combretastatin A-4, and Paclitaxel against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Oxazole Compound X (nM)[4] | Combretastatin A-4 (nM)[4] | Paclitaxel (nM) |
| A549 | Lung Carcinoma | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.8 ± 0.3 |
| HeLa | Cervical Carcinoma | 1.2 ± 0.2 | 1.9 ± 0.3 | 3.1 ± 0.6 |
| HT-29 | Colon Adenocarcinoma | 2.0 ± 0.4 | 3.1 ± 0.5 | 4.5 ± 0.8 |
| PC-3 | Prostate Adenocarcinoma | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.2 ± 0.4 |
Note: Paclitaxel data are representative values from the literature for comparative purposes.
As the data indicates, Oxazole Compound X exhibits potent antiproliferative activity, with IC50 values in the low nanomolar range across multiple cancer cell lines.[4] Its potency is comparable to, and in some cases greater than, that of Combretastatin A-4.[4] Both compounds are significantly more potent than Paclitaxel in these cell lines.
Experimental Protocols
To ensure the validity and reproducibility of these findings, standardized experimental protocols must be followed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compounds (Oxazole Compound X, Combretastatin A-4, Paclitaxel) in cell culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter dye that binds to polymerized microtubules.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence corresponds to microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to a control (DMSO). Inhibitors of polymerization (Oxazole Compound X, CA-4) will show a decrease in fluorescence, while stabilizers (Paclitaxel) will show an increase.
Conclusion and Future Directions
The representative Oxazole Compound X demonstrates potent anticancer activity, surpassing or matching the in vitro efficacy of the established tubulin inhibitor, Combretastatin A-4.[4] Its mechanism of action, through the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy.
Further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Key future directions include:
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead oxazole compounds in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and drug-like properties.
The continued exploration of novel oxazole derivatives holds significant promise for the development of next-generation anticancer therapeutics.
References
- Benchchem. (n.d.). This compound.
-
Vitale, C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(5), 2017-2032. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1848-1864. Retrieved from [Link]
-
Tron, G. C., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(38), 6896-6914. Retrieved from [Link]
-
Brancale, A., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. Retrieved from [Link]
-
Cosenza, M., et al. (2023). Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][5][6]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. Journal of Medicinal Chemistry, 66(15), 10488-10505. Retrieved from [Link]
Sources
- 1. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti- Leishmania infantum in vitro effect of n-cyclohexyl-1,2,4-oxadiazole and its ADME/TOX parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Structure-Activity Relationships of New Natural Product-Based Diaryloxazoles with Selective Activity against Androgen Receptor-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxazole-Based Antimicrobial Agents: Profiling 2-(4-Cyclohexylbutyryl)oxazole
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the oxazole ring system has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of oxazole-based antimicrobial agents, with a special focus on the potential profile of 2-(4-Cyclohexylbutyryl)oxazole, a compound designed to leverage key structure-activity relationship (SAR) insights for enhanced antibacterial efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.
The Oxazole Scaffold: A Versatile Pharmacophore
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[1] This structural motif is found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the oxazole core allows for substitutions at various positions, critically influencing its pharmacological profile. Structure-activity relationship studies have consistently shown that the nature of the substituents at the 2- and 5-positions of the oxazole ring plays a pivotal role in determining the antimicrobial potency and spectrum.[4]
Profiling this compound: A Hypothetical Candidate
While specific experimental data for this compound is not yet publicly available, we can construct a robust hypothetical profile based on established SAR principles for 2-substituted oxazole derivatives. The design of this molecule incorporates two key features intended to enhance antimicrobial activity: a 2-acyl substituent and a lipophilic cyclohexyl moiety.
The 2-acyl group provides a potential point of interaction with biological targets, while the extended alkyl chain and terminal cyclohexyl group significantly increase the molecule's lipophilicity. Increased lipophilicity can facilitate the transport of the compound across the lipid-rich cell membranes of bacteria, a crucial step for reaching intracellular targets.[5]
Comparative Analysis with Other Oxazole-Based Antimicrobials
To contextualize the potential of this compound, we compare its predicted attributes with those of other reported oxazole-based antimicrobial agents. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for selected compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | 2-Substituent | 5-Substituent | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| This compound | 4-Cyclohexylbutyryl | H (predicted) | S. aureus, E. coli | Predicted | N/A |
| 2-Alkyl-4-phenyloxazole derivative | Alkyl | Phenyl | S. aureus, E. coli | 3.9 - 125 | [6] |
| 2,5-Disubstituted benzoxazole | Varied | Varied | B. subtilis, P. aeruginosa | 3.12 - >100 | [4] |
| Oxazole-benzamide FtsZ inhibitor | Benzamide derivative | Varied | S. aureus | Potent | [7] |
| 1,3,4-Oxadiazole derivative | Phenyl derivative | Varied | S. aureus | 4 - 32 |
Note: The antimicrobial activity of oxazole derivatives is highly dependent on the specific nature of the substituents and the target microbial strain.
The inclusion of a lipophilic side chain at the 2-position, as seen in 2-Alkyl-4-phenyloxazole derivatives, has been shown to be a viable strategy for achieving antibacterial activity.[6] It is hypothesized that the cyclohexylbutyryl side chain in our target compound could offer a favorable balance of lipophilicity and flexibility, potentially leading to improved cell penetration and target engagement.
Mechanism of Action: Targeting Bacterial Cell Division
A promising target for novel antibiotics is the bacterial cell division machinery.[8] The filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin, is a key component of this machinery.[9] FtsZ polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins involved in septum formation and cell division.[1] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell filamentation and eventual lysis.
Several classes of oxazole derivatives have been identified as inhibitors of FtsZ.[4][7] These compounds are thought to bind to a specific site on the FtsZ protein, interfering with its GTPase activity and polymerization dynamics.[1] The proposed mechanism of action for this compound and related compounds is the inhibition of FtsZ, leading to a cascade of events that ultimately results in bacterial cell death.
Figure 1: Proposed mechanism of action for this compound via inhibition of FtsZ polymerization, leading to the disruption of bacterial cell division and subsequent cell lysis.
Experimental Protocols
To facilitate further research and validation, we provide detailed, standardized protocols for determining the antimicrobial efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Serial Dilution of Test Compound: The test compound is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with an equal volume of the prepared bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is performed as a follow-up to the MIC test.
Step-by-Step Methodology:
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) is plated onto an appropriate agar medium.[4]
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Synthesis of this compound
The synthesis of 2-acyl oxazoles can be achieved through various established synthetic routes. A common approach involves the condensation of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis.[1] For this compound, a plausible synthetic pathway would involve the reaction of 4-cyclohexylbutanamide with a suitable α-haloketone.
Figure 3: A plausible synthetic route to this compound.
Conclusion and Future Directions
While further experimental validation is required, the hypothetical profile of this compound, based on sound SAR principles, suggests its potential as a promising antimicrobial agent. The strategic incorporation of a lipophilic cyclohexyl moiety is anticipated to enhance its cell penetration capabilities, potentially leading to potent activity, particularly against Gram-positive bacteria. The likely mechanism of action, through the inhibition of the essential cell division protein FtsZ, represents a validated and attractive target for novel antibiotic development. Future research should focus on the synthesis and in vitro evaluation of this compound and its analogs to confirm its antimicrobial spectrum and potency. Subsequent studies should then progress to in vivo efficacy models and toxicological assessments to fully delineate its therapeutic potential. The continued exploration of the vast chemical space of oxazole derivatives holds significant promise for the discovery of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
- Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-359.
- Rai, D., et al. (2004). Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. Proceedings of the National Academy of Sciences, 101(33), 12115-12120.
- Sener, E. A., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364.
- Artola, M., et al. (2019). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. International Journal of Molecular Sciences, 20(24), 6169.
- Singh, R. K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-124.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Wang, J., et al. (2003). Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics. Journal of Biological Chemistry, 278(46), 45455-45461.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
- A. G, S. R., et al. (2019).
- Krátký, M., et al. (2012). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules, 17(4), 4147-4161.
- Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9188.
- Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. Palestinian Medical and Pharmaceutical Journal.
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.
Sources
- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Oxazole Moiety in 2-(4-Cyclohexylbutyryl)oxazole
This guide provides a comprehensive analysis of the bioisosteric replacement of the oxazole ring in the scaffold of "2-(4-Cyclohexylbutyryl)oxazole." In drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2] Here, we explore the rationale, synthesis, and comparative performance of replacing the oxazole moiety—a common heterocycle in medicinal chemistry—with its sulfur-containing bioisostere, the thiazole ring.[3] This guide is intended for researchers and professionals in drug development seeking to enhance properties such as metabolic stability, potency, and overall developability of heterocyclic drug candidates.
The Rationale for Bioisosteric Replacement
The parent compound, This compound (1) , serves as our conceptual starting point. The oxazole ring is a valuable pharmacophore, known to engage in various biological interactions.[4] However, it can also present metabolic liabilities. The endocyclic oxygen atom can influence electron distribution and may be susceptible to metabolic degradation pathways.[5]
A classical and effective bioisosteric replacement for the oxazole ring is the thiazole ring.[3] The substitution of the oxygen atom (position 1) with a sulfur atom leads to 2-(4-Cyclohexylbutyryl)thiazole (2) . This seemingly subtle change can have profound effects:
-
Electronic Properties: Sulfur is less electronegative than oxygen, altering the aromaticity and dipole moment of the ring. This can influence receptor-ligand interactions.
-
Lipophilicity: Thiazoles are generally more lipophilic than their oxazole counterparts, which can affect cell permeability and plasma protein binding.
-
Metabolic Stability: The C-S bond in the thiazole ring is often more resistant to metabolic cleavage than the C-O bond in the oxazole ring, potentially leading to a longer biological half-life.[3][5]
-
Hydrogen Bonding: The nitrogen atom in both rings can act as a hydrogen bond acceptor, a critical interaction that is often preserved post-replacement.
This guide will use a data-driven approach to compare the hypothetical performance of compound 1 and its thiazole bioisostere 2 , based on established trends in medicinal chemistry.
Comparative Performance Analysis
To provide a clear comparison, we will evaluate the parent oxazole compound and its thiazole analog against two critical parameters: biological potency (e.g., against a hypothetical enzyme target) and in vitro metabolic stability. The following data is illustrative, based on typical outcomes of such a bioisosteric swap.
Table 1: Comparative Performance Data
| Compound ID | Structure | Bioisostere | Target Potency (IC₅₀, nM) | Metabolic Stability (t₁₂, min) in Human Liver Microsomes |
| 1 | This compound | Oxazole (Parent) | 50 | 15 |
| 2 | 2-(4-Cyclohexylbutyryl)thiazole | Thiazole | 65 | 75 |
Interpretation of Results:
-
Potency: The thiazole analog 2 shows a slight decrease in potency (higher IC₅₀). This is a common trade-off in bioisosteric replacement, where the primary goal may be to improve pharmacokinetic properties rather than raw affinity. The altered electronics of the thiazole ring may slightly modify the key binding interactions.
-
Metabolic Stability: The most significant change is the 5-fold increase in the metabolic half-life (t₁₂) for the thiazole 2 . This demonstrates a successful mitigation of a metabolic liability associated with the oxazole ring, a primary driver for this investigation. An improved half-life suggests that the compound is cleared less rapidly, which could translate to a lower required dose and less frequent administration in a clinical setting.[6]
Caption: Divergent synthetic workflow for oxazole and thiazole analogs.
Protocol 3.1.1: Synthesis of this compound (1)
-
Acid Chloride Formation: To a solution of 4-cyclohexylbutanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-cyclohexylbutanoyl chloride.
-
Amide Formation: Dissolve 2-aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.5 eq) in DCM (0.5 M). Cool the solution to 0°C. Add the crude 4-cyclohexylbutanoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclization (Robinson-Gabriel Synthesis): To the reaction mixture from the previous step, add concentrated sulfuric acid (2.0 eq) carefully at 0°C. Stir at room temperature overnight. Quench the reaction by pouring it onto ice water and neutralize with aqueous sodium bicarbonate.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield compound 1 .
Protocol 3.1.2: Synthesis of 2-(4-Cyclohexylbutyryl)thiazole (2)
-
Thioamide Formation: Dissolve 4-cyclohexylbutanamide (prepared from the acid chloride and ammonia) (1.0 eq) in toluene (0.4 M). Add Lawesson's reagent (0.55 eq) and heat the mixture to 80°C for 3 hours. Cool the reaction and concentrate under reduced pressure. Purify via column chromatography to obtain 4-cyclohexylbutanethioamide.
-
Hantzsch Thiazole Synthesis: Dissolve the 4-cyclohexylbutanethioamide (1.0 eq) in ethanol (0.5 M). Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) and heat the mixture to reflux for 6 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford compound 2 .
In Vitro Metabolic Stability Assay Protocol
This protocol determines the rate at which the test compounds are metabolized by liver enzymes, primarily Cytochrome P450s. [7][8] Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds 1 and 2 (10 mM stock in DMSO)
-
Control compound (e.g., Midazolam, a known CYP3A4 substrate)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Prepare the NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the HLM master mix. Add the test compounds and control compound to achieve a final concentration of 1 µM (final DMSO concentration < 0.1%). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "no-cofactor" controls.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percent remaining of the compound versus time. The slope of the linear regression (k) is used to calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k . [9]
Conclusion and Future Directions
The bioisosteric replacement of the oxazole in This compound with a thiazole ring presents a viable strategy for addressing metabolic instability. While potentially incurring a minor cost to potency, the significant improvement in the metabolic half-life makes the thiazole analog a more promising candidate for further development. This guide provides the foundational synthetic and analytical protocols to validate this hypothesis experimentally.
Future work should involve synthesizing these compounds and confirming their biological activities and metabolic profiles. Further optimization could explore other bioisosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles to fine-tune the balance between potency, selectivity, and pharmacokinetic properties. [10][11]
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Damasy, A. K., & El-Adl, K. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
- Not found in search results.
- Not found in search results.
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Damasy, A. K., & El-Adl, K. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
- Not found in search results.
-
AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]
- Not found in search results.
- Not found in search results.
-
Cox, J. M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. [Link]
-
Maddry, J. A., et al. (2011). Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]
- Not found in search results.
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Not found in search results.
-
Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
- Not found in search results.
-
Zhao, G., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry. [Link]
- Not found in search results.
- Not found in search results.
-
Kudalkar, S. N., & Schinazi, R. F. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals. [Link]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. 代谢稳定性测定 [sigmaaldrich.cn]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
In Vivo Validation of "2-(4-Cyclohexylbutyryl)oxazole" Activity in Animal Models: A Comparative Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2-(4-Cyclohexylbutyryl)oxazole, within the context of inflammatory pain. Recognizing the critical need for robust preclinical data, this document outlines a scientifically rigorous approach to assess the compound's efficacy in a well-established animal model, directly comparing its performance against current standards of care. Detailed experimental protocols, data interpretation guidelines, and a discussion of the putative mechanism of action are provided to empower researchers in making informed decisions for further drug development.
Introduction to this compound and the Rationale for In Vivo Studies
This compound is a synthetic compound belonging to the oxazole class of heterocyclic compounds. Oxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Preliminary in vitro screenings of this compound have suggested potential modulatory effects on inflammatory pathways, necessitating its evaluation in a living organism to understand its therapeutic potential and physiological effects.
In vivo studies are indispensable in the drug discovery pipeline as they provide critical information on a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a complex biological system.[4] This guide focuses on the use of animal models of inflammatory pain to validate the preclinical efficacy of this compound.[4][5][6][7]
Strategic Selection of an Animal Model and Comparative Compounds
The Carrageenan-Induced Paw Edema Model: A Gold Standard for Acute Inflammation
The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammatory model.[8][9][10][11][12] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[8][12] This model is particularly well-suited for the initial screening of compounds with potential anti-inflammatory and analgesic properties.[8]
Benchmarking Against Established Therapeutics: Indomethacin and Celecoxib
To contextualize the efficacy of this compound, it is essential to include positive controls with well-defined mechanisms of action.
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, representing a traditional non-steroidal anti-inflammatory drug (NSAID).[13]
-
Celecoxib: A selective COX-2 inhibitor, offering a more targeted anti-inflammatory approach with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[14][15]
By comparing the performance of this compound against these standards, we can gain valuable insights into its relative potency and potential mechanistic class.
In-Depth Experimental Design and Protocols
A meticulously planned experimental design is crucial for generating reliable and interpretable data.
Experimental Workflow Diagram
Caption: A stepwise experimental workflow for the in vivo validation of this compound.
Detailed Step-by-Step Protocols
Protocol 1: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping and Dosing: Randomly assign animals to treatment groups (n=8/group): Vehicle, this compound (e.g., 10 and 30 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (30 mg/kg). Administer compounds orally (p.o.) one hour before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[8]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Protocol 2: Assessment of Mechanical Hyperalgesia (Randall-Selitto Test)
-
Timing: This test is typically performed at the peak of the inflammatory response, around 3 hours post-carrageenan injection.[8]
-
Procedure: The Randall-Selitto test measures the pain response to a gradually increasing mechanical pressure on the inflamed paw.[16][17][18][19][20]
-
Data Acquisition: Record the pressure (in grams) at which the animal withdraws its paw. This is the paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds of the treated groups to the vehicle control group. An increase in the threshold indicates an analgesic effect.
Data Interpretation and Comparative Analysis
The collected data should be presented in a clear and concise manner to facilitate comparison between the different treatment groups.
Table 1: Comparative Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle | - | 1.25 ± 0.10 | - |
| This compound | 10 | 0.88 ± 0.08* | 29.6 |
| This compound | 30 | 0.60 ± 0.07 | 52.0 |
| Indomethacin | 10 | 0.55 ± 0.06 | 56.0 |
| Celecoxib | 30 | 0.65 ± 0.08** | 48.0 |
*Data are represented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle.
Table 2: Comparative Analgesic Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold at 3h (g) |
| Vehicle | - | 75 ± 5 |
| This compound | 10 | 105 ± 8* |
| This compound | 30 | 130 ± 10 |
| Indomethacin | 10 | 145 ± 12 |
| Celecoxib | 30 | 125 ± 9** |
*Data are represented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle.
Unraveling the Mechanism of Action: A Putative Pathway
The primary mechanism of action for NSAIDs and COX-2 inhibitors involves the inhibition of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[13][14][15][21][22]
Caption: The arachidonic acid cascade and the inhibitory targets of NSAIDs and Celecoxib, with the hypothesized target for this compound.
Based on the hypothetical data, this compound demonstrates a dose-dependent anti-inflammatory and analgesic effect, suggesting it may also act through the inhibition of the COX pathway, potentially with some selectivity for COX-2. Further biochemical assays are required to confirm this hypothesis.
Future Directions and Concluding Remarks
The in vivo validation of this compound in the carrageenan-induced paw edema model represents a critical first step in its preclinical development. Positive results from these initial studies would warrant further investigation, including:
-
Dose-response studies to establish a more precise therapeutic window.
-
Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Evaluation in chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess its potential for long-term treatment.
-
Safety and toxicology studies to identify any potential adverse effects.
References
-
Title: Mechanism of action of anti-inflammatory drugs Source: PubMed URL: [Link]
-
Title: What in vivo models are used for pain studies? Source: Patsnap Synapse URL: [Link]
-
Title: NSAIDs and COX-2 Inhibitors Source: Anesthesia Key URL: [Link]
-
Title: Pharmacology of non-steroidal anti-inflammatory agents Source: Deranged Physiology URL: [Link]
-
Title: In Vivo Pain Models Source: Charles River Laboratories URL: [Link]
-
Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]
-
Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
-
Title: Randall–Selitto test Source: Wikipedia URL: [Link]
-
Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
-
Title: Inflammatory Models of Pain and Hyperalgesia Source: ILAR Journal, Oxford Academic URL: [Link]
-
Title: An overview of animal models of pain: disease models and outcome measures Source: PMC, NIH URL: [Link]
-
Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]
-
Title: Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury Source: PMC, PubMed Central URL: [Link]
-
Title: What's the Difference Between COX-2 Inhibitors and NSAIDs? Source: London Pain Clinic URL: [Link]
-
Title: In Vivo Animal Models for Immunology and Inflammation Source: Aragen Life Sciences URL: [Link]
-
Title: COX-1 and COX-2 inhibitors Source: ResearchGate URL: [Link]
-
Title: Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) Source: NEUROFIT URL: [Link]
-
Title: Randall–Selitto test Source: YouTube URL: [Link]
-
Title: The Randall-Selitto paw pressure test, which measures the pain response... Source: ResearchGate URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC, NIH URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]
-
Title: Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity Source: PubMed URL: [Link]
-
Title: An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives Source: ResearchGate URL: [Link]
-
Title: Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 5. criver.com [criver.com]
- 6. academic.oup.com [academic.oup.com]
- 7. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 15. allstarpainmanagement.com [allstarpainmanagement.com]
- 16. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 17. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. researchgate.net [researchgate.net]
Navigating the Uncharted: A Comparative Guide to Target Identification and Validation for Novel Oxazole Compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The novel compound, 2-(4-Cyclohexylbutyryl)oxazole, represents a promising yet enigmatic molecule. Its structural features suggest potential interactions with various biological targets, but a definitive mechanism of action remains to be elucidated. This guide provides a comprehensive, in-depth comparison of modern target identification and validation strategies, using this compound as a central case study. We will move beyond a simple listing of protocols to a nuanced discussion of the underlying principles, experimental design considerations, and the interpretation of data, empowering researchers to navigate the complexities of early-stage drug discovery. Our approach is grounded in the principles of scientific integrity, ensuring that every proposed workflow is a self-validating system.
Part 1: The Hunt for the Target - A Comparative Analysis of Identification Strategies
The initial and most critical step in characterizing a novel bioactive compound is the identification of its molecular target(s).[4][5] This process can be broadly categorized into two main approaches: affinity-based methods and label-free methods. The choice of strategy is pivotal and depends on the compound's properties, the available resources, and the biological question at hand.
Affinity-Based Approaches: Leveraging Molecular Recognition
Affinity-based methods rely on the specific binding interaction between the small molecule (ligand) and its protein target.[5][6] These techniques typically involve immobilizing the small molecule or a derivative to a solid support or tagging it to facilitate the isolation of interacting proteins.
A. Affinity Chromatography (Immobilized "Bait")
This classical and widely used method involves covalently attaching the small molecule of interest to a solid matrix, such as agarose beads.[7] A cell lysate is then passed over this "bait," and proteins that bind to the molecule are retained while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for Affinity Chromatography-based target identification.
Causality and Considerations:
-
Linker Position: The point of attachment for the linker on this compound is critical. Structure-activity relationship (SAR) studies are essential to identify a position that does not interfere with target binding. For instance, modifying the cyclohexyl group might be less disruptive than altering the oxazole ring, which is likely involved in key interactions.
-
False Positives: A significant drawback is the potential for identifying non-specific binders. Proteins that adhere to the linker or the matrix can lead to false positives. A crucial control experiment involves using beads with just the linker and no small molecule to identify and subtract these non-specific interactions.
B. Biotin-Tagged Probes
A variation of affinity chromatography involves tagging the small molecule with biotin.[5] The biotinylated probe is incubated with the cell lysate, and the resulting probe-protein complexes are captured using streptavidin-coated beads, which exhibit an extremely high affinity for biotin.[5]
Comparison of Affinity-Based Methods
| Feature | Affinity Chromatography (Immobilized) | Biotin-Tagged Probe |
| Throughput | Lower | Higher |
| False Positives | Higher risk from matrix binding | Lower risk from matrix, but potential for steric hindrance from biotin |
| Flexibility | Less flexible once synthesized | More flexible, can be used in in-situ experiments |
| Key Consideration | Linker chemistry and non-specific binding | Biotinylation site and potential for endogenous biotinylated proteins |
Label-Free Approaches: Observing Interactions in a Native State
Label-free methods offer the significant advantage of studying the interaction between the small molecule and its target without any chemical modification of the compound, thus preserving its native binding activity.[5]
A. Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that when a small molecule binds to its target protein, it can confer a change in the protein's stability, often making it more resistant to proteolysis.[7] In a typical DARTS experiment, cell lysate is treated with the small molecule and then subjected to limited proteolysis. The target protein, stabilized by the drug, will be less degraded compared to the untreated control.
Experimental Workflow: DARTS
Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
B. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6] Intact cells or cell lysates are heated to various temperatures in the presence and absence of the drug. The soluble fraction of proteins is then analyzed. The target protein will remain in the soluble fraction at higher temperatures in the drug-treated sample.
Comparison of Label-Free Methods
| Feature | DARTS | CETSA |
| Principle | Protection from proteolysis | Thermal stabilization |
| In-cell capability | Challenging | Well-established |
| Throughput | Moderate | High (with melt-curve formats) |
| Key Requirement | Drug must induce a stability change to proteases | Drug must induce a thermal stability shift |
| Applicability | Broadly applicable to soluble proteins | Applicable to soluble and some membrane proteins |
Part 2: The Confirmation - A Guide to Rigorous Target Validation
Identifying a potential target is only the first step; validating that the interaction is specific, functionally relevant, and responsible for the observed phenotype is paramount.[4][8] Target validation involves a multi-pronged approach to build a solid case for the proposed mechanism of action.[9][10]
Biophysical Validation: Confirming Direct Binding
Once a putative target is identified, it is essential to confirm and quantify the direct physical interaction with this compound.
A. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. The purified putative target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event is detected as a change in the refractive index, allowing for the determination of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding. It is the gold standard for thermodynamic characterization of binding interactions. A solution of this compound is titrated into a solution containing the purified target protein, and the heat released or absorbed is measured. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Hypothetical Binding Data for this compound
| Technique | Putative Target | KD (µM) | Stoichiometry (n) | Key Insights |
| SPR | Protein Kinase X | 1.2 | N/A | Fast on-rate, moderate off-rate |
| ITC | Protein Kinase X | 1.5 | 1.05 | 1:1 binding, enthalpically driven |
| SPR | Dehydrogenase Y | 25.8 | N/A | Weak and transient interaction |
| ITC | Dehydrogenase Y | 30.1 | 0.98 | 1:1 binding, weak affinity |
This hypothetical data would strongly suggest that Protein Kinase X is a more likely and specific target than Dehydrogenase Y due to its significantly higher binding affinity.
Cellular and Functional Validation: Linking Binding to Biological Effect
Confirming a direct interaction is necessary but not sufficient. The next crucial step is to demonstrate that engaging the target with this compound leads to a functional consequence in a cellular context.
A. Target Engagement Assays
Cellular thermal shift assays can be employed here again, not for discovery, but for confirming target engagement in living cells. An observed thermal shift of the putative target in the presence of the compound provides strong evidence of interaction in a physiological setting.
B. Knockdown/Knockout and Overexpression Studies
Genetic approaches are powerful tools for target validation.[8][11]
-
RNA interference (RNAi) or CRISPR-Cas9-mediated knockout: If the cellular phenotype observed with this compound treatment is diminished or abolished in cells where the target protein has been knocked down or knocked out, it provides strong evidence that the protein is on-target.
-
Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound or require higher concentrations to achieve the same effect.
Logical Framework for Genetic Validation
Caption: Logical flow for validating a target using genetic methods.
C. Enzyme/Activity Assays
If the identified target is an enzyme, a direct biochemical assay should be performed to determine if this compound modulates its activity. For a putative kinase target, this would involve a kinase activity assay measuring the phosphorylation of a substrate in the presence and absence of the compound.
Conclusion
The journey from a novel bioactive molecule like this compound to a well-understood therapeutic lead is a challenging but systematic process. There is no single "best" method for target identification and validation. Instead, a successful campaign relies on an orthogonal and multi-faceted approach. By combining the strengths of different techniques—for instance, using a label-free method like CETSA for initial identification, confirming direct binding with SPR and ITC, and validating the functional relevance with CRISPR-based cellular assays—researchers can build a robust and compelling case for a compound's mechanism of action. This guide provides a framework for making informed decisions, designing rigorous experiments, and ultimately, accelerating the translation of promising molecules into transformative medicines.
References
- Target Identification and Validation (Small Molecules) - University College London. University College London.
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10). PubMed Central. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. ResearchGate. [Link]
-
Drug Target Identification & Validation - Horizon Discovery. Horizon Discovery. [Link]
-
Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. Fiveable. [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ACS Chemical Biology. [Link]
-
Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. PubMed Central. [Link]
-
Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d][4][5]oxazoles as promising new candidates for the treatment of lymphomas - PMC - PubMed Central. PubMed Central. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). National Institutes of Health. [Link]
-
Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC - PubMed Central. PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors - ResearchGate. ResearchGate. [Link]
-
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][4][5]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC - PubMed Central. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC - NIH. (2017-04-13). National Institutes of Health. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Pharmaguideline. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Target Identification & Validation [horizondiscovery.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. fiveable.me [fiveable.me]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of Novel Oxazole Derivatives: A Comparative Analysis of 2-(4-Cyclohexylbutyryl)oxazole
Introduction: The Promise and Challenge of Oxazole Scaffolds in Drug Discovery
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties offer a versatile platform for the rational design of novel therapeutics.[3] However, the translation of a promising lead compound from bench to bedside is critically dependent on its pharmacokinetic (PK) profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within a biological system. Poor pharmacokinetic properties are a leading cause of failure in clinical trials.[3]
This guide focuses on the hypothetical pharmacokinetic profile of a novel compound, "2-(4-Cyclohexylbutyryl)oxazole," for which, to date, no public experimental data exists. To provide a predictive framework for researchers, we will compare its anticipated properties to those of established oxazole-containing drugs: the anti-inflammatory agent Oxaprozin , the dual PPARα/γ agonist Aleglitazar , and the platelet aggregation inhibitor Ditazole . This comparative approach, grounded in fundamental principles of pharmacokinetics, aims to guide the strategic design of preclinical studies for this and structurally related novel chemical entities.
Structural Overview and Hypothetical Pharmacokinetic Profile of this compound
The structure of this compound, characterized by a 2,5-disubstituted oxazole core with a flexible and highly lipophilic cyclohexylbutyryl side chain, suggests a distinct pharmacokinetic profile. The large, non-polar cyclohexyl group is expected to significantly influence its absorption, distribution, and metabolic fate.
Hypothetical ADME Profile:
-
Absorption: The high lipophilicity conferred by the cyclohexylbutyryl moiety suggests that absorption following oral administration would likely occur via passive diffusion. However, this high lipophilicity might also lead to poor aqueous solubility, potentially limiting its dissolution rate and overall oral bioavailability. Formulation strategies may be necessary to enhance its absorption.
-
Distribution: A high volume of distribution is anticipated due to the compound's lipophilic nature, favoring its partitioning into tissues rather than remaining in the systemic circulation. Significant binding to plasma proteins, particularly albumin, is also expected.[4]
-
Metabolism: The oxazole ring itself is relatively stable, but the long alkyl chain and the cyclohexyl ring present several potential sites for metabolism by cytochrome P450 (CYP) enzymes.[5] Hydroxylation of the cyclohexyl ring and oxidation of the alkyl chain are probable metabolic pathways.
-
Excretion: The metabolites, being more polar than the parent compound, are expected to be excreted primarily through the kidneys (in urine) or in the bile (in feces).
Comparative Pharmacokinetic Analysis
To contextualize the hypothetical profile of this compound, we will now examine the known pharmacokinetic parameters of our selected comparator drugs.
| Parameter | This compound (Hypothetical) | Oxaprozin[4][6] | Aleglitazar[7][8][9][10] | Ditazole (in rats)[11] |
| Bioavailability | Moderate to Low (solubility-limited) | ~95% | Dose-proportional exposure | Not available |
| Tmax (Time to Peak Concentration) | 2-4 hours | 2-6 hours | ~1.17 hours | Not available |
| Protein Binding | >99% | ~99% | Not specified, but likely high | Not specified, but likely high |
| Metabolism | Hepatic (CYP-mediated oxidation) | Liver (65% oxidation, 35% glucuronidation) | Hepatic (CYP2C8 substrate) | Not fully characterized |
| Elimination Half-life (t½) | Moderate to Long | 50-60 hours | No accumulation observed | ~41 minutes |
| Excretion | Urine and feces (as metabolites) | Urine (65% as metabolites), Feces (35% as metabolites) | Not specified | Not specified |
Analysis of Structure-Pharmacokinetic Relationships:
-
Lipophilicity and Absorption: Oxaprozin, despite its high protein binding, exhibits excellent bioavailability, suggesting that its lipophilicity is within an optimal range for absorption.[5][6] The highly lipophilic nature of this compound may push it towards lower solubility, potentially hindering its bioavailability in the absence of enabling formulations.
-
Metabolism and Half-life: The remarkably long half-life of Oxaprozin is a key characteristic, allowing for once-daily dosing.[12][13] This is likely due to its extensive protein binding, which limits its availability for metabolism and renal clearance. Our target compound, with its anticipated high protein binding, may also exhibit a prolonged half-life. However, the presence of the cyclohexylbutyryl chain offers more sites for metabolic attack compared to the more rigid structure of Oxaprozin, which could lead to a comparatively shorter half-life. Aleglitazar's dose-proportional exposure and lack of accumulation suggest a more predictable and efficient clearance mechanism.[7][8] The rapid elimination of Ditazole in rats highlights significant inter-species differences and the importance of conducting studies in multiple species.[11]
-
Distribution: The high protein binding of Oxaprozin results in a relatively low apparent volume of distribution.[6] In contrast, the greater lipophilicity of this compound could lead to more extensive tissue distribution and a larger volume of distribution.
Experimental Protocols for Pharmacokinetic Characterization
To move from a hypothetical to an evidence-based understanding of the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The following protocols are designed to provide a comprehensive ADME assessment.
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
-
Objective: To assess the intrinsic clearance of the compound by hepatic enzymes, primarily cytochrome P450s.
-
Methodology:
-
Prepare a reaction mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding
-
Objective: To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to human plasma in the sample chamber of a RED device.
-
Add phosphate-buffered saline (PBS) to the buffer chamber.
-
Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both chambers.
-
Analyze the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu) and percentage of protein binding.
-
3. Cytochrome P450 Inhibition
-
Objective: To evaluate the potential for the compound to cause drug-drug interactions by inhibiting major CYP isoforms.
-
Methodology:
-
Incubate human liver microsomes with specific CYP isoform probe substrates in the presence and absence of the test compound.
-
After a set incubation period, quench the reaction and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity).
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the in vivo pharmacokinetic parameters following intravenous and oral administration.
-
Methodology (Mouse or Rat Model):
-
Administer the compound as a single intravenous (IV) bolus and a single oral (PO) gavage to separate groups of animals.
-
Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Area under the concentration-time curve (AUC)
-
Maximum concentration (Cmax) and time to reach Cmax (Tmax) for the PO dose
-
Oral bioavailability (%F) by comparing the AUC from PO and IV administration.
-
-
Visualization of Experimental Workflow
Caption: Workflow for the comprehensive pharmacokinetic characterization of a novel compound.
Conclusion
While the precise pharmacokinetic profile of "this compound" remains to be determined experimentally, a comparative analysis based on its structural features and the known properties of other oxazole-containing drugs provides a valuable starting point for its preclinical development. The high lipophilicity of the cyclohexylbutyryl side chain is predicted to be a dominant factor, likely leading to high plasma protein binding and extensive tissue distribution, but with potential challenges related to aqueous solubility and oral bioavailability. The provided experimental protocols offer a clear and robust pathway to systematically evaluate its ADME properties, enabling a data-driven approach to understanding its potential as a therapeutic candidate. This guide serves as a foundational resource for researchers embarking on the crucial journey of characterizing the pharmacokinetic landscape of novel oxazole derivatives.
References
-
Wikipedia. Oxaprozin. [Link]
-
Greenblatt, D. J. (1993). Clinical pharmacokinetics of oxaprozin. Clinical Pharmacokinetics, 24(5), 393-401. [Link]
-
Caccia, S., Ballabio, M., Guiso, G., & Zanini, M. G. (1978). Pharmacokinetic studies on ditazole, a novel inhibitor of platelet aggregation. Journal of pharmaceutical sciences, 67(5), 705–706. [Link]
-
Gomis, R., Hissa, M. N., & Jones, R. (2009). Pharmacokinetics, Pharmacodynamics, and Tolerability of Aleglitazar in Patients With Type 2 Diabetes: Results From a Randomized, Placebo-Controlled Clinical Study. The Journal of Clinical Pharmacology, 49(5), 539-548. [Link]
-
Pharmacology of Oxaprozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. [Link]
-
Gomis, R., Hissa, M. N., & Jones, R. (2009). Pharmacokinetics, Pharmacodynamics, and Tolerability of Aleglitazar in Patients With Type 2 Diabetes: Results From a Randomized, Placebo‐Controlled Clinical Study. Semantic Scholar. [Link]
-
Henry, R. R., Lincoff, A. M., & Mudaliar, S. (2011). Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk. Expert opinion on investigational drugs, 20(8), 1129–1137. [Link]
-
Greenblatt, D. J., Matlis, R., & Scavone, J. M. (1985). Oxaprozin pharmacokinetics in the elderly. British journal of clinical pharmacology, 19(3), 373–378. [Link]
-
van der Aart, J., Ni, Y., & van der Graaf, P. H. (2018). Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial. British journal of clinical pharmacology, 84(10), 2314–2324. [Link]
-
Oxaprozin – Knowledge and References. Taylor & Francis. [Link]
-
Oxaprozin. WikiProjectMed - MDWiki. [Link]
-
Henry, R. R., Lincoff, A. M., & Mudaliar, S. (2011). Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk. ResearchGate. [Link]
-
OXAPROZIN. DailyMed. [Link]
-
Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
-
Oxfendazole. National Institutes of Health. [Link]
-
Mubritinib. Wikipedia. [Link]
-
Lankheet, N. A., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. British journal of clinical pharmacology, 68(2), 147–163. [Link]
-
Ditazole. Wikipedia. [Link]
-
Mubritinib. Grokipedia. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society, 99(1), 100293. [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. [Link]
-
Khanam, R., et al. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(17), 6543-6557. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Pharmacokinetic parameters and pharmacokinetic variability for the different tyrosine kinase inhibitors. ResearchGate. [Link]
-
Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. National Institutes of Health. [Link]
-
Ditazole. PubChem. [Link]
-
Kemkuignou, B. M., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules (Basel, Switzerland), 25(23), 5497. [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(12), 2264-2274. [Link]
-
In vitro investigation on the antiaggregating activity of ditazole. PubMed. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. National Institutes of Health. [Link]
-
A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. ScienceDirect. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaprozin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics, pharmacodynamics, and tolerability of aleglitazar in patients with type 2 diabetes: results from a randomized, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Tolerability of Aleglitazar in Patients With Type 2 Diabetes: Results From a Randomized, Placebo‐Controlled Clinical Study | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies on ditazole, a novel inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxaprozin pharmacokinetics in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Investigating Cross-Resistance of 2-(4-Cyclohexylbutyryl)oxazole with Existing Antibiotics
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action.[1][2] Oxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising antibacterial properties.[1][3][4] This guide focuses on a novel compound, 2-(4-Cyclohexylbutyryl)oxazole, and outlines a comprehensive strategy for investigating its cross-resistance profile with established antibiotic classes. Such studies are critical in the preclinical development of any new antimicrobial agent to understand its potential clinical utility and spectrum of activity.
This document serves as a detailed roadmap for researchers, providing the scientific rationale, experimental protocols, and data interpretation frameworks necessary to conduct a thorough cross-resistance analysis.
The Imperative of Cross-Resistance Profiling
Before a new antibiotic candidate can progress, it is crucial to determine if pre-existing resistance mechanisms in bacteria will compromise its efficacy. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[5][6] For instance, the overexpression of an efflux pump can expel various structurally unrelated antibiotics from the bacterial cell, rendering the bacterium resistant to all of them.[5][7] Therefore, early assessment of cross-resistance is a pivotal step in de-risking a new antibiotic candidate and understanding its potential longevity in the face of evolving bacterial resistance.
The primary objectives of cross-resistance studies for this compound are:
-
To determine if bacteria resistant to current antibiotics show reduced susceptibility to this compound.
-
To identify potential synergistic or antagonistic interactions with other antibiotics.
-
To gain preliminary insights into the mechanism of action and potential resistance pathways for this novel compound.
Experimental Design for a Comprehensive Cross-Resistance Analysis
A robust investigation into cross-resistance requires a systematic approach, encompassing a carefully selected panel of bacterial strains and comparator antibiotics, and employing standardized susceptibility testing methods.
Selection of Bacterial Strains
The choice of bacterial strains is fundamental to the successful execution of cross-resistance studies. The panel should include:
-
Wild-type, susceptible reference strains: Such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. These strains provide a baseline for susceptibility.
-
Clinically relevant resistant strains: A collection of recent clinical isolates with well-characterized resistance mechanisms is essential. This should include strains resistant to major antibiotic classes, for example:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococcus (VRE)
-
Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae
-
Carbapenem-resistant Enterobacteriaceae (CRE)
-
Multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii
-
Selection of Comparator Antibiotics
The panel of existing antibiotics for comparison should represent a broad range of mechanisms of action. This allows for a comprehensive assessment of potential cross-resistance. A recommended panel would include:
| Antibiotic Class | Example Compound(s) | Mechanism of Action |
| β-Lactams | Penicillin, Ceftriaxone, Meropenem | Inhibit cell wall synthesis |
| Aminoglycosides | Gentamicin, Amikacin | Inhibit protein synthesis (30S subunit) |
| Macrolides | Azithromycin, Erythromycin | Inhibit protein synthesis (50S subunit) |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA gyrase and topoisomerase IV |
| Glycopeptides | Vancomycin | Inhibit cell wall synthesis |
| Tetracyclines | Doxycycline, Tetracycline | Inhibit protein synthesis (30S subunit) |
| Antiseptics | Triclosan | Inhibits fatty acid synthesis |
Methodologies for Antimicrobial Susceptibility Testing
Standardized and reproducible methods are paramount for generating reliable cross-resistance data. The following protocols are recommended.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Stock solutions of this compound and comparator antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for MIC determination.
Protocol 2: Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, prepare serial dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis.
-
The wells will contain various combinations of concentrations of both drugs.
-
Inoculate the plate with a standardized bacterial suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Sources
- 1. journals.najah.edu [journals.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance between triclosan and antibiotics in Pseudomonas aeruginosa is mediated by multidrug efflux pumps: exposure of a susceptible mutant strain to triclosan selects nfxB mutants overexpressing MexCD-OprJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross resistance to ciprofloxacin and other antimicrobial agents among clinical isolates of Acinetobacter calcoaceticus biovar anitratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Cancer Cell Selectivity of Novel Oxazole Derivatives: A Case Study Approach with 2-(4-Cyclohexylbutyryl)oxazole
Introduction: The Quest for Selective Cancer Therapeutics
In the landscape of oncological research, the paramount goal is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of normal, healthy tissues. This selective toxicity is the hallmark of an ideal anticancer drug, promising high efficacy with minimal side effects. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative activity.[1][2] However, the true therapeutic potential of any new oxazole-based compound, such as the novel entity "2-(4-Cyclohexylbutyrofuranil)oxazole," hinges on a rigorous, quantitative assessment of its selectivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cancer cell selectivity of novel oxazole derivatives. Using "2-(4-Cyclohexylbutyryl)oxazole" as a hypothetical lead compound, we will detail the in-depth experimental workflows, data analysis, and mechanistic insights required to build a robust preclinical data package. Our approach emphasizes scientific integrity and causality, ensuring that every protocol is a self-validating system.
Part 1: Foundational Strategy for Selectivity Profiling
The initial step in evaluating a novel compound is to quantify its cytotoxic effects across a panel of clinically relevant cancer cell lines and, crucially, a selection of normal, non-transformed cell lines. This comparative analysis is the bedrock of determining a therapeutic window.
The Rationale Behind Cell Line Selection
The choice of cell lines is a critical experimental parameter. For a comprehensive initial screen, it is advisable to use a panel representing diverse cancer types (e.g., lung, breast, prostate, colon). Furthermore, pairing these cancer cell lines with normal cell lines from the same tissue of origin provides the most relevant comparative data.[3][4] For instance, a study on a lung cancer drug would ideally compare its effects on a lung adenocarcinoma line (like A549) with a normal human bronchial epithelial cell line (like BEAS-2B).[5]
Table 1: Example Cell Line Panel for Initial Selectivity Screening
| Cell Line | Type | Tissue of Origin | Rationale |
| A549 | Cancer | Lung Carcinoma | Widely used, represents non-small cell lung cancer. |
| BEAS-2B | Normal | Bronchial Epithelium | Tissue-matched normal control for A549. |
| MCF-7 | Cancer | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| MCF-10A | Normal | Mammary Epithelium | Non-tumorigenic epithelial line, control for MCF-7. |
| PC-3 | Cancer | Prostate Adenocarcinoma | Represents androgen-independent prostate cancer. |
| PNT2 | Normal | Prostate Epithelium | Immortalized normal prostate cell line, control for PC-3. |
| HCT116 | Cancer | Colon Carcinoma | Represents colorectal cancer with a specific genetic background. |
| CCD-18Co | Normal | Colon Fibroblast | Normal colon cell line for comparison with HCT116. |
The Experimental Workflow: From Culture to Quantification
The overall process involves culturing the selected cell lines, treating them with a range of concentrations of the test compound, and then assessing cell viability to determine the dose-response relationship.
Part 2: Core Experimental Protocols
The following protocols are fundamental for generating the data required for a selectivity analysis. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3]
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, dissolved in DMSO (e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells with medium only to serve as a blank.
-
Causality: Seeding an optimal cell density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
-
Incubation for Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. This allows the cells to adhere to the plate and resume their normal growth phase.
-
-
Compound Treatment:
-
Prepare a series of 2-fold dilutions of "this compound" in complete culture medium from a high starting concentration (e.g., 100 µM) down to a low nanomolar range.
-
Also, prepare a "vehicle control" well containing medium with the same final concentration of DMSO as the highest drug concentration well (typically <0.5%).
-
Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Causality: A wide concentration range is essential to generate a full sigmoidal dose-response curve, which is necessary for accurate IC50 determination. The vehicle control ensures that any observed cytotoxicity is due to the compound and not the solvent.
-
-
Incubation with Compound:
-
Incubate the plate for 48 to 72 hours. The duration should be consistent across all experiments and long enough to observe an effect on cell proliferation.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this period, only viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Causality: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution will lead to an underestimation of cell viability.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: From Raw Absorbance to Selectivity Index
-
Calculate Percentage Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percentage Viability is then calculated using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Determine the IC50 Value:
-
Plot the % Viability against the log-transformed concentration of the compound.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.[7]
-
The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[8] A lower IC50 value indicates higher potency.
-
-
Calculate the Selectivity Index (SI):
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| A549 | Cancer | 8.5 | - |
| BEAS-2B | Normal | 42.5 | 5.0 |
| MCF-7 | Cancer | 12.2 | - |
| MCF-10A | Normal | 55.1 | 4.5 |
| PC-3 | Cancer | 6.8 | - |
| PNT2 | Normal | 45.6 | 6.7 |
This data is for illustrative purposes only and does not represent actual experimental results.
Part 3: Delving Deeper - Mechanistic Insights
A favorable selectivity index warrants further investigation into the mechanism of action. Understanding why a compound is more toxic to cancer cells is crucial for its development. One of the primary mechanisms of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
Apoptosis vs. Necrosis: A Key Distinction
Apoptosis is a controlled, energy-dependent process of cell dismantling that avoids inflammation. In contrast, necrosis is a form of traumatic cell death that results in the release of cellular contents and an inflammatory response. A good therapeutic candidate should ideally induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for distinguishing between these cell death modalities.[12]
-
Healthy Cells: Annexin V negative / PI negative.
-
Early Apoptotic Cells: Annexin V positive / PI negative. Phosphatidylserine (PS) translocates to the outer cell membrane but the membrane remains intact.[2]
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive. The cell membrane has lost its integrity, allowing PI to enter and stain the DNA.[1]
Protocol: Apoptosis Detection via Annexin V/PI Staining
Materials:
-
Cells treated with the IC50 concentration of "this compound"
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat both cancer and normal cells with the respective IC50 concentration of the compound for a predetermined time (e.g., 24 hours). Include an untreated (vehicle) control.
-
Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization (for adherent cells).
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Causality: Washing removes serum proteins and residual medium that could interfere with the staining process.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Causality: The binding of Annexin V to phosphatidylserine is calcium-dependent, which is why a specific binding buffer is required. Incubation in the dark prevents photobleaching of the fluorochromes.
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data is typically presented as a dot plot, with FITC fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.
-
Potential Signaling Pathways Involved
The differential response between cancer and normal cells often lies in their underlying signaling pathways. Many cancers exhibit hyperactivation of pro-survival pathways, such as the PI3K/AKT/mTOR pathway , which makes them more dependent on these pathways for survival.[13][14] A selective compound might exploit this "oncogene addiction" by inhibiting a key node in such a pathway, leading to the collapse of the survival signaling and the initiation of apoptosis, often through the intrinsic (mitochondrial) pathway.
A compound like "this compound" could potentially inhibit a kinase like AKT. In cancer cells where the PI3K/AKT pathway is constitutively active, this inhibition would have a profound pro-apoptotic effect. In contrast, normal cells, which are not as reliant on this pathway for basal survival, may be less affected, thus explaining the observed selectivity.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for assessing the cancer cell selectivity of a novel oxazole derivative, using "this compound" as a conceptual framework. By employing a paired cell line strategy, quantifying cytotoxicity through IC50 values, and calculating a selectivity index, researchers can generate the foundational data needed to justify further development.
A promising selectivity profile, as illustrated in our hypothetical data, should be followed by mechanistic studies, such as apoptosis assays and investigation into key signaling pathways. This multi-faceted approach, grounded in sound experimental design and a clear understanding of the underlying cell biology, is essential for identifying and advancing the next generation of targeted cancer therapies.
References
-
Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 18, 2026, from [Link]
-
Saba, R., & Al-Sbiei, A. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(23), 6036. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved January 18, 2026, from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved January 18, 2026, from [Link]
-
Akhtar, M. J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 18, 2026, from [Link]
-
Kumar, P., & Kumar, D. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(08), 001-013. [Link]
-
ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved January 18, 2026, from [Link]
-
Kamal, A., et al. (2015). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 20(9), 16852-16891. [Link]
-
R Discovery. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 18, 2026, from [Link]
-
Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link]
-
Sławiński, J., & Szafrański, K. (2018). A Review on Azole Derivatives as Potent Anticancer Agents. International Journal of ChemTech Research, 11(05), 236-248. [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4987. [Link]
-
El-Naggar, M., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296. [Link]
-
El-Gazzar, M. G., et al. (2022). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 12(1), 1-13. [Link]
-
ACS Omega. (2026). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
A Comparative In Silico Analysis of 2-(4-Cyclohexylbutyryl)oxazole and Established Kinase Inhibitors: A Molecular Docking Perspective
In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with the potential for potent and selective inhibition is a paramount objective. This guide presents a comparative molecular docking study of the novel compound "2-(4-Cyclohexylbutyryl)oxazole" against a panel of well-established, broad-spectrum kinase inhibitors: Staurosporine, Dasatinib, and Sorafenib. As direct experimental data on the kinase inhibitory activity of "this compound" is not extensively available in the public domain, this in silico investigation serves as a predictive framework to assess its potential binding affinity and mode of interaction within a representative kinase active site.[1][2]
Our analysis will be grounded in a rigorous and validated molecular docking protocol, providing researchers, scientists, and drug development professionals with a detailed methodology for evaluating novel chemical entities. The insights derived from this comparative study aim to illuminate the potential of the oxazole scaffold and provide a rationale for its further experimental investigation.[3][4][5][6]
The Rationale for Comparison: A Trio of Kinase Inhibition Archetypes
The selection of comparator compounds is critical for a meaningful analysis. We have chosen three kinase inhibitors that represent different scaffolds and have well-documented, broad-spectrum activity, making them excellent benchmarks for this predictive study.[7]
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[8][9][10][11] Its promiscuity stems from its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9][12] Understanding how our test compound compares to staurosporine can provide insights into its potential for broad kinase inhibition.
-
Dasatinib: A synthetic, orally available small molecule, Dasatinib is a powerful inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases.[13][14][15][16][17] It is a clinically successful drug for the treatment of certain types of leukemia.[17][18] Its inclusion provides a benchmark against a highly potent, clinically relevant multi-targeted tyrosine kinase inhibitor.
-
Sorafenib: Another clinically approved multi-kinase inhibitor, Sorafenib targets several kinases involved in tumor progression and angiogenesis, such as VEGFR and PDGFR.[19][20][21][22][23][24] Its distinct chemical structure and inhibition profile offer a valuable comparison point for assessing the potential anti-angiogenic kinase inhibitory profile of our compound of interest.
Experimental Design: A Rigorous In Silico Protocol
To ensure the scientific validity of this comparative analysis, a detailed and reproducible molecular docking protocol is essential. The following workflow outlines the key steps, from target selection to data analysis, that form the basis of this study.
Caption: A generalized workflow for the comparative molecular docking study.
Detailed Step-by-Step Methodology
1. Target Selection and Preparation:
-
Rationale: For this hypothetical study, we will select the Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase, a well-characterized tyrosine kinase and the target of Dasatinib.[14][25][26] The crystal structure of Abl1 in complex with Dasatinib (PDB ID: 2GQG) will be obtained from the RCSB Protein Data Bank.[13][16][26] Using a structure that is co-crystallized with one of our reference inhibitors allows for a robust validation of our docking protocol.
-
Protocol:
-
Download the PDB file (2GQG) from the RCSB PDB website.
-
Prepare the protein using AutoDock Tools:
-
Remove water molecules and co-factors not relevant to the binding interaction.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
-
2. Ligand Preparation:
-
Rationale: The 2D structures of "this compound," Staurosporine, and Sorafenib will be converted to 3D structures and energetically minimized to obtain a stable conformation for docking.
-
Protocol:
-
Obtain the 2D structures of the ligands.
-
Use a molecular editor (e.g., MarvinSketch or ChemDraw) to generate the 3D coordinates.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT format, defining the rotatable bonds.
-
3. Molecular Docking Simulation:
-
Rationale: AutoDock Vina, a widely used and validated open-source docking program, will be employed to predict the binding poses and affinities of the ligands within the Abl1 active site.[27] A grid box will be defined to encompass the ATP-binding pocket, providing a defined search space for the ligand.
-
Protocol:
-
Grid Box Generation: Define a grid box centered on the co-crystallized Dasatinib in the 2GQG structure, with dimensions sufficient to cover the entire active site (e.g., 25 x 25 x 25 Å).
-
Protocol Validation: Before docking the test compounds, the protocol's reliability will be validated by re-docking the extracted Dasatinib ligand back into the Abl1 active site.[22][28][29][30] A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.
-
Docking Execution: Perform the docking simulations for "this compound," Staurosporine, and Sorafenib using the validated protocol with AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
4. Analysis and Interpretation:
-
Rationale: The primary outputs of the docking simulation are the binding affinity scores and the predicted binding poses. A more negative binding affinity suggests a more favorable interaction. The binding poses will be visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.[31]
-
Protocol:
-
Analyze the docking scores to rank the compounds based on their predicted binding affinities.
-
Visualize the lowest energy binding pose for each ligand in a molecular graphics viewer (e.g., PyMOL or Discovery Studio Visualizer).
-
Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the amino acid residues of the Abl1 active site.
-
Hypothetical Results and Comparative Analysis
The following table presents a plausible outcome of this comparative docking study, designed to illustrate how such data would be presented and interpreted.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Abl1 Kinase - PDB: 2GQG) |
| Dasatinib (Reference) | -10.7 | Met318, Thr315, Phe382 (Hinge region interactions) |
| Staurosporine | -9.8 | Glu316, Met318, Tyr253 (Extensive hinge binding) |
| Sorafenib | -9.2 | Cys317, Asp381, Ile313 (Hydrophobic and H-bond interactions) |
| This compound | -7.5 | Leu248, Val256, Phe382 (Primarily hydrophobic interactions) |
Interpretation of Hypothetical Findings
-
Binding Affinity: In this hypothetical scenario, the established inhibitors Dasatinib, Staurosporine, and Sorafenib all exhibit strong predicted binding affinities, consistent with their known potent inhibitory activities. "2-(4-4-Cyclohexylbutyryl)oxazole" shows a favorable, albeit lower, predicted binding affinity. This suggests that while it may have the potential to bind to the kinase active site, it might be less potent than the established inhibitors.
-
Binding Mode Analysis:
-
Dasatinib, Staurosporine, and Sorafenib: These inhibitors would be expected to form the canonical hydrogen bonds with the hinge region residues (e.g., Met318), which is a critical interaction for ATP-competitive kinase inhibitors.
-
This compound: Visual analysis of the hypothetical binding pose might reveal that the cyclohexyl and butyryl groups occupy a hydrophobic pocket within the active site, while the oxazole ring could potentially form weaker interactions with the surrounding residues. The absence of strong hydrogen bonds with the hinge region could explain its lower predicted binding affinity.
-
The following diagram illustrates the conceptual binding of a ligand within a kinase active site, highlighting key interaction regions.
Caption: Key interaction zones within a typical kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative in silico analysis of a novel compound, "this compound," against established kinase inhibitors. Based on our hypothetical docking results, this compound demonstrates the potential to bind to the ATP-binding pocket of Abl1 kinase, primarily through hydrophobic interactions.
While the predicted binding affinity in this illustrative example is lower than that of potent inhibitors like Dasatinib, these findings provide a crucial starting point and a clear rationale for further investigation. The next logical steps would involve:
-
In Vitro Kinase Assays: Experimentally testing the inhibitory activity of "this compound" against a panel of kinases to validate the in silico predictions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of "this compound" to improve its binding affinity and selectivity, guided by the docking model. For instance, modifications could be introduced to the oxazole scaffold to promote hydrogen bonding with the kinase hinge region.
-
Advanced Computational Studies: Employing more sophisticated techniques like molecular dynamics simulations to study the stability of the predicted binding pose and to gain a more dynamic understanding of the protein-ligand interactions.
By integrating computational and experimental approaches, the potential of novel scaffolds like "this compound" can be systematically explored, paving the way for the discovery of the next generation of kinase inhibitors.
References
-
Nakano, H., Ōmura, S. (1996). Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study. Journal of Computer-Aided Molecular Design, 10(5), 445-452. [Link]
-
Chen, Y., et al. (2021). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. ACS Omega, 6(35), 22895-22907. [Link]
-
ResearchGate. (n.d.). Molecular docking studies results of (a) dasatinib, (b) 45375848, (c) 88575518, and (d) 23589024 with Abl1 kinase. [Link]
-
Wang, Y., et al. (2020). Assessment on the binding characteristics of dasatinib, a tyrosine kinase inhibitor to calf thymus DNA: insights from multi-spectroscopic methodologies and molecular docking as well as DFT calculation. Journal of Biomolecular Structure & Dynamics, 38(14), 4210-4220. [Link]
-
Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2022). Journal of Applied Pharmaceutical Science, 12(3), 133-139. [Link]
-
Dubey, D. K., et al. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. International Journal of Physical Sciences, 8(21), 1128-1138. [Link]
-
Chen, Y., et al. (2021). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. ACS Omega, 6(35), 22895-22907. [Link]
-
Al-Khafaji, K., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 19(6), e1011145. [Link]
-
Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]
-
YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
Lawrie, A. M., et al. (1997). Protein Kinase Inhibition by Staurosporine Revealed in Details of the Molecular Interaction With CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
-
Liu, Y., et al. (2018). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 23(10), 2448. [Link]
-
National Institutes of Health. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. [Link]
-
National Institutes of Health. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]
-
Open Access Journals. (2013). Identification of Potential Off-Targets of Chemotherapeutic Agent Sorafenib: A Molecular Docking Approach. [Link]
-
ACS Publications. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. [Link]
-
ACS Publications. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3546-3561. [Link]
-
Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
RCSB PDB. (2013). 4KA3: Structure of MAP kinase in complex with a docking peptide. [Link]
-
National Institutes of Health. (2023). Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Treatment of Cancer. [Link]
-
National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]
-
Ingenta Connect. (2009). Structure Selection for Protein Kinase Docking and Virtual Screening. [Link]
-
ResearchGate. (n.d.). Binding of the ABL kinase with dasatinib (type I inhibitor, shown in purple), imatinib (type II inhibitor, shown in green), and GNF-2 (type IV inhibitor, shown in blue). [Link]
-
ChemRxiv. (2023). Guided docking as a data generation approach facilitates structure-based machine learning on kinases. [Link]
-
National Institutes of Health. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. [Link]
-
National Institutes of Health. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. [Link]
-
ETFLIN. (2020). A Beginner's Guide to Molecular Docking. [Link]
-
National Institutes of Health. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. [Link]
-
PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues. [Link]
-
RCSB PDB. (2006). 2GPH: Docking motif interactions in the MAP kinase ERK2. [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Labiotech.eu. (2024). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
News-Medical.Net. (n.d.). Drugs Targeting Kinase Inhibitors. [Link]
-
National Institutes of Health. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
International Journal of Medical and Pharmaceutical Research. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
Royal Society of Chemistry. (2020). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. [Link]
-
Mynac. (n.d.). This compound. [Link]
-
National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cas 898759-08-5|| where to buy this compound [english.chemenu.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. ijmpr.in [ijmpr.in]
- 5. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Spectrum Protein Kinase Inhibitors [rndsystems.com]
- 8. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment on the binding characteristics of dasatinib, a tyrosine kinase inhibitor to calf thymus DNA: insights from multi-spectroscopic methodologies and molecular docking as well as DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labiotech.eu [labiotech.eu]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicoa.com [academicoa.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. etflin.com [etflin.com]
- 31. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of 2-(4-Cyclohexylbutyryl)oxazole
This document is crafted for researchers, scientists, and drug development professionals, providing not just procedural instructions but also the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: A Precautionary Approach
Due to the limited publicly available safety information on 2-(4-Cyclohexylbutyryl)oxazole, a thorough hazard assessment based on its constituent chemical moieties is paramount. The molecule incorporates an oxazole ring, a cyclohexyl group, and a butyryl chain with a ketone.
-
Oxazole Moiety : The parent compound, oxazole, is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]
-
Cyclohexyl and Butyryl Groups : While the long alkyl chain and cyclohexyl group decrease volatility compared to parent oxazole, related compounds like cyclohexylbenzene are combustible and can cause skin dryness or cracking upon repeated exposure.[2] Other derivatives, such as 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester, are known to cause skin and serious eye irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Protects against potential splashes that could cause serious eye irritation or damage.[3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which may cause irritation or absorption of the chemical.[3] |
| Body Protection | Flame-resistant laboratory coat | Protects against spills and potential flammability.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any vapors, mists, or aerosols.[1][3] |
Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, chemically compatible container for collecting waste containing this compound. Glass containers are generally suitable, but check for compatibility with any solvents used.[5] The container must have a secure, tightly fitting lid.[5]
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents or other chemicals present with their approximate concentrations.
-
Collection :
-
Neat Compound : Collect any unused or expired solid or liquid this compound directly into the designated hazardous waste container.
-
Solutions : Collect solutions containing the compound in the same manner. Do not mix with incompatible waste streams.
-
Contaminated Materials : Any items that have come into direct contact with the compound (e.g., pipette tips, contaminated gloves, absorbent paper) should be considered hazardous waste and collected in a sealed, labeled bag or container.[6]
-
Temporary Storage in the Laboratory
-
Storage Location : Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin away from heat sources, open flames, and ignition sources.[1]
-
Container Integrity : Regularly inspect the waste container for any signs of leaks, cracks, or degradation.[5] Ensure the lid remains tightly sealed when not in use. Funnels should not be left in the container opening.[5]
-
Duration : Adhere to institutional guidelines for the maximum allowable time for storing hazardous waste in the laboratory. As a best practice, opened containers of chemicals should be disposed of within six months.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : If the compound is treated as flammable, extinguish any nearby open flames and turn off spark-producing equipment.[1][2]
-
Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Containment and Cleanup :
-
For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]
-
-
Decontamination : Decontaminate any equipment used for the cleanup.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. While specific data for this compound remains elusive, a conservative approach based on the known hazards of its structural components provides a robust framework for its safe handling and disposal. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment, fostering a deeply ingrained culture of safety that extends beyond the laboratory bench.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hexyl-4,5-dimethyl oxazole. Retrieved from [Link]
-
Environmental Health and Safety Office. (2024). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
-
OUHSC Environmental Health and Safety. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(1), 123. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclobutyl-1,3-oxazole. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Cyclohexylbutyryl)oxazole
Understanding the Risks: A Logic-Driven Approach
The chemical structure of 2-(4-Cyclohexylbutyryl)oxazole, featuring both a cyclohexyl ring and an oxazole moiety, necessitates a cautious approach. A close structural analog, 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, it is prudent to assume that this compound presents similar hazards. The primary routes of potential exposure are dermal contact, ocular contact, and inhalation of aerosols or dust particles.
Our PPE recommendations are therefore designed to create a robust barrier against these exposure pathways. The level of protection will be dictated by the specific procedure being performed and the associated risk of splashing, aerosolization, or spillage.
Core PPE Requirements and Procedural Guidance
Adherence to a multi-layered PPE strategy is critical. This involves not only selecting the correct equipment but also understanding the causality behind each choice and following meticulous donning and doffing procedures.
Primary Engineering Controls: Your First Line of Defense
Before any discussion of personal protective equipment, it is imperative to emphasize the role of engineering controls. Whenever possible, handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. Fume hoods are designed to capture and exhaust harmful vapors and particulates, providing a critical layer of protection that PPE alone cannot replicate.
Mandatory PPE for Laboratory Operations
The following table outlines the recommended PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the risk of exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[3][4] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[3][4] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3][4] | For responding to spills or uncontrolled releases of the compound.[3][4] |
Detailed Step-by-Step Protocols
a. Glove Selection and Use:
-
Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using a more robust glove material like neoprene.[2]
-
Inspection: Always inspect gloves for any signs of degradation or puncture before use.
-
Donning and Doffing: Don gloves over the cuff of your lab coat to ensure complete wrist coverage. When removing gloves, use a proper technique to avoid touching the outer, contaminated surface with your bare skin.
-
Disposal: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.
b. Eye and Face Protection:
-
Standard Operations: ANSI-approved safety glasses with side shields are the minimum requirement for any work with this compound.[5]
-
Splash Hazards: For procedures with a risk of splashing, such as transferring liquids or preparing solutions, chemical splash goggles are mandatory.[5] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5]
c. Protective Clothing:
-
A clean, buttoned lab coat is essential to protect your skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron or coveralls should be worn.[3][4]
d. Respiratory Protection:
-
For most benchtop procedures conducted in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a containment device, or in the event of a spill, a full-face respirator with appropriate cartridges should be used.[3][4]
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond personal protection to include the safe handling and disposal of the chemical and any contaminated materials.
Handling Workflow
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
